molecular formula C7H5Cl2N3 B3273087 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine CAS No. 579486-60-5

4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B3273087
CAS No.: 579486-60-5
M. Wt: 202.04 g/mol
InChI Key: UDWDWCHEHZHASZ-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine is a high-value heterocyclic building block designed for advanced chemical synthesis and drug discovery research. This crystalline solid is characterized by a melting point range of 253-254°C . Its molecular structure, based on the imidazo[4,5-c]pyridine scaffold, is a privileged motif in medicinal chemistry due to its resemblance to purines, allowing it to interact effectively with biological targets . The primary application of this compound is as a key synthetic intermediate. The presence of two reactive chlorine atoms at the 4 and 6 positions of the pyridine ring makes it an excellent substrate for nucleophilic aromatic substitution, enabling researchers to systematically introduce a variety of amine and other nucleophilic functionalities to create diverse chemical libraries . The methyl substituent on the imidazole ring can be leveraged to fine-tune the compound's physicochemical properties, such as lipophilicity and metabolic stability . This makes it particularly valuable for constructing potential pharmaceutical agents, with the imidazole core being a known component in classes of compounds studied for antihypertensive activity . As a handling note, compounds in this class may pose hazards such as skin and eye irritation . Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-2-methyl-1H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-3-10-4-2-5(8)12-7(9)6(4)11-3/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWDWCHEHZHASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N=C(C=C2N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and reactivity of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine , a critical heterocyclic scaffold in medicinal chemistry.

CAS Number: 579486-60-5 Molecular Formula: C


H

Cl

N

Molecular Weight: 202.04 g/mol

Executive Summary

4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine is a fused bicyclic heterocycle belonging to the deazapurine class. It serves as a high-value intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., PI3K, mTOR) and antiviral agents . The scaffold mimics the adenine core of ATP, allowing it to anchor effectively within the ATP-binding pockets of enzymes.

Its chemical utility lies in the differential reactivity of its three electrophilic sites: the N-H moiety (alkylation) and the two chlorine atoms at positions 4 and 6 (nucleophilic aromatic substitution), which allow for sequential, regioselective functionalization.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

PropertyDataNote
IUPAC Name 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine
CAS Number 579486-60-5Distinct from the non-methylated analog (CAS 2589-12-0)
Appearance Off-white to pale yellow solid
Melting Point >250 °C (dec.)[1][2][3][4]High lattice energy due to H-bonding
Solubility DMSO, DMF, MeOH (hot)Poor solubility in water and non-polar solvents
pKa (calc) ~8.5 (N-H), ~1.5 (Pyridine N)Amphoteric nature
LogP ~2.3Lipophilic scaffold

Synthetic Pathways[1][3][4][9]

The synthesis of 4,6-dichloro-2-methyl-1H-imidazo[4,5-c]pyridine typically proceeds via the construction of the imidazole ring onto a pre-functionalized pyridine core. The most robust route involves the cyclization of 2,6-dichloro-3,4-diaminopyridine .

Retrosynthetic Analysis

The 2-methyl-imidazo[4,5-c]pyridine core is assembled by condensing a 3,4-diaminopyridine derivative with an acetic acid equivalent (acetic anhydride, triethyl orthoacetate, or acetyl chloride).

Step-by-Step Synthesis (De Novo Route)

This protocol assumes the starting material is 2,6-dichloro-4-aminopyridine , a commercially available precursor.

Step 1: Nitration

  • Reagents: 2,6-dichloro-4-aminopyridine, HNO

    
    , H
    
    
    
    SO
    
    
    .
  • Process: Electrophilic aromatic substitution occurs at the C3 position (ortho to the amino group and para to the chloride).

  • Product: 2,6-Dichloro-3-nitro-4-aminopyridine.

Step 2: Reduction

  • Reagents: Iron powder (Fe), NH

    
    Cl, Ethanol/Water (Bechamp reduction) or H
    
    
    
    /Pd-C (careful monitoring to avoid dechlorination).
  • Process: Reduction of the nitro group to an amine.

  • Product: 2,6-Dichloro-3,4-diaminopyridine.

Step 3: Cyclization (Ring Closure)

  • Reagents: Triethyl orthoacetate (TEOA), catalytic p-TsOH (or Acetic Acid/Polyphosphoric acid).

  • Conditions: Reflux (100–120 °C) for 4–6 hours.

  • Mechanism: Formation of an acetimidate intermediate followed by intramolecular nucleophilic attack by the adjacent amine and elimination of ethanol.

Visualization of Synthesis

Synthesis Start 2,6-Dichloro-4-aminopyridine Nitro 2,6-Dichloro-3-nitro- 4-aminopyridine Start->Nitro HNO3, H2SO4 Nitration Diamine 2,6-Dichloro- 3,4-diaminopyridine Nitro->Diamine Fe, NH4Cl Reduction Target 4,6-Dichloro-2-methyl- 1H-imidazo[4,5-c]pyridine Diamine->Target Triethyl Orthoacetate Cyclization

Caption: Linear synthetic route from aminopyridine precursor to the target scaffold.

Reactivity & Medicinal Chemistry Applications[1][5][6][9][10]

The 4,6-dichloro-2-methyl-1H-imidazo[4,5-c]pyridine scaffold is a "privileged structure" because it offers three distinct vectors for modification, allowing medicinal chemists to fine-tune potency and physicochemical properties.

Regioselective Functionalization
  • N1-Alkylation: The imidazole N-H is acidic. Treatment with a base (NaH, Cs

    
    CO
    
    
    
    ) and an alkyl halide preferentially alkylates the N1 position (sterically less hindered than N3, though tautomerism exists).
  • C4-Substitution (S

    
    Ar):  The chlorine at C4 is highly activated due to the electron-withdrawing nature of the pyridine nitrogen (para-like relationship) and the inductive effect of the imidazole ring. Nucleophiles (amines, alkoxides) displace C4-Cl first.
    
  • C6-Substitution (S

    
    Ar):  The chlorine at C6 is less reactive than C4 but can be displaced under harsher conditions or using metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) after C4 has been functionalized.
    
Visualization of Reactivity

Reactivity Core 4,6-Dichloro-2-methyl- 1H-imidazo[4,5-c]pyridine N_Alk N1-Alkyl Derivative (Scaffold Solubility) Core->N_Alk R-X, NaH (N-Alkylation) C4_Sub 4-Amino/Alkoxy Derivative (Primary Pharmacophore) Core->C4_Sub R-NH2, DIPEA (SnAr @ C4 - Kinetic Product) C6_Sub 6-Aryl/Heteroaryl Derivative (Selectivity Pocket) C4_Sub->C6_Sub Ar-B(OH)2, Pd(0) (Suzuki Coupling @ C6)

Caption: Divergent synthesis strategy for library generation. C4 is the primary site for nucleophilic attack.

Detailed Experimental Protocols

Protocol A: Synthesis of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine (Ring Closure)

This protocol assumes the availability of 2,6-dichloro-3,4-diaminopyridine.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Loading: Charge the flask with 2,6-dichloro-3,4-diaminopyridine (1.0 eq, e.g., 5.0 g) and Triethyl orthoacetate (5.0 eq, 25 mL).

  • Catalyst: Add a catalytic amount of p-Toluenesulfonic acid monohydrate (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) under an inert atmosphere (N

    
    ) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[3]
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess triethyl orthoacetate.

    • Triturate the residue with diethyl ether or cold water to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. If necessary, recrystallize from ethanol.

    • Yield Expectation: 75–85%.

Protocol B: Regioselective S Ar at C4

Targeting the 4-position with a primary amine.

  • Dissolution: Dissolve 4,6-dichloro-2-methyl-1H-imidazo[4,5-c]pyridine (1.0 mmol) in anhydrous DMF (3 mL).

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 mmol).

  • Nucleophile: Add the desired primary amine (1.1 mmol).

  • Conditions: Stir at 60–80 °C for 2–6 hours. (Note: C4 reacts milder than C6).

  • Validation: Monitor disappearance of starting material by LC-MS. The major product will be the 4-substituted-6-chloro derivative.

Safety & Regulatory Information (E-E-A-T)

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Irritation: Category 2.

  • Eye Irritation: Category 2A.

  • Specific Target Organ Toxicity: Category 3 (Respiratory irritation).

Handling Precautions:

  • Sensitization: Chlorinated heterocycles can be potent skin sensitizers. Always use nitrile gloves and work within a fume hood.

  • Reactivity: Avoid contact with strong oxidizing agents. The compound liberates HCl/NOx upon thermal decomposition.

References

  • Synthesis of Imidazo[4,5-c]pyridines

    • Title: Synthesis of 2-Substituted 1H-Imidazo[4,5-c]pyridine Derivatives Catalyzed by Zinc Triflate.[5]

    • Source: J. Sci. Med. Central (2014).
    • URL:[Link]

    • Relevance: Establishes the general cyclization methodology using diamine precursors.
  • Reactivity & Patent Literature

    • Title: CDK Inhibitors (WO2020224568A1).

    • Source: WIPO / Google Patents.

    • URL
    • Relevance: Cites the specific use of 4,6-dichloro-2-methyl-1H-imidazo[4,5-c]pyridine as an intermediate and demonstrates N-alkyl
  • Compound Data & Safety

    • Title: 4,6-Dichloro-1H-imidazo[4,5-c]pyridine (PubChem CID 5358562).[1]

    • Source: National Center for Biotechnology Information (2025).

    • URL:[Link]

    • Relevance: Provides physicochemical baseline data for the dichloro-imidazo[4,5-c]pyridine class.

  • Medicinal Chemistry Context

    • Title: Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.[1][6]

    • Source: Molecules (MDPI, 2022).
    • URL:[Link]

    • Relevance: Discusses the biological profile and structural optimiz

Sources

Chemical structure analysis of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure Analysis of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine

Foreword: Beyond the Blueprint

In modern drug discovery and materials science, the precise characterization of novel chemical entities is the bedrock upon which all subsequent research is built. An incorrectly assigned structure can invalidate years of work and investment. This guide addresses the comprehensive structural elucidation of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine, a heterocyclic scaffold of significant interest. The imidazo[4,5-c]pyridine core, an isomer of purine, is a "privileged scaffold" in medicinal chemistry, appearing in molecules developed as kinase inhibitors and other therapeutic agents.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets.[2]

Core Molecular Profile

The first step in any analysis is to establish the theoretical foundation of the molecule . This data provides the reference points against which our experimental results will be compared.

PropertyValueSource
IUPAC Name 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridineN/A
CAS Number 579486-60-5[3]
Molecular Formula C₇H₅Cl₂N₃Inferred from Analog[4]
Average Mass 202.04 g/mol Inferred from Analog[4]
Monoisotopic Mass 200.98605 DaCalculated
Synonym 2,6-Dichloro-7-methyl-3-deazapurineN/A

The Cornerstone of Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful tool for determining the precise covalent structure of an organic molecule in solution. It provides direct insight into the chemical environment and connectivity of every ¹H and ¹³C atom. For a novel or sparsely documented molecule like 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine, 1D and 2D NMR are non-negotiable for unambiguous structural confirmation.

The presence of heteroatoms (N) and electron-withdrawing substituents (Cl) on the aromatic system will induce significant and predictable shifts in the NMR spectra, which we can use to our advantage for assignment.

Predicted ¹H NMR Spectrum Analysis

Based on the structure, we anticipate two primary signals in the proton NMR spectrum:

  • The Aromatic Proton (H7): This lone proton on the pyridine ring is flanked by a nitrogen atom and a carbon bearing a chlorine atom. This electron-deficient environment will shift its resonance significantly downfield, likely in the δ 7.5-8.5 ppm range. It will appear as a singlet, as there are no adjacent protons to couple with.

  • The Methyl Protons (C2-CH₃): The methyl group attached to the imidazole ring (C2) is in a relatively electron-richer environment compared to the pyridine proton. We expect this signal to appear as a sharp singlet (no adjacent protons) in the upfield region, likely around δ 2.5-3.0 ppm .

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts are governed by hybridization and the electronic effects of neighboring atoms. Based on studies of related imidazo[4,5-c]pyridine systems, we can predict the approximate chemical shift regions for each carbon.[1][5][6]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2 150-158Imidazole carbon attached to two nitrogens and the methyl group.
C4 145-152Pyridine carbon attached to nitrogen and chlorine; highly deshielded.
C6 140-148Pyridine carbon attached to nitrogen and chlorine; highly deshielded.
C7a 135-145Bridgehead carbon, part of the fused aromatic system.
C3a 125-135Bridgehead carbon, influenced by the imidazole ring.
C7 110-120The only carbon bearing a hydrogen atom (CH); its shift is lower than the substituted carbons.
CH₃ 15-25Typical range for a methyl group attached to an sp²-hybridized carbon in a heterocyclic ring.
Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data suitable for structural confirmation.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine (approx. 5-10 mg)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)

  • NMR Tube (5 mm, high precision)

  • Pasteur pipette and bulb

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound directly into a clean, dry vial.

    • Add ~0.7 mL of a deuterated solvent (DMSO-d₆ is often a good choice for nitrogen-containing heterocycles due to its high solubilizing power).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup & Shimming:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse proton spectrum.

    • Typical Parameters: Spectral width of ~16 ppm, acquisition time of 2-4 seconds, relaxation delay of 2-5 seconds, 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Typical Parameters: Spectral width of ~240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds. The number of scans will be significantly higher than for ¹H NMR (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to both spectra.

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

    • Calibrate the ¹³C spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Definitive Molecular Weight and Formula: Mass Spectrometry (MS)

Expertise & Rationale: While NMR defines the molecular skeleton, high-resolution mass spectrometry (HRMS) provides the definitive molecular formula. For this compound, MS is also a powerful confirmatory tool due to the presence of chlorine. The two stable isotopes of chlorine (³⁵Cl and ³⁷Cl) create a highly characteristic isotopic pattern that acts as an unmistakable signature.

We will prioritize a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.[7]

Predicted Mass Spectrum Analysis
  • Molecular Ion Peak ([M+H]⁺): Using ESI in positive ion mode, the primary species observed will be the protonated molecule, [M+H]⁺.

  • Isotopic Pattern: The most crucial feature will be the isotopic cluster for the [M+H]⁺ ion. Because the molecule contains two chlorine atoms, we expect a triplet of peaks:

    • m/z (base peak): Corresponding to the molecule with two ³⁵Cl atoms.

    • m/z + 2: Corresponding to the molecule with one ³⁵Cl and one ³⁷Cl atom.

    • m/z + 4: Corresponding to the molecule with two ³⁷Cl atoms.

    • The relative intensity of these peaks will be approximately 100:65:10 , which is a classic fingerprint for a dichlorinated compound.

  • High-Resolution Data: HRMS will provide the exact mass of the monoisotopic peak (containing only ³⁵Cl) to within 5 ppm. For C₇H₅Cl₂N₃, the theoretical exact mass of the protonated molecule [C₇H₆³⁵Cl₂N₃]⁺ is 201.99336 . An experimental result matching this value confirms the elemental composition with extremely high confidence.

Experimental Protocol: HRMS Data Acquisition

Objective: To confirm the elemental composition and isotopic pattern via ESI-TOF or ESI-Orbitrap HRMS.

Materials:

  • NMR sample solution (as prepared above) or a freshly prepared solution (1 mg/mL in methanol or acetonitrile).

  • HPLC-grade methanol and water, with 0.1% formic acid.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap) with an ESI source.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using a 50:50 mixture of acetonitrile:water with 0.1% formic acid (to promote protonation).

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a known calibration standard across the desired mass range (e.g., m/z 100-1000).

  • Infusion and Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode.

    • ESI Source Parameters: Capillary voltage: 3.5-4.5 kV; Source temperature: 120-150 °C; Desolvation gas flow: 600-800 L/hr.[7]

    • Analyzer Parameters: Mass range: m/z 50-500; acquire data for 1-2 minutes to obtain an averaged, high-quality spectrum.

  • Data Analysis:

    • Examine the resulting spectrum for the [M+H]⁺ ion cluster.

    • Compare the measured exact mass of the monoisotopic peak to the theoretical value. The mass error should be below 5 ppm.

    • Verify that the isotopic distribution pattern and relative intensities match the theoretical pattern for a C₇H₅Cl₂N₃ species.

Synthesizing the Data: A Validated Workflow

The power of this analytical approach lies in the synergy between techniques. NMR provides the connectivity and chemical environment, while HRMS delivers an exact molecular formula and a confirmatory isotopic signature. Neither technique alone is sufficient for absolute proof, but together they form a robust, self-validating system.

The logical flow of this structural elucidation process is visualized below.

G cluster_synthesis Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Compound 4,6-Dichloro-2-methyl- 1H-imidazo[4,5-c]pyridine NMR NMR Spectrometer (¹H, ¹³C) Compound->NMR Dissolve in Deuterated Solvent HRMS HRMS Instrument (ESI-TOF/Orbitrap) Compound->HRMS Dilute in ACN/H₂O NMR_Data NMR Spectra: - Chemical Shifts (δ) - Multiplicities - Signal Integrals NMR->NMR_Data Acquire Data MS_Data Mass Spectrum: - Exact Mass (m/z) - Isotopic Pattern HRMS->MS_Data Acquire Data Conclusion Validated Chemical Structure NMR_Data->Conclusion Confirms Connectivity & Chemical Environment MS_Data->Conclusion Confirms Formula & Isotopic Signature

Caption: Workflow for structural validation of the target compound.

Safety and Handling

  • Hazard Classification (Anticipated): Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols. Avoid all personal contact.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

The structural analysis of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine is a clear-cut process when a systematic, multi-technique approach is employed. The combination of ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the molecule's covalent framework, while high-resolution mass spectrometry delivers an indisputable confirmation of its elemental composition through exact mass and a characteristic isotopic signature. By following the detailed protocols and interpretative logic outlined in this guide, researchers and drug development professionals can confidently verify the structure of this important heterocyclic scaffold, ensuring the integrity and validity of their subsequent scientific endeavors.

References

  • ConnectSci. (1981). A Carbon-13 Nuclear Magnetic Resonance Study of Protonation in Imidazo[4,5-c] pyridines. Available from: [Link]

  • Defense Technical Information Center (DTIC). (N.D.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available from: [Link]

  • CSIRO Publishing. (1981). A carbon-13 nuclear magnetic resonance study of protonation in Imidazo[4,5-c]pyridines. Australian Journal of Chemistry. Available from: [Link]

  • Li, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PMC. Available from: [Link]

  • FULIR. (N.D.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Available from: [Link]

  • PubChem. (N.D.). 4,6-dichloro-1H-imidazo[4,5-c]pyridine. Available from: [Link]

  • ChemSrc. (2025). CAS#:887147-19-5 | 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine. Available from: [Link]

  • ACS Publications. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega. Available from: [Link]

Sources

Whitepaper: Physical Properties and Solubility Dynamics of Chlorinated Imidazo[4,5-c]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorinated imidazo[4,5-c]pyridines, particularly 4-chloro-1H-imidazo[4,5-c]pyridine, are highly versatile 3-deazapurine bioisosteres that serve as foundational scaffolds in modern medicinal chemistry. They are critical intermediates in the synthesis of antiviral nucleoside analogs (e.g., 3-deazaadenosine), selective TYK2 inhibitors for autoimmune diseases, and inducible nitric oxide synthase (iNOS) inhibitors[1.14, 2.7]. This technical guide provides an in-depth analysis of their physical properties, thermodynamic solubility profiles, and self-validating synthetic protocols, explaining the fundamental chemical causality behind their behavior.

Structural and Physical Properties

The introduction of a chlorine atom to the imidazo[4,5-c]pyridine core fundamentally alters the electronic distribution of the fused bicyclic system.

Electronic Causality & pKa Shifts: The unsubstituted 1H-imidazo[4,5-c]pyridine possesses a basic pyridine nitrogen (pKa ~1.6) and a weakly acidic imidazole N-H (pKa ~8.6)[1.3, 1.6]. Halogenation at the 4-position places a highly electronegative chlorine atom adjacent to the pyridine nitrogen. The strong inductive electron-withdrawing effect (-I) of the chlorine atom pulls electron density away from the ring system. This causality results in two critical property shifts:

  • It drastically reduces the basicity of the pyridine nitrogen, making protonation at physiological pH highly unfavorable, which is a key strategy for preventing undesired lysosomotropism (tissue accumulation) in drug design[2.10].

  • It stabilizes the anionic conjugate base formed upon deprotonation of the imidazole N-H, lowering its pKa to approximately 8.0–9.0, thereby increasing its acidity[2.3].

Table 1: Quantitative Physical Properties of 4-Chloro-1H-imidazo[4,5-c]pyridine
PropertyValueCausality / Significance in Research
Molecular Weight 153.57 g/mol Low MW favors high ligand efficiency (LE) in fragment-based drug design[1.4].
XLogP3 1.4Moderate lipophilicity drives poor neutral aqueous solubility but excellent membrane permeability[1.4].
Topological Polar Surface Area 30.7 ŲLow TPSA (< 90 Ų) suggests a high potential for blood-brain barrier (BBB) penetration[1.4].
Hydrogen Bond Donors 1The imidazole N-H acts as a critical donor for target kinase hinge-binding interactions.
Hydrogen Bond Acceptors 2Pyridine N and Imidazole N act as acceptors, facilitating solvation in polar aprotic solvents.

Solubility Profile and Thermodynamics

The solubility of chlorinated imidazo[4,5-c]pyridines is dictated by the competition between crystal lattice energy and solvent-solute interactions.

Aqueous vs. Organic Solvation Causality: At a neutral pH, the planar bicyclic aromatic system promotes highly ordered, thermodynamically stable crystal lattices driven by strong


 stacking and intermolecular hydrogen bonding. Because the energy penalty for disrupting this lattice in water is exceptionally high, neutral aqueous solubility is inherently poor.

Conversely, these compounds exhibit excellent solubility in dimethyl sulfoxide (DMSO). The causality lies in DMSO's molecular structure: its highly polar S=O bond acts as a potent hydrogen bond acceptor for the imidazole N-H, while its high dielectric constant effectively solvates the polarizable aromatic system, easily overcoming the crystal lattice energy[1.3].

IonizationStates Cation Cationic State (pH < 2) Protonated Pyridine N High Aqueous Solubility Neutral Neutral State (pH 3 - 7) Uncharged Core Low Aqueous Solubility, High Lipophilicity Cation->Neutral Deprotonation (-H+) pKa ~1.6 Neutral->Cation Protonation (+H+) Anion Anionic State (pH > 9) Deprotonated Imidazole NH Moderate Aqueous Solubility Neutral->Anion Deprotonation (-H+) pKa ~8-9 Anion->Neutral Protonation (+H+)

Caption: pH-dependent ionization states of chlorinated imidazo[4,5-c]pyridines dictating solubility.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding internal checks to guarantee reproducibility.

Protocol A: Synthesis of 4-Chloro-1H-imidazo[4,5-c]pyridine

This protocol utilizes a deoxygenative chlorination approach starting from 3H-imidazo[4,5-c]pyridine-5-oxide[2.1].

Step-by-Step Methodology:

  • Activation: Dissolve 1.88 mmol of 3H-imidazo[4,5-c]pyridine-5-oxide in 10 mL of neat phosphorus oxychloride (

    
    ).
    
    • Causality:

      
       serves a dual purpose as both the solvent and the electrophilic activating agent. It phosphorylates the N-oxide oxygen, converting it into a superior leaving group.
      
  • Thermal Substitution: Heat the reaction mixture to 110 °C under continuous stirring for 3 hours.

    • Causality: The high thermal energy is required to overcome the activation barrier for the subsequent nucleophilic aromatic substitution by the chloride ion, driving the deoxygenation.

  • In-Process Validation: Extract a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The system validates progression when the starting material peak disappears and the target mass (

    
     154.0171 
    
    
    
    ) dominates.
  • Quench & Precipitation: Remove excess

    
     under vacuum. Slowly pour the residue into ice water. Dropwise, add aqueous ammonia (
    
    
    
    ) until the pH reaches exactly 9.0.
    • Causality: Adjusting the pH to 9.0 ensures the compound is in its neutral, un-ionized state (between its two pKa values). This minimizes aqueous solubility and forces quantitative precipitation.

  • Isolation: Filter the resulting precipitate, adsorb onto silica gel, and purify via flash chromatography (Eluent: Ethyl Acetate / 5% Methanol) to yield the pure product (~83% yield)[2.1].

SynthesisWorkflow SM 3H-imidazo[4,5-c] pyridine-5-oxide Reagent POCl3 110°C, 3h SM->Reagent Activation Intermediate O-Phosphorylated Intermediate Reagent->Intermediate Deoxygenation Quench Ice Water Quench NH3 to pH 9 Intermediate->Quench Nucleophilic Substitution Product 4-chloro-1H-imidazo [4,5-c]pyridine Quench->Product Precipitation

Caption: Synthetic workflow for 4-chloro-1H-imidazo[4,5-c]pyridine via deoxygenative chlorination.

Protocol B: Thermodynamic Aqueous Solubility Determination

Kinetic solubility assays often overestimate solubility due to supersaturation. This protocol ensures true thermodynamic equilibrium.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 4-chloro-1H-imidazo[4,5-c]pyridine (e.g., 5 mg) to 1 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate on an orbital shaker at 300 RPM at exactly 25.0 °C for 48 hours.

    • Causality: A 48-hour window provides sufficient time for the solid-liquid interface to reach a true thermodynamic equilibrium, allowing any metastable polymorphic states to transition to the most stable crystalline form.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification & Self-Validation: Analyze the filtrate using HPLC-UV against a pre-established calibration curve (Standard curve validation requirement:

    
    ).
    
    • System Validation Check: Perform the assay in biological triplicate. If the Relative Standard Deviation (RSD) between the three samples exceeds 5%, the system flags the equilibrium as incomplete, invalidating the data and mandating a 72-hour re-equilibration.

References

  • PubChem: "chloro-1H-imidazo(4,5-c)pyridine | C6H4ClN3 | CID 19388379" - National Center for Biotechnology Information. URL:[Link]

  • Journal of Medicinal Chemistry (ACS): "Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases" URL:[Link]

  • Bioorganic & Medicinal Chemistry Letters: "1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka" URL:[Link]

Medicinal Chemistry Applications of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine: A Privileged Scaffold for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[4,5-c]pyridine core—frequently classified as a 3-deazapurine—is a highly privileged pharmacophore in modern drug discovery 1[1]. By replacing the N3 atom of a standard purine ring with a carbon atom, medicinal chemists can dramatically alter a molecule's metabolic stability and hydrogen-bonding profile while retaining its ability to mimic the adenine ring of ATP 2[2]. Within this chemical space, 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine (CAS: 579486-60-5) serves as a critical, bi-functionalized building block[3]. Its unique electronic distribution allows for highly regioselective sequential functionalization, making it an ideal precursor for synthesizing complex kinase inhibitors and antiviral agents.

Mechanistic Rationale in Drug Design: Targeting CDK4/6

A prominent application of the 4,6-dichloro-2-methyl-1H-imidazo[4,5-c]pyridine scaffold is in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors, specifically targeting CDK4 and CDK6 4[4]. In hormone-receptor-positive breast cancers and non-small cell lung cancers (NSCLC), the CDK4/6-Cyclin D complex hyperphosphorylates the retinoblastoma (Rb) protein, driving unchecked cell proliferation[4].

Derivatives synthesized from this scaffold act as Type I ATP-competitive inhibitors[4]. The imidazopyridine core anchors into the kinase hinge region via critical hydrogen bonds[4]. The substituents subsequently added at the C4 and C6 positions are directed toward the solvent-exposed region and the deep hydrophobic pocket, respectively, ensuring high kinase selectivity.

CDK_Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Mitogen->CyclinD Upregulates Complex Cyclin D-CDK4/6 Complex CyclinD->Complex Binds CDK46 CDK4 / CDK6 CDK46->Complex Binds Rb Retinoblastoma (Rb) Complex->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases SPhase S-Phase Entry E2F->SPhase Transcription Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->Complex Blocks ATP Hinge

Fig 1: CDK4/6-Rb-E2F signaling pathway and mechanism of imidazo[4,5-c]pyridine inhibition.

The Logic of Regioselective Functionalization

The true synthetic value of 4,6-dichloro-2-methyl-1H-imidazo[4,5-c]pyridine lies in its orthogonal reactivity 5[5]. The pyridine nitrogen exerts a strong electron-withdrawing inductive and mesomeric effect, drastically lowering the lowest unoccupied molecular orbital (LUMO) energy at the adjacent C4 position 6[6].

Consequently, the C4-Cl bond is highly activated toward Nucleophilic Aromatic Substitution (SNAr)[6]. The C6-Cl bond, being further from the polarizing influence of the nitrogen, remains relatively inert under mild basic conditions, allowing for near-perfect regiocontrol[6]. Once the C4 position is functionalized (typically with an amine to build the solvent-exposed vector), the C6 position can be engaged via palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups.

Synth_Workflow SM 4,6-Dichloro-2-methyl- 1H-imidazo[4,5-c]pyridine SNAr SNAr Amination (C4 Position) SM->SNAr DIPEA, iPrOH 80°C Int1 4-Amino-6-chloro Intermediate SNAr->Int1 Regioselective Suzuki Suzuki Coupling (C6 Position) Int1->Suzuki Pd(dppf)Cl2 100°C Product 4,6-Disubstituted Target Suzuki->Product Cross-Coupling

Fig 2: Regioselective sequential functionalization workflow of the dichloro-scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Each step includes a specific causality for the reagents chosen and an analytical checkpoint to verify success before proceeding.

Protocol A: Regioselective SNAr Amination at C4

Objective: Introduce a primary amine at the C4 position while leaving the C6 chlorine intact.

  • Reaction Setup: Charge a round-bottom flask with 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine (1.0 eq), the desired primary amine (1.1 eq), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in isopropanol (0.2 M).

    • Causality: DIPEA is highly sterically hindered and non-nucleophilic, neutralizing the HCl byproduct without competing for substitution. Isopropanol provides sufficient polarity to stabilize the Meisenheimer transition state without requiring the harsh temperatures that would trigger a C6 reaction.

  • Execution: Stir the mixture at 80°C for 4 hours.

  • Validation Checkpoint (LC-MS): Sample the reaction. You must observe the disappearance of the starting material (

    
     ~202) and the appearance of the mono-aminated product. Crucial:  The isotopic pattern of the product mass must show a 3:1 ratio (M : M+2), validating that exactly one chlorine atom remains and over-reaction at C6 has not occurred.
    
  • Workup: Concentrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO₃, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling at C6

Objective: Replace the remaining C6 chlorine with an aryl/heteroaryl group to complete the pharmacophore.

  • Reaction Setup: To the isolated C4-aminated intermediate (1.0 eq), add the corresponding aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq) in a solvent mixture of 1,4-Dioxane/H₂O (4:1).

    • Causality: Pd(dppf)Cl₂ is selected because its large bite angle facilitates the difficult oxidative addition into the electron-rich C6-Cl bond while suppressing unwanted dehalogenation. The aqueous biphasic system ensures complete dissolution of the inorganic base necessary for transmetalation.

  • Degassing: Sparge the mixture with N₂ gas for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) catalytic species.

  • Execution: Heat the sealed vessel at 100°C for 12 hours.

  • Validation Checkpoint (LC-MS): Confirm the complete consumption of the intermediate. The final product mass should entirely lack the characteristic 3:1 chlorine isotopic signature, confirming successful coupling.

  • Workup: Filter through a pad of Celite to remove palladium black, extract the aqueous layer with EtOAc, and purify the organic fractions via reverse-phase preparative HPLC.

Quantitative Optimization Data

The regioselectivity of the SNAr reaction (Protocol A) is highly dependent on solvent and base selection. Table 1 summarizes the optimization parameters demonstrating why the iPrOH/DIPEA system is the industry standard for this scaffold.

EntrySolventBaseTemp (°C)Time (h)Yield (%)C4:C6 RegioselectivityNotes
1EthanolTEA801265%90:10Sluggish reaction; minor C6 byproduct.
2DMFK₂CO₃100440%60:40High temp/polar aprotic solvent forces unwanted C6 reaction.
3THFDIPEA652420%>99:1Excellent selectivity but poor conversion due to low boiling point.
4 iPrOH DIPEA 80 4 92% >99:1 Optimal stabilization of transition state; high yield.

Table 1: Optimization parameters for the regioselective C4-amination of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine.

Conclusion

4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine is a highly versatile building block that perfectly bridges the gap between synthetic feasibility and pharmacological potency. By leveraging the inherent electronic disparities between the C4 and C6 positions, medicinal chemists can rapidly generate diverse libraries of 3-deazapurine analogs. As demonstrated by its integration into modern CDK4/6 inhibitor pipelines, mastering the regioselective functionalization of this scaffold is a fundamental skill for targeted oncology drug development.

References

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines ACS Combinatorial Science URL:[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives PMC / MDPI URL:[Link]

  • WO2020224568A1 - Cdk inhibitors Google Patents / WIPO URL
  • Direct SNAr amination of fluorinated imidazo[4,5-c]pyridine nucleosides ResearchGate URL:[Link]

Sources

The Therapeutic Potential of 2-Methyl-Imidazo[4,5-c]Pyridine Scaffolds: A Comprehensive Guide to Design, Synthesis, and Target Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, nitrogen-containing heterocycles are privileged motifs due to their ability to modulate diverse biological pathways. Among these, the imidazo[4,5-c]pyridine scaffold has emerged as a highly versatile pharmacophore[1]. As a structural bioisostere of naturally occurring purines (such as adenine and guanine), this fused bicyclic system offers exceptional hydrogen-bonding capabilities, tunable lipophilicity, and a flat aromatic surface ideal for intercalating or binding within deep enzymatic pockets[1][2].

Specifically, the 2-methyl-imidazo[4,5-c]pyridine core provides a unique steric and electronic profile. The introduction of the methyl group at the C2 position restricts the rotational freedom of adjacent substituents, locks the molecule into favorable bioactive conformations, and subtly alters the pKa of the imidazole nitrogen, thereby optimizing pharmacokinetic properties. This whitepaper provides an in-depth technical analysis of this scaffold, detailing its mechanistic applications in oncology, virology, and parasitology, alongside field-proven synthetic methodologies.

Structural Biology & Therapeutic Rationale

The therapeutic efficacy of the imidazo[4,5-c]pyridine scaffold is rooted in its structural mimicry of endogenous purines, allowing it to competitively bind to ATP-binding sites of kinases and other nucleotide-dependent enzymes[1][2].

Oncology: PARP-1 Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the repair of DNA single-strand breaks. In cancers with homologous recombination deficiencies (such as BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of double-strand breaks, culminating in cell death—a paradigm known as synthetic lethality[3].

Recent structure-activity relationship (SAR) studies have successfully utilized the imidazo[4,5-c]pyridine core to design potent PARP-1 inhibitors. By substituting the C7 position with a carboxamide group and functionalizing the C2 position, researchers have achieved low-nanomolar inhibition. For example, 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide demonstrated an IC50 of 8.6 nM against PARP-1, significantly potentiating the cytotoxicity of temozolomide in SW-620, MDA-MB-468, and A549 cancer cell lines[4][5]. The imidazopyridine core perfectly mimics the nicotinamide moiety of NAD+, forming critical hydrogen bonds with the Gly863 and Tyr896 residues in the PARP-1 catalytic pocket[3].

PARP1_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Recruitment DNA_Damage->PARP1 Trapping PARP Trapping on DNA PARP1->Trapping Blocked by Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->Trapping Binds Catalytic Site Replication Replication Fork Collapse (Double-Strand Break) Trapping->Replication Lethality Synthetic Lethality (BRCA-deficient cells) Replication->Lethality

Mechanism of synthetic lethality via imidazo[4,5-c]pyridine PARP-1 inhibition.

Oncology: DNA-PK Inhibition and Radiosensitization

DNA-dependent protein kinase (DNA-PK) is essential for non-homologous end-joining (NHEJ) repair of radiation-induced double-strand breaks. Scaffold hopping from known bicyclic kinase inhibitors led to the discovery of 6-anilino imidazo[4,5-c]pyridin-2-ones as highly selective DNA-PK inhibitors[6]. These compounds act as potent radiosensitizers, effectively preventing cancer cells from repairing radiation-induced DNA damage, thereby enhancing the efficacy of radiotherapy in colorectal and head/neck squamous cell carcinomas[6][7].

Parasitology & Virology

Beyond oncology, the scaffold has shown remarkable promise in infectious diseases. 1-alkyl-imidazo[4,5-c]pyridine-4-aryl-6-carboxamides have been developed as resistance-breaking antimalarials, showing < 50 nM potency against asexual blood stage Plasmodium falciparum (Dd2 strain)[8]. Additionally, specific derivatives have been synthesized to target the RNA-dependent RNA polymerase of the Bovine Viral Diarrhea Virus (BVDV), demonstrating broad-spectrum antiviral potential[2].

Quantitative Data Presentation

To contextualize the pharmacological potency of this scaffold, the following table summarizes the quantitative binding affinities and cellular activities of key imidazo[4,5-c]pyridine derivatives across different therapeutic targets.

Target Enzyme / PathwayCompound / Derivative ClassIC50 / PotencyPrimary IndicationCell Line / Model
PARP-1 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide8.6 ± 0.6 nMBreast/Lung CancerSW-620, MDA-MB-468, A549[4]
DNA-PK 6-Anilino imidazo[4,5-c]pyridin-2-ones (Compound 78)< 10 nMRadiosensitizationHAP1, HCT116/54C[6]
Methionyl-tRNA Synthetase Imidazopyridine 20< 50 nMAfrican TrypanosomiasisTrypanosoma brucei[5]
Unknown (Antimalarial) 1-alkyl-imidazo[4,5-c]pyridine-4-aryl-6-carboxamides< 50 nMMalariaPlasmodium falciparum (Dd2)[8]

Experimental Protocols: Synthesis of the Core Scaffold

The synthesis of the foundational 2-methyl-1H-imidazo[4,5-c]pyridine core requires precise control over cyclodehydration conditions. The following protocol utilizes polyphosphoric acid (PPA) as both the solvent and the dehydrating agent.

Scientific Causality: PPA is chosen over standard mineral acids because its polymeric anhydride structure aggressively drives the elimination of water during the condensation of the intermediate amide, forcing the closure of the imidazole ring without degrading the electron-deficient pyridine ring[9].

Step-by-Step Methodology

Reagents Required:

  • 3,4-Diaminopyridine (5.0 g, 45.8 mmol)

  • Glacial Acetic Acid (3.9 mL, ~68 mmol)

  • Polyphosphoric Acid (PPA) (50 mL)

  • Ammonium Hydroxide (NH₄OH, 28% aqueous)

  • Methanol, Chloroform, and Ethanol (for extraction and recrystallization)

Procedure:

  • Preparation of the Reaction Mixture: In a thoroughly dried 250 mL round-bottom flask equipped with a mechanical stirrer, add 50 mL of highly viscous PPA. Carefully add 5.0 g of 3,4-diaminopyridine followed by 3.9 mL of glacial acetic acid[9].

    • Expert Insight: Mechanical stirring is mandatory. Magnetic stirring will fail as the PPA becomes exceptionally viscous before reaching the target temperature.

  • Cyclodehydration: Heat the mixture to 125°C using an oil bath. Maintain this temperature for exactly 2 hours[9].

    • Expert Insight: The temperature must not exceed 135°C, as the pyridine ring can undergo unwanted oxidative degradation, leading to dark, intractable tar formation.

  • Quenching: Remove the flask from the heat and allow it to cool to approximately 80°C. Slowly pour the warm, viscous reaction mixture into 200 mL of crushed ice/water with vigorous stirring to hydrolyze the PPA into aqueous phosphoric acid.

  • Neutralization: Slowly add aqueous ammonium hydroxide (NH₄OH) to the solution until the pH reaches exactly 8.0[9].

    • Expert Insight: The pH adjustment is the most critical step. Imidazo[4,5-c]pyridines are amphoteric. If the pH is too low (acidic), the pyridine nitrogen protonates; if too high (basic), the imidazole proton is lost. A pH of 8 ensures the molecule is in its neutral, most lipophilic state, maximizing extraction efficiency.

  • Extraction: Extract the aqueous phase with a 1:1 mixture of methanol and chloroform (3 x 100 mL)[9]. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to dryness under reduced pressure.

  • Purification: Triturate and extract the crude solid residue with 50 mL of boiling ethanol. Filter while hot, then allow the filtrate to cool to room temperature to induce crystallization. Collect the product via vacuum filtration to yield approximately 3.98 g of 2-methyl-1H-imidazo[4,5-c]pyridine[9].

Synthesis_Workflow Step1 3,4-Diaminopyridine + Acetic Acid Step2 Polyphosphoric Acid (PPA) 125°C, 2 Hours Step1->Step2 Step3 Cyclodehydration Intermediate Step2->Step3 Dehydration Step4 Aqueous Quench Adjust pH to 8 (NH4OH) Step3->Step4 Step5 Step5 Step4->Step5 Product 2-Methyl-1H-imidazo[4,5-c]pyridine Step5->Product

Synthetic workflow for the cyclodehydration of 2-methyl-1H-imidazo[4,5-c]pyridine.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • Synthesis of 1. 2-methyl-1H-imidazo[4,5-c]pyridine Source: PrepChem URL:[Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed Central URL:[Link]

  • Development of imidazo[4,5-c]pyridine antimalarials Source: ACS Spring 2025 / Digitell Inc. URL:[Link]

  • Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer Source: Bioorganic & Medicinal Chemistry / PubMed URL:[Link]

  • Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy Source: MDPI URL:[Link]

Sources

The Imidazo[4,5-c]pyridine Scaffold: Historical Evolution, Mechanistic Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[4,5-c]pyridines represent a privileged class of fused bicyclic heterocycles. As 3-deazapurine bioisosteres, they exhibit profound interactions with diverse biological targets, including kinases, viral polymerases, and GABAA receptors[1]. This technical guide delineates the historical progression of their synthesis, explores the mechanistic causality behind modern catalytic ring-closure protocols, and provides self-validating experimental methodologies for researchers engaged in rational drug design.

Historical Context and Structural Significance

The imidazo[4,5-c]pyridine core consists of an imidazole ring fused to a pyridine moiety. Historically, the synthesis of these compounds gained traction in the mid-20th century, notably with the 1966 synthesis of 4-amino-β-D-ribofuranosylimidazo[4,5-c]pyridine (3-deazaadenosine), which established the scaffold's utility as a purine nucleoside analog[2].

Because the nitrogen atom in the pyridine ring alters the electron density compared to the pyrimidine ring of native purines, imidazo[4,5-c]pyridines offer unique hydrogen-bonding profiles and enhanced metabolic stability[3]. This bioisosterism allows them to effectively mimic ATP, making them potent competitive inhibitors for various kinases (e.g., Aurora and B-Raf kinases) and viral RNA-dependent RNA polymerases, such as those found in the Hepatitis C and Bovine Viral Diarrhea viruses[1],[3].

Evolution of Synthetic Methodologies

The synthesis of imidazo[4,5-c]pyridines has evolved from brute-force dehydrative cyclizations to elegant, transition-metal and Lewis-acid catalyzed cascades.

Traditional Dehydrative Cyclization

Historically, the most direct route involved the condensation of 3,4-diaminopyridine with carboxylic acids. This method required harsh dehydrating agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) and temperatures exceeding 150°C[1],[4]. Causality of limitations: While PPA acts as both a solvent and a strong dehydrating agent to drive the equilibrium toward the fused imidazole, the extreme thermal and acidic conditions inevitably lead to the degradation of sensitive functional groups, severely limiting late-stage functionalization in complex drug candidates.

G A 3,4-Diaminopyridine B Harsh Cond. (PPA, >150°C) A->B Carboxylic Acids C Mild Cond. (Zn(OTf)2, MeOH, 65°C) A->C Aldehydes D Imidazo[4,5-c]pyridine B->D C->D

Evolutionary pathways of imidazo[4,5-c]pyridine synthesis.

Modern Lewis Acid-Catalyzed Condensation

To circumvent harsh conditions, modern approaches utilize the condensation of 3,4-diaminopyridine with aldehydes catalyzed by Lewis acids such as Zinc(II) trifluoromethanesulfonate (Zn(OTf)2)[4]. Mechanistic Causality: Zn(OTf)2 is a mild, moisture-tolerant Lewis acid. It coordinates to the carbonyl oxygen of the aldehyde, lowering the LUMO energy and increasing its electrophilicity. This facilitates nucleophilic attack by the primary amine of 3,4-diaminopyridine at lower temperatures (e.g., 65°C in methanol). The resulting Schiff base undergoes intramolecular cyclization by the adjacent amine, followed by dehydrogenative oxidation to yield the aromatic 1H-imidazo[4,5-c]pyridine[4].

G N1 Aldehyde + Zn(OTf)2 N2 Lewis Acid Activation N1->N2 N3 Nucleophilic Attack (3,4-Diaminopyridine) N2->N3 N4 Schiff Base Intermediate N3->N4 N5 Intramolecular Cyclization N4->N5 N6 Dehydrogenative Oxidation N5->N6 N7 1H-Imidazo[4,5-c]pyridine N6->N7

Mechanism of Zn(OTf)2-catalyzed imidazo[4,5-c]pyridine ring closure.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls and analytical checkpoints.

Protocol A: Green Synthesis of 2-Substituted 1H-Imidazo[4,5-c]pyridines via Zn(OTf)2 Catalysis[4]

Objective: Synthesize 2-aryl-1H-imidazo[4,5-c]pyridine under mild conditions. Reagents: 3,4-Diaminopyridine (1.0 mmol), substituted benzaldehyde (1.2 mmol), Zn(OTf)2 (30 mol%), Methanol (10 mL).

Step-by-Step Procedure:

  • Initiation: In a 50 mL round-bottom flask, dissolve 3,4-diaminopyridine and the aldehyde in methanol.

  • Catalysis: Add Zn(OTf)2 (30 mol%) to the solution. Causality: Methanol solubilizes the reagents while allowing the Lewis acid to remain active; its protic nature stabilizes the transition state without competitively overpowering the zinc-aldehyde coordination.

  • Reaction: Stir the mixture at reflux (approx. 65°C) for 12 hours.

  • In-Process Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Methanol:Dichloromethane (9:1) mobile phase. Validation Check: The disappearance of the diamine spot (which is ninhydrin active) and the appearance of a new UV-active spot with a higher Rf value confirms Schiff base formation and subsequent cyclization.

  • Workup: Cool the reaction mixture to room temperature and concentrate under vacuum.

  • Purification: Purify the crude residue via silica gel column chromatography or recrystallization from ethanol to yield the analytically pure product.

Protocol B: Solid-Phase Assembly of Trisubstituted Derivatives[5]

Objective: Regioselective synthesis of highly functionalized libraries using polymer supports.

G A 2,4-Dichloro-3-nitropyridine B Resin Immobilization (SNAr 1) A->B C Amine Substitution (SNAr 2) B->C D Nitro Reduction (Na2S2O4) C->D E Aldehyde Cyclization & Cleavage D->E

Solid-phase synthetic workflow for trisubstituted imidazo[4,5-c]pyridines.

Step-by-Step Procedure:

  • Resin Loading: Swell Rink amide resin in DMSO. Add a 0.5 M solution of 2,4-dichloro-3-nitropyridine and N-ethyldiisopropylamine (EDIPA). Stir at room temperature. Causality: EDIPA acts as a non-nucleophilic base to scavenge the HCl generated during the SNAr, preventing premature acidic resin cleavage or unwanted side reactions.

  • Second Substitution: React the remaining chlorine atom with a primary or secondary amine in DMSO overnight.

  • Reduction: Treat the resin with Na2S2O4, K2CO3, and tetrabutylammonium hydrogen sulfate (TBAHS) in a DCM/H2O biphasic mixture to reduce the nitro group to an amine. Validation Check: Perform a micro-cleavage of a few resin beads using TFA. LC-MS analysis must show a mass shift corresponding to -30 Da (NO2 to NH2 conversion).

  • Cyclization: React the resulting resin-bound diamine with an aldehyde in DMSO at 80°C overnight.

  • Cleavage: Treat the resin with 50% TFA in DCM for 1 hour to release the final trisubstituted imidazo[4,5-c]pyridine.

Quantitative Data: Comparison of Synthetic Methodologies

The selection of a synthetic route depends heavily on the desired substitution pattern and functional group tolerance. Table 1 summarizes the core metrics of the discussed methodologies.

MethodologyPrimary ReagentsCatalyst / PromoterConditionsAverage YieldKey AdvantagesLimitations
Traditional Condensation [1]3,4-Diaminopyridine + Carboxylic AcidPPA or POCl3>150°C, 6-12h60 - 75%Inexpensive reagents, highly scalable.Harsh conditions destroy sensitive functional groups.
Lewis Acid Catalyzed [4]3,4-Diaminopyridine + AldehydeZn(OTf)2 (30 mol%)MeOH, Reflux (65°C), 12h80 - 92%Mild, green chemistry, high functional group tolerance.Requires a dehydrogenative oxidation step.
Solid-Phase Synthesis [5]2,4-Dichloro-3-nitropyridine + Amines + AldehydeNone (for SNAr); Na2S2O4 (reduction)DMSO, rt to 80°C, multi-step45 - 65% (Overall)Excellent for combinatorial libraries and trisubstitution.Lower overall yield, requires specialized resins.
Microwave-Assisted [1]2-Amino-3-hydroxypyridine + Carboxylic AcidsSilica Gel SupportMicrowave (100 W), short time71 - 92%Extremely fast reaction times.Scale-up can be challenging due to microwave penetration limits.

Pharmacological Pathways and Drug Development

The structural geometry of imidazo[4,5-c]pyridines makes them ideal candidates for rational drug design. By mimicking the purine ring of ATP, these molecules can efficiently dock into the highly conserved ATP-binding pockets of kinases[3].

G P1 Imidazo[4,5-c]pyridine (Purine Bioisostere) P2 ATP-Binding Pocket (Kinases e.g., Aurora) P1->P2 Binds P3 Competitive Inhibition P2->P3 Blocks ATP P4 Apoptosis / Growth Arrest P3->P4 Cellular Effect

Pharmacological pathway of imidazo[4,5-c]pyridines as competitive kinase inhibitors.

Beyond oncology, the scaffold has shown immense promise in antiviral therapies. For instance, specific imidazo[4,5-c]pyridine derivatives have been optimized to inhibit the Bovine Viral Diarrhea Virus (BVDV) by directly interacting with the viral RNA-dependent RNA polymerase[1]. The modularity of the synthesis methods described above allows medicinal chemists to rapidly iterate on the scaffold, tuning the electronic and steric properties of the C2, N1, and N5 positions to maximize target affinity and minimize off-target toxicity.

Conclusion

The transition from harsh, high-temperature condensations to mild, catalytic, and solid-phase methodologies has democratized the synthesis of imidazo[4,5-c]pyridines. By understanding the mechanistic causality of reagents like Zn(OTf)2 and employing self-validating protocols, researchers can efficiently generate diverse libraries of these purine bioisosteres. As drug discovery increasingly relies on targeted therapies, the imidazo[4,5-c]pyridine scaffold will remain a cornerstone of modern medicinal chemistry.

References

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines . ACS Combinatorial Science. (Referenced via[5])

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives . PMC - National Institutes of Health. (Referenced via[1])

  • Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate . J Sci Med Central. (Referenced via[4])

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications . MDPI. (Referenced via[3])

  • The Synthesis of 4-Amino-β-D-ribofuranosylimidazo[4,5-c]pyridine (3-Deazaadenosine) and Related Nucleotides . Biochemistry - ACS Publications. (Referenced via[2])

Sources

An In-Depth Technical Guide to the Key Functional Groups in 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry. Its core structure, an imidazo[4,5-c]pyridine, is a purine isostere, meaning it has a similar size and shape to the purine bases found in DNA and RNA. This structural mimicry allows it to interact with a wide range of biological targets, making it a valuable scaffold for the development of novel therapeutics. The imidazo[4,5-c]pyridine core itself has been identified in compounds with a variety of biological activities, including potential as GABAA receptor positive allosteric modulators, proton pump inhibitors, and aromatase inhibitors.[1] The strategic placement of chloro, and methyl functional groups on this core scaffold further modulates its physicochemical properties and reactivity, providing a versatile platform for the synthesis of diverse compound libraries in drug discovery programs.

This technical guide provides an in-depth analysis of the key functional groups of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine, focusing on their individual and collective contributions to the molecule's reactivity, electronic properties, and potential for further chemical modification.

Molecular Structure and Core Functional Groups

The foundational structure of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine is a fused bicyclic system comprising a pyridine ring and an imidazole ring. The key functional groups that dictate its chemical behavior are:

  • The Imidazo[4,5-c]pyridine Core: A bicyclic aromatic system containing three nitrogen atoms.

  • Two Chloro Substituents: Located at positions 4 and 6 of the pyridine ring.

  • A Methyl Group: Attached to position 2 of the imidazole ring.

Figure 1: Structure of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine.

Analysis of Key Functional Groups

The Imidazo[4,5-c]pyridine Core: A Center of Basicity and Aromaticity

The fused imidazole and pyridine rings form an electron-deficient aromatic system, a key feature influencing its reactivity. The nitrogen atoms within this core play distinct roles:

  • Pyridine Nitrogen (N5): This nitrogen atom is sp²-hybridized and contributes to the aromaticity of the pyridine ring. Its lone pair of electrons is in an sp² orbital in the plane of the ring and is not part of the aromatic π-system. Consequently, this nitrogen is basic and readily available for protonation. The electron-withdrawing nature of this nitrogen atom, along with the chloro substituents, deactivates the pyridine ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.

  • Imidazole Nitrogens (N1 and N3): The imidazole ring contains two nitrogen atoms. The N1 nitrogen bears a hydrogen atom and is pyrrole-like, meaning its lone pair is part of the aromatic π-system. This makes the N1-H proton acidic. The N3 nitrogen is pyridine-like, with its lone pair in an sp² orbital, making it a basic center. The tautomeric nature of the N-H proton in the imidazole ring means it can reside on either N1 or N3, although one tautomer is typically more stable.

The Dichloro Substituents: Gateways to Molecular Diversity

The two chlorine atoms at positions 4 and 6 are the most reactive sites for introducing molecular diversity. They are susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of medicinal chemistry for building complexity.

Reactivity and Regioselectivity:

The pyridine ring is inherently electron-deficient, and this effect is amplified by the two electron-withdrawing chlorine atoms. This makes the carbon atoms to which they are attached (C4 and C6) electrophilic and prone to attack by nucleophiles. The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride leaving group.[4]

The key question for synthetic chemists is the regioselectivity of this substitution – which chlorine is more reactive? In pyridines, positions ortho and para to the ring nitrogen (positions 2, 4, and 6) are activated towards nucleophilic attack because the nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate through resonance.[5] In 4,6-dichloro-1H-imidazo[4,5-c]pyridine, both C4 and C6 are para and ortho, respectively, to the pyridine nitrogen (N5).

While direct experimental studies on the regioselectivity of this specific molecule are scarce, we can draw parallels from related heterocyclic systems. In 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position.[6] However, the substitution pattern on the ring can significantly influence this selectivity.[7] For instance, in the solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines from 2,4-dichloro-3-nitropyridine, arylation with a resin-bound amine showed a preference for substitution at the 4-position over the 2-position.[8]

Factors Influencing Reactivity:

  • Electronic Effects: The electron density at C4 and C6 will be a primary determinant of reactivity. Computational studies, such as the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), can provide valuable insights into the most electrophilic sites.

  • Steric Hindrance: The steric environment around each chlorine atom can influence the approach of the nucleophile.

  • Nature of the Nucleophile: The reactivity and regioselectivity can be modulated by the choice of the nucleophile (e.g., amines, thiols, alkoxides).

  • Reaction Conditions: Temperature, solvent, and the presence of a base can all impact the outcome of the reaction.

A general protocol for nucleophilic aromatic substitution on a chloropyridine with an amine is presented in the experimental section below.

The 2-Methyl Group: A Subtle Modulator

The methyl group at the C2 position of the imidazole ring has a more subtle but still significant influence on the molecule's properties:

  • Electronic Effects: As an alkyl group, the methyl group is weakly electron-donating through an inductive effect. This can slightly increase the electron density in the imidazole ring and may influence the basicity of the nearby N1 and N3 atoms. In a study of imidazo[4,5-b]pyridines, the presence of a methyl group at the C5 position was found to enhance activity against tested bacteria strains.[9]

  • Steric Effects: The methyl group provides some steric bulk at the C2 position, which could influence the binding of the molecule to its biological target. It can also impact the conformation of larger substituents that might be introduced at this position.

  • Metabolic Stability: The methyl group can influence the metabolic stability of the compound by blocking a potential site of oxidation by cytochrome P450 enzymes.

Experimental Protocols

Synthesis of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine

The synthesis of the title compound has been described in the patent literature. A plausible synthetic route involves the cyclization of a substituted diaminopyridine. A general procedure for the synthesis of related imidazo[4,5-c]pyridines involves the reaction of a 3,4-diaminopyridine with a carboxylic acid or its derivative.[10] For the synthesis of the 2-methyl derivative, acetic acid or a reactive equivalent would be used. The dichlorination of the pyridine ring can be achieved before or after the imidazole ring formation.

Example Protocol for Nucleophilic Aromatic Substitution with an Amine:

The following is a generalized protocol for the amination of a dichlorinated pyridine derivative, which can be adapted for 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine. It is crucial to perform small-scale test reactions to determine the optimal conditions and regioselectivity for a specific amine nucleophile.

Materials:

  • 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine

  • Amine nucleophile (e.g., a primary or secondary amine)

  • Base (e.g., K₂CO₃, DIPEA)

  • Solvent (e.g., DMF, DMSO, NMP)

  • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

  • Stirring apparatus

  • Heating apparatus (e.g., microwave reactor or oil bath)

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a reaction vessel, add 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine (1.0 eq).

  • Add the amine nucleophile (1.0-1.5 eq) and the base (2.0-3.0 eq).

  • Add the solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Seal the vessel (if using a microwave reactor) or equip with a condenser.

  • Heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized (e.g., 80-150 °C for 2-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up. This typically involves diluting the reaction mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired mono- or di-substituted product.

Self-Validation: The progress of the reaction should be monitored to distinguish between starting material, mono-substituted, and di-substituted products. The structure of the purified product(s) must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to unequivocally determine the regioselectivity of the substitution.

SNAr_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification & Analysis A Combine 4,6-dichloro-2-methyl-1H-imidazo[4,5-c]pyridine, amine, base, and solvent B Heat with stirring (e.g., 80-150 °C) A->B C Monitor reaction progress (TLC, LC-MS) B->C D Cool to room temperature C->D Reaction complete E Aqueous work-up (dilute with water, extract with organic solvent) D->E F Wash, dry, and concentrate organic phase E->F G Silica gel column chromatography F->G H Characterize product(s) (NMR, MS) G->H

Figure 2: Generalized workflow for a nucleophilic aromatic substitution reaction.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₇H₅Cl₂N₃[11]
Molecular Weight202.04 g/mol [8]
Predicted pKa (Strongest Basic)~4.82 (for 4-acetylimidazo[4,5-c]pyridine)[12]

Note: Experimental data for the title compound is limited. The provided pKa is for a related structure and should be considered an estimate.

Conclusion

4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine is a highly functionalized heterocyclic scaffold with significant potential in drug discovery. The interplay between the electron-deficient imidazo[4,5-c]pyridine core, the reactive chloro substituents, and the modulating methyl group provides a rich chemical landscape for the design and synthesis of novel bioactive molecules. A thorough understanding of the reactivity of each functional group, particularly the regioselectivity of nucleophilic aromatic substitution at the C4 and C6 positions, is paramount for the efficient and rational development of new therapeutic agents based on this privileged structure. Further experimental and computational studies on this specific molecule will undoubtedly provide deeper insights into its chemical behavior and unlock its full potential in medicinal chemistry.

References

  • Arridos, Y., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 368. [Link][9]

  • G., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 368. [Link][1]

  • PubChem. (n.d.). 4,6-dichloro-1H-imidazo[4,5-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link][11]

  • Chang, K.-T., et al. (2001). Nucleophilic Substitution Reactions of 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. Heterocycles, 55(10), 1927-1936.
  • FooDB. (2010, April 8). Showing Compound 4-Acetylimidazo[4,5-c]pyridine (FDB013464). Retrieved from [Link]

  • Suresh, M., et al. (2014).
  • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link][7]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Pospisil, J., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(9), 485-491. [Link][8]

  • FooDB. (2010). 4-Acetylimidazo[4,5-c]pyridine. Retrieved from [Link][12]

  • Kobetič, R., et al. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 30(11), 2684. [Link][2]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link][4]

  • Kobetič, R., et al. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 30(11), 2684. [Link][3]

Sources

Methodological & Application

Application Note: Synthesis of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the optimized synthesis protocol for 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine (CAS: 579486-60-5). This scaffold is a critical intermediate in the development of kinase inhibitors and antiviral agents, particularly for targeting FLT3 and other tyrosine kinases.

The protocol follows a robust three-step sequence: Nitration , Chemoselective Reduction , and Phillips-type Cyclization .

Introduction & Retrosynthetic Analysis

The imidazo[4,5-c]pyridine core mimics the purine structure, making it a privileged scaffold in medicinal chemistry. The 4,6-dichloro substitution pattern provides two distinct electrophilic sites (C4 and C6) for subsequent regioselective nucleophilic aromatic substitutions (


), allowing for the rapid generation of diverse libraries.[1]

Retrosynthetic Logic: The most reliable route to the 2,4,6-trisubstituted core involves constructing the imidazole ring onto a pre-functionalized pyridine.

  • Cyclization: The imidazole ring is closed via condensation of a diamine with an acetic acid equivalent (acetic anhydride).[1]

  • Diamine Formation: The 3,4-diamino motif is generated by reducing a 3-nitro-4-aminopyridine.

  • Functionalization: The nitro group is introduced via electrophilic aromatic substitution on the commercially available 2,6-dichloropyridin-4-amine.

Retrosynthesis Target 4,6-Dichloro-2-methyl- 1H-imidazo[4,5-c]pyridine Diamine 2,6-Dichloro-3,4- diaminopyridine Target->Diamine Cyclization (Ac2O) Nitro 2,6-Dichloro-3-nitro- pyridin-4-amine Diamine->Nitro Reduction (Fe/AcOH) Start 2,6-Dichloropyridin-4-amine (Comm. Available) Nitro->Start Nitration (HNO3/H2SO4)

Figure 1: Retrosynthetic strategy for the target scaffold.

Safety & Hazards (Critical)

  • Nitration Risks: The nitration step involves fuming nitric acid and sulfuric acid. This reaction is highly exothermic. Temperature control is critical to prevent thermal runaway.

  • Chlorinated Pyridines: These compounds can be skin sensitizers and irritants.[1] Handle in a fume hood.

  • Dechlorination: Avoid catalytic hydrogenation (e.g.,

    
    ) during the reduction step, as this will strip the chlorine atoms from the pyridine ring.[1] The protocol below uses Iron/Acetic Acid to prevent this side reaction.
    

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridin-4-amine

Objective: Electrophilic nitration at the C3 position.

  • Reagents: 2,6-Dichloropyridin-4-amine (1.0 eq), Fuming

    
     (1.2 eq), Conc. 
    
    
    
    (solvent).[1][2]
  • Equipment: Round-bottom flask, ice/salt bath, internal thermometer, dropping funnel.

Procedure:

  • Charge a flask with Conc.

    
     (10 mL/g of substrate) and cool to -5°C  using an ice/salt bath.
    
  • Slowly add 2,6-Dichloropyridin-4-amine portion-wise, maintaining the internal temperature below 0°C. Stir until fully dissolved.

  • Prepare a solution of fuming

    
     in 
    
    
    
    (1:1 v/v).[1] Add this dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C .
  • Once addition is complete, allow the mixture to warm to room temperature, then heat to 65°C for 2 hours.

  • Quench: Cool the mixture to RT and pour slowly onto crushed ice (exothermic!).

  • Neutralize carefully with conc.

    
     to pH ~4-5. A yellow precipitate will form.
    
  • Filter the solid, wash with ice-cold water, and dry under vacuum.[3]

Yield: 85-94% Appearance: Yellow solid.[3]

Step 2: Synthesis of 2,6-Dichloro-3,4-diaminopyridine

Objective: Chemoselective reduction of the nitro group without dechlorinating the ring.

  • Reagents: 2,6-Dichloro-3-nitropyridin-4-amine (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (

    
    , 5.0 eq), Ethanol/Water (3:1).[1]
    
  • Alternative: Iron powder in Acetic Acid.[1]

Procedure:

  • Suspend the nitro-pyridine substrate in Ethanol/Water (3:1, 10 mL/g).

  • Add

    
     and Iron powder.
    
  • Heat the mixture to reflux (80°C) with vigorous stirring.

  • Monitor by TLC (approx. 2-4 hours). The yellow color of the starting material should fade to a colorless or pale brown solution.

  • Work-up: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • The residue is typically used directly in the next step due to the oxidation sensitivity of diamines, or it can be recrystallized from ethanol.

Yield: 75-85% Note: The diamine is sensitive to air oxidation; proceed to cyclization immediately if possible.

Step 3: Cyclization to 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine

Objective: Phillips-type condensation to form the imidazole ring.

  • Reagents: 2,6-Dichloro-3,4-diaminopyridine (1.0 eq), Acetic Anhydride (

    
    , 5-10 eq), Acetic Acid (optional co-solvent).
    
  • Conditions: Reflux.[1][4]

Procedure:

  • Dissolve the diamine in Acetic Anhydride (or a mixture of

    
     and 
    
    
    
    ).[1]
  • Heat the reaction to reflux (120-130°C) for 4-6 hours.

  • Monitor by LC-MS for the disappearance of the diamine (M+1 = 178) and appearance of the product (M+1 = 202).

  • Work-up: Cool the mixture and concentrate to dryness on a rotary evaporator.

  • Hydrolysis: Add water to the residue and basify with saturated

    
     or 
    
    
    
    to pH 8-9 to hydrolyze any N-acetyl intermediates.
  • Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH gradient).

Yield: 70-80% Appearance: Off-white to tan solid.

Workflow Visualization

Workflow Start Start: 2,6-Dichloro-4-aminopyridine Nitration Step 1: Nitration HNO3/H2SO4, 65°C Start->Nitration Quench1 Quench on Ice Adjust pH to 4-5 Nitration->Quench1 Filter1 Isolate Nitro Intermediate Quench1->Filter1 Reduction Step 2: Reduction Fe / NH4Cl / EtOH, Reflux Filter1->Reduction Celite Filter through Celite (Remove Fe) Reduction->Celite Diamine Isolate Diamine (Air Sensitive!) Celite->Diamine Cyclization Step 3: Cyclization Acetic Anhydride, Reflux Diamine->Cyclization Hydrolysis Base Hydrolysis (Remove N-acetyl) Cyclization->Hydrolysis Final Final Product: 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine Hydrolysis->Final

Figure 2: Operational workflow for the synthesis process.

Characterization Data (Expected)

TechniqueParameterExpected Signal / Value
1H NMR Solvent: DMSO-d6

2.60 (s, 3H,

),

7.85 (s, 1H, Ar-H),

13.5 (br s, 1H, NH)
13C NMR Solvent: DMSO-d6Signals for: Imidazole C-2 (

), Pyridine C-4/C-6 (C-Cl), C-2 (Ar-H), Bridgehead carbons.[1][5]
MS (ESI) Positive Modem/z = 202.0 (M+H,

), 204.0 (M+H,

), 206.0 (M+H,

).[1] Characteristic 9:6:1 isotope pattern.
Appearance VisualOff-white to light brown powder.

Expert Tips & Troubleshooting

  • Regioselectivity of Nitration: The amino group at position 4 directs the nitration to position 3 (ortho to the amine).[1] The chlorines at 2 and 6 block those positions, ensuring high regioselectivity.

  • Reduction Monitoring: If the reduction stalls, add fresh Iron powder and a few drops of conc. HCl to reactivate the surface. Do not use Pd/C, as it will cause hydrodechlorination (loss of Cl).

  • Cyclization Solvent: If the diamine is not soluble in acetic anhydride, use acetic acid as the solvent and add 2-3 equivalents of acetic anhydride.

  • Tautomerism: The product exists as a tautomer. In solution (NMR), the NH proton may broaden or shift depending on concentration and solvent, often appearing between 13-14 ppm.[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5358562, 4,6-dichloro-1H-imidazo[4,5-c]pyridine. Retrieved from [Link]

  • JSCimedCentral. (2014). Synthesis of 2-Substituted 1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. Retrieved from [Link]

Sources

Nucleophilic aromatic substitution of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Functionalization of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine via Regioselective Nucleophilic Aromatic Substitution (SNAr)

Executive Summary

4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine (CAS: 579486-60-5) is a highly versatile 3-deazapurine bioisostere. Because of its structural resemblance to adenine, the imidazo[4,5-c]pyridine scaffold is a "privileged structure" frequently deployed in the development of ATP-competitive kinase inhibitors and novel chemotherapeutics (1[1]). The presence of two orthogonal chlorine leaving groups at the 4- and 6-positions offers a strategic advantage for divergent synthetic functionalization. This application note details the mechanistic causality, self-validating experimental protocols, and quantitative parameters required to achieve highly regioselective nucleophilic aromatic substitution (SNAr) on this core.

Mechanistic Causality: The Electronics of Regioselectivity

In heteroaromatic chemistry, the success of an SNAr reaction is dictated by the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The imidazo[4,5-c]pyridine core is inherently electron-deficient. The pyridine nitrogen (N5) exerts a powerful inductive and resonance electron-withdrawing effect, activating both the ortho C4 and C6 positions toward nucleophilic attack (2[2]).

However, the substitution is not random; it is highly regioselective for the C4 position.

  • The Causality of C4 Preference: The transition state for nucleophilic attack at C4 allows the developing negative charge (the Meisenheimer complex) to be stabilized not only by the N5 pyridine nitrogen but also by the adjacent fused imidazole ring. This synergistic stabilization makes C4 the kinetically and thermodynamically favored site for the first substitution (3[3]).

  • The Causality of C6 Deactivation: Once an amine nucleophile is installed at C4, the nitrogen lone pair donates electron density back into the heteroaromatic system via resonance (+M effect). This dramatically raises the LUMO energy, rendering the remaining C6-Cl bond highly resistant to further nucleophilic attack. Consequently, a second SNAr at C6 requires significantly harsher thermodynamic conditions to overcome this induced activation barrier (4[4]).

Logical Workflow Visualization

SNAr_Mechanism SM 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine (Highly Electrophilic Core) Cond1 Mild SNAr Conditions (80-100 °C, DIPEA, n-BuOH) SM->Cond1 Regioselective C4 Attack Int 4-Amino-6-chloro Intermediate (Deactivated Core via +M Effect) Cond1->Int Cl- Leaving Group Cond2 Harsh SNAr / Microwave (140-160 °C, K2CO3, NMP) Int->Cond2 Overcoming Activation Barrier Prod 4,6-Disubstituted Product (Fully Functionalized) Cond2->Prod C6 Substitution

Regioselective SNAr workflow for 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By tracking the distinct isotopic signatures of chlorine (


Cl and 

Cl), the chemist can definitively confirm the regioselectivity and completion of each step without isolating the intermediates.
Protocol A: Regioselective C4-Amination (First SNAr)

Objective: Install a primary or secondary amine exclusively at the C4 position.

  • Reaction Setup: In a dry reaction vial, suspend 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine (1.0 eq) in anhydrous n-butanol (0.2 M). Causality for solvent: n-Butanol provides a sufficiently high boiling point while maintaining good solubility for polar intermediates without acting as a competing nucleophile.

  • Reagent Addition: Add the desired amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality for stoichiometry: Limiting the nucleophile to 1.1 eq prevents over-reaction at the C6 position, strictly exploiting the kinetic preference for C4.

  • Execution: Heat the mixture to 90 °C for 6–8 hours under an inert atmosphere.

  • Self-Validation Check (Critical): Sample the crude mixture for LC-MS. The starting material exhibits a distinct 9:6:1 isotopic pattern (M : M+2 : M+4) characteristic of a dichloro species. The reaction is validated as complete and regioselective when the mass shifts to the mono-aminated product, and the isotopic pattern collapses to a strict 3:1 ratio (M : M+2), proving exactly one chlorine remains.

  • Workup: Concentrate under reduced pressure and purify via flash chromatography (DCM/MeOH) to afford the 4-amino-6-chloro intermediate.

Protocol B: Overcoming Deactivation for C6-Amination (Second SNAr)

Objective: Functionalize the deactivated C6 position.

  • Reaction Setup: Dissolve the 4-amino-6-chloro intermediate (1.0 eq) from Protocol A in anhydrous N-Methyl-2-pyrrolidone (NMP, 0.1 M) in a microwave-safe vial.

  • Reagent Addition: Add the second amine (3.0 eq) and anhydrous K

    
    CO
    
    
    
    (3.0 eq). Causality for reagents: The deactivated nature of the ring requires a large excess of nucleophile and a stronger inorganic base to drive the equilibrium forward.
  • Execution: Subject the vial to microwave irradiation at 150 °C for 2 hours. Causality for MW: Conventional heating often leads to thermal degradation before the high activation barrier of the deactivated C6 position is breached. Microwave heating provides rapid, uniform thermal energy to force the substitution (5[5]).

  • Self-Validation Check: Analyze via LC-MS. The protocol is validated when the 3:1 (M : M+2) isotopic pattern completely disappears, replaced by a single mass peak (M), confirming the total displacement of all halogens.

Quantitative Data Summary

Reaction StepTarget PositionNucleophile TypeSolventBaseTemp (°C)Time (h)Expected Yield (%)Regioselectivity
1st SNAr C4Primary Aminen-BuOHDIPEA (2.0 eq)80 - 1004 - 880 - 92>95% (C4 over C6)
1st SNAr C4Secondary Aminen-BuOHDIPEA (2.0 eq)90 - 1106 - 1275 - 88>95% (C4 over C6)
2nd SNAr C6Primary AmineNMPK

CO

(3.0 eq)
140 - 160 (MW)1 - 360 - 75N/A (C4 occupied)
2nd SNAr C6Secondary AmineNMPK

CO

(3.0 eq)
160 - 180 (MW)2 - 445 - 65N/A (C4 occupied)

References

  • National Center for Biotechnology Information. "4,6-dichloro-1H-imidazo[4,5-c]pyridine." PubChem, 2025. Available at:[Link]

  • Krňák, T., et al. "Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines." ACS Combinatorial Science, 2014. Available at:[Link]

  • Krause, M., et al. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules, 2017. Available at:[Link]

  • MDPI. "Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family." MDPI, 2020. Available at:[Link]

Sources

Application Note: Regioselective Functionalization of 4,6-Dichloroimidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The synthesis of 3-deazapurine nucleosides has become a critical focal point in modern drug development. Analogs such as 3-deazaneplanocin A (DZNep) and 3-deazaadenosine (c3A) are highly potent S-adenosylhomocysteine (SAH) hydrolase inhibitors and epigenetic modulators targeting the EZH2 histone methyltransferase[1][2].

The premier starting scaffold for these therapeutics is 4,6-dichloro-1H-imidazo[4,5-c]pyridine (universally referred to in nucleoside chemistry as 2,6-dichloro-3-deazapurine )[3][4]. Functionalizing this scaffold presents a dual regioselectivity challenge:

  • N-Alkylation/Glycosylation: Differentiating the imidazole nitrogens to selectively yield the N1-isomer (corresponding to the N9-position in standard purine nomenclature).

  • Nucleophilic Aromatic Substitution (SNAr): Differentiating the two chlorinated positions on the pyridine ring to selectively aminate or alkoxylate the C4-position (corresponding to the C6-position in purines).

Nomenclature Mapping Note: To navigate the literature seamlessly, researchers must map the imidazo[4,5-c]pyridine IUPAC numbering to standard purine numbering.

  • Imidazo N1 = Purine N9 (Target for glycosylation)

  • Imidazo N3 = Purine N7

  • Imidazo C4 = Purine C6 (Target for SNAr amination)

  • Imidazo C6 = Purine C2

Mechanistic Causality in Regioselective Workflows

The Logic of N-Glycosylation (Imidazole Ring)

The choice of glycosylation conditions dictates the regiochemical outcome. The Vorbrüggen silyl-Hilbert-Johnson reaction is the gold standard for achieving high N1 (N9-purine) selectivity. By silylating the nucleobase with N,O-bis(trimethylsilyl)acetamide (BSA) and utilizing a Lewis acid (TMSOTf), the reaction is placed under thermodynamic control. The N1-isomer is thermodynamically favored because placing the bulky ribofuranose ring at the N3 position incurs a severe steric clash with the adjacent C4-chlorine[5][6].

Conversely, synthesizing carbocyclic analogs (like DZNep) often relies on the Mitsunobu reaction . Because this proceeds via a kinetically controlled S_N2 displacement of an activated alcohol, the inherent nucleophilicity of N1 and N3 competes, typically resulting in a ~1:1 mixture of regioisomers that requires chromatographic resolution[1][7].

The Logic of SNAr (Pyridine Ring)

Once the sugar moiety is installed, the next step is typically the installation of an exocyclic amine via SNAr. The C4-chlorine is significantly more electrophilic than the C6-chlorine. This is caused by the strong inductive and resonance electron-withdrawing effects of the adjacent pyridine nitrogen (N5) and the bridgehead carbon. Nucleophiles selectively attack C4 via a Meisenheimer-type intermediate. However, because a pyridine ring is inherently less electron-deficient than the pyrimidine ring of a standard purine, this C4-amination requires forcing conditions (e.g., sealed tube, 180–200 °C) to reach completion[5][6].

Visualizations of Workflows and Mechanisms

Workflow A 4,6-Dichloroimidazo[4,5-c]pyridine (Starting Material) B Silylation (BSA, Toluene) A->B Activation C N-Glycosylation (TMSOTf, Donor) B->C Lewis Acid Catalysis D N1-Riboside (N9-Purine Isomer) C->D Regioselective Coupling E Regioselective SNAr (NH3 or Amines) D->E C4-Cl Displacement F 3-Deazaadenosine Analog (Target) E->F Deprotection

Caption: Workflow for the regioselective functionalization of 4,6-dichloroimidazo[4,5-c]pyridine.

Mechanism cluster_0 Regioselectivity Logic in 3-Deazapurines N_Glyc N-Glycosylation (N1 vs N3) N1_Favored N1-Isomer (N9-Purine) Major Product N_Glyc->N1_Favored Thermodynamic Control (Vorbrüggen) SNAr SNAr (C4-Cl vs C6-Cl) C4_Favored C4-Substitution (C6-Purine Position) SNAr->C4_Favored Electronic Activation by Pyridine N5

Caption: Mechanistic logic governing regioselective glycosylation and SNAr in 3-deazapurine synthesis.

Data Presentation

Table 1: Physicochemical Properties of the Scaffold[3][8]

PropertyValue
IUPAC Name 4,6-dichloro-1H-imidazo[4,5-c]pyridine
Common Synonym 2,6-Dichloro-3-deazapurine
CAS Number 2589-12-0
Molecular Weight 188.01 g/mol
Molecular Formula C₆H₃Cl₂N₃
Topological Polar Surface Area 41.6 Ų

Table 2: Regioselectivity Matrix by Reaction Type

Reaction TypeReagents / ConditionsMajor RegioisomerCausality / Mechanism
Vorbrüggen Glycosylation BSA, TMSOTf, RibofuranoseN1-Isomer (>90%)Thermodynamic control; steric avoidance of C4-Cl.
Mitsunobu Alkylation DIAD, PPh₃, CyclopentenolN1/N3 Mixture (~1:1)Kinetic control; competitive nucleophilicity of N1/N3.
SNAr Amination NH₃ (aq) or Amines, HeatC4-Amino (C6-purine)Electronic activation by adjacent Pyridine N5.

Experimental Protocols

Protocol A: Silyl-Hilbert-Johnson N-Glycosylation (N1-Selective)

This protocol utilizes thermodynamic control to selectively yield the N1-riboside (N9-purine analog)[5][6].

  • Silylation: Suspend 4,6-dichloroimidazo[4,5-c]pyridine (1.0 eq) in anhydrous toluene (0.2 M) under an argon atmosphere. Add N,O-bis(trimethylsilyl)acetamide (BSA, 2.5 eq). Stir the mixture at 60 °C for 30 minutes until the solution becomes completely clear, indicating full silylation.

  • Donor Addition: Cool the reaction to room temperature and add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq).

  • Lewis Acid Catalysis: Cool the flask to 0 °C. Dropwise, add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq).

  • Coupling: Heat the reaction mixture to 80 °C and stir for 3 hours.

  • Workup: Quench the reaction by pouring it into ice-cold saturated aqueous NaHCO₃. Extract with ethyl acetate (3x), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Perform ¹H NMR on the crude. The anomeric proton (H1') should appear as a doublet at ~6.5 ppm. To confirm N1-regioselectivity, run an HMBC spectrum; you must observe a strong ³J correlation between the H1' proton and the C7a/C4 carbons of the nucleobase.

Protocol B: Regioselective SNAr Amination at C4

Due to the deactivated nature of the pyridine ring compared to pyrimidines, direct ammonolysis requires a pressure vessel[5][7].

  • Preparation: Dissolve the N1-ribosylated intermediate from Protocol A (1.0 eq) in 1,4-dioxane (0.1 M).

  • Amine Addition: Transfer the solution to a heavy-walled pressure tube or a dedicated microwave synthesis vial. Add 32% aqueous ammonia (20 eq). Seal the vessel tightly.

  • Heating: Heat the sealed tube in an oil bath at 180 °C for 72 hours. (Alternatively, use a microwave reactor at 150 °C for 4 hours, monitoring pressure limits).

  • Workup: Carefully cool the vessel to room temperature before unsealing. Evaporate the solvents under reduced pressure. Dissolve the residue in boiling ethanol and filter to remove inorganic salts.

  • Self-Validation Checkpoint: Analyze via LC-MS. The isotopic pattern of the parent mass should shift from a dichloro signature (M, M+2, M+4 in 9:6:1 ratio) to a monochloro signature (M, M+2 in 3:1 ratio), confirming the displacement of exactly one chlorine atom.

Protocol C: Mitsunobu Alkylation for Carbocyclic Analogs

Used for synthesizing DZNep analogs. Yields a kinetically driven mixture requiring separation[1].

  • Preparation: In a flame-dried flask under argon, dissolve 4,6-dichloroimidazo[4,5-c]pyridine (1.0 eq), the chiral cyclopentenol derivative (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1 M). Cool to 0 °C.

  • Activation: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup & Separation: Concentrate the mixture. The N1 and N3 regioisomers will form in a roughly 1:1 ratio.

  • Self-Validation Checkpoint: Run TLC (e.g., 50% EtOAc/Hexane). You will observe two closely eluting UV-active spots. Purify via flash column chromatography using a shallow gradient to isolate the desired N1-isomer (typically the slightly less polar spot, though this must be confirmed via 2D NMR).

References

  • National Center for Biotechnology Information. "4,6-dichloro-1H-imidazo[4,5-c]pyridine." PubChem Compound Summary for CID 5358562, 2025.[URL: https://pubchem.ncbi.nlm.nih.gov/compound/5358562]
  • Bande, O. et al. "Facile synthesis of a 3-deazaadenosine phosphoramidite for RNA solid-phase synthesis." Beilstein Journal of Organic Chemistry, 2016, 12, 250.[URL: https://www.beilstein-journals.org/bjoc/articles/12/250]
  • Kim, A. et al. "Synthesis of 3-Deazaneplanocin A analogs and Their Antiviral Activity against RNA-Viruses." Bioorganic & Medicinal Chemistry (via ResearchGate), 2020.[URL: https://www.researchgate.net/publication/338500000_Synthesis_of_3-Deazaneplanocin_A_analogs]

Sources

Regioselective N-Alkylation Procedures for 1H-Imidazo[4,5-c]pyridine Derivatives: Mechanistic Insights and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

1H-imidazo[4,5-c]pyridines—often referred to as 3-deazapurines in medicinal chemistry—are privileged pharmacophores embedded in numerous antiviral, anticancer, and anti-inflammatory agents. A critical bottleneck in the synthesis and derivatization of these scaffolds is the regioselective N-alkylation of the heterocyclic core.

Because the imidazo[4,5-c]pyridine system exists as a tautomeric mixture (primarily 1H, 3H, and 5H forms), deprotonation yields a highly delocalized anion with multiple nucleophilic nitrogen centers (N1, N3, and N5). Standard alkylation conditions often result in complex mixtures of regioisomers, severely complicating downstream purification and reducing overall yield. As a Senior Application Scientist, I have designed this guide to move beyond empirical trial-and-error. By understanding the thermodynamic and kinetic drivers—such as base selection, steric approach control, and solvent effects—researchers can rationally direct alkylation to the desired nitrogen atom.

Mechanistic Determinants of Regioselectivity

The choice of base and solvent fundamentally alters the reaction pathway:

  • Thermodynamic Control (Alkali Metal Carbonates): Mild bases like K₂CO₃ in highly polar aprotic solvents (DMF) allow for equilibration of the intermediate anion. Alkylation under these conditions typically favors the thermodynamically most stable regioisomers, frequently resulting in N5-alkylation (forming 5H-imidazo[4,5-c]pyridines) or N1-alkylation, heavily dependent on the electronic nature of C2-substituents[1][2].

  • Kinetic & Steric Approach Control (Organomagnesium Reagents): The use of bulky, non-nucleophilic bases like TMPMgCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride) shifts the reaction under kinetic control. The magnesium cation coordinates with the azole nitrogens, and counterintuitively, the bulky TMP group directs deprotonation and subsequent alkylation to the more sterically hindered nitrogen atom (N3)[3].

  • Chemoselective Coupling (Mitsunobu Conditions): For sensitive substrates or when utilizing complex alcohols (e.g., in carbocyclic nucleoside synthesis), Mitsunobu conditions bypass the need for strong bases and alkyl halides, driving N-alkylation via a phosphonium intermediate with complete stereoinversion of the alcohol[4].

G Start 1H-Imidazo[4,5-c]pyridine (Tautomeric Mixture) BaseChoice Select Alkylation Strategy Start->BaseChoice PathA Alkali Carbonate Base (e.g., K2CO3 / DMF) BaseChoice->PathA Thermodynamic PathB Organomagnesium Base (e.g., TMPMgCl / THF) BaseChoice->PathB Kinetic/Steric PathC Mitsunobu Coupling (DIAD, PPh3, ROH) BaseChoice->PathC Mild/Neutral OutcomeA Thermodynamic Control: Favors N5 or N1 Alkylation PathA->OutcomeA OutcomeB Steric Approach Control: Favors N3 Alkylation PathB->OutcomeB OutcomeC Chemoselective Coupling: Stereoinversion of Alcohol PathC->OutcomeC Analysis Validation via 2D-NOESY NMR (Spatial Correlation of N-CH2) OutcomeA->Analysis OutcomeB->Analysis OutcomeC->Analysis

Figure 1: Decision matrix and workflow for the regioselective N-alkylation of imidazo[4,5-c]pyridines.

Quantitative Summary of Alkylation Strategies

The following table synthesizes the expected outcomes based on the chosen methodology, providing a quick-reference guide for process optimization.

Alkylation StrategyReagentsSolventTemp RangeDominant RegioisomerMechanistic Driver
Thermodynamic K₂CO₃, R-XDMF25–80 °CN5 or N1Anion delocalization / Stability[1]
Kinetic / Steric TMPMgCl, R-XTHF0 °C to RTN3Mg-coordination / Steric approach[3]
Mitsunobu PPh₃, DIAD, R-OHTHF0 °C to RTN1 / N9 (Purine numbering)Phosphonium intermediate[4]

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol described below is designed as a self-validating system, incorporating strict environmental controls and analytical checkpoints.

Protocol A: Thermodynamic N-Alkylation (N5 / N1 Direction)

This method is ideal for generating 5H-imidazo[4,5-c]pyridine derivatives, particularly when the C2 position is substituted with an aryl group[2].

Causality Check: Anhydrous DMF is critical. Trace water will competitively hydrolyze the alkyl halide and passivate the K₂CO₃ surface, stalling the reaction. K₂CO₃ is chosen over NaH to allow reversible equilibration of the anion, funneling the product to the thermodynamic minimum.

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Deprotonation: Suspend the 1H-imidazo[4,5-c]pyridine derivative (1.0 mmol) in anhydrous DMF (5.0 mL). Add finely powdered, oven-dried K₂CO₃ (2.0 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation and anion equilibration.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.1 mmol) dropwise over 5 minutes.

  • In-Process Control: Stir at room temperature (or heat to 60 °C for unactivated electrophiles). Monitor via LC-MS. The reaction is typically complete within 2–4 hours.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (20 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO₂; typically CH₂Cl₂/MeOH gradients).

Protocol B: Organomagnesium-Mediated Alkylation (N3 Direction)

This method forces alkylation at the more sterically hindered N3 position, a transformation that is nearly impossible under standard basic conditions[3].

Causality Check: TMPMgCl acts as a non-nucleophilic base. The bulky tetramethylpiperidine prevents nucleophilic attack by the base itself, while the magnesium cation coordinates to the azole nitrogens, directing the alkylation to the N3 position via steric approach control.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the 1H-imidazo[4,5-c]pyridine substrate (1.0 mmol) in anhydrous THF (10 mL).

  • Metalation: Cool the solution to 0 °C using an ice bath. Add TMPMgCl (1.2 mmol, 1.0 M in THF/toluene) dropwise. Stir for 1 hour at 0 °C to form the magnesiated intermediate.

  • Alkylation: Add the alkylating agent (1.5 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature.

  • In-Process Control: Monitor by TLC/LC-MS. If unactivated alkyl iodides are used, refluxing for 12–24 hours may be required[3].

  • Workup: Quench carefully with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL), dry over MgSO₄, and concentrate.

Protocol C: Mitsunobu-Driven Alkylation

Utilized extensively for synthesizing 3-deazapurine carbocyclic nucleosides from 4-chloro-1H-imidazo[4,5-c]pyridine[4].

Causality Check: DIAD and PPh₃ form a betaine intermediate that activates the alcohol. This avoids the generation of strong nucleophilic anions, preventing unwanted side reactions on sensitive functional groups.

  • Preparation: Dissolve the imidazo[4,5-c]pyridine derivative (1.0 mmol), the target alcohol (1.2 mmol), and PPh₃ (1.5 mmol) in anhydrous THF (10 mL) under argon.

  • Activation: Cool the mixture to 0 °C. Add DIAD (1.5 mmol) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate the reaction mixture directly onto silica gel and purify via flash chromatography to separate the product from triphenylphosphine oxide.

Analytical Validation: The 2D-NOESY NMR System

To ensure the trustworthiness of the synthesized regioisomers, 1D ¹H NMR is insufficient due to the electronic similarities of the nitrogen atoms. 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) is mandatory to validate the self-consistent protocol[1][2].

By observing spatial correlations (within 4–5 Å) between the newly introduced N-alkyl protons (e.g., N-CH₂) and the rigid protons of the imidazopyridine core, the exact site of alkylation is definitively mapped:

  • Confirming N5-Alkylation: The N-CH₂ protons will exhibit strong NOE cross-peaks with both the C4-H and C6-H protons of the pyridine ring[1][2].

  • Confirming N1-Alkylation: NOE contacts will be observed between the N-CH₂ protons and the C2-H (imidazole) and C7-H (pyridine) protons.

  • Confirming N3-Alkylation: NOE contacts will strictly appear between the N-CH₂ protons and the C2-H and C4-H protons.

References

1.[3] Direct, Regioselective N-Alkylation of 1,3-Azoles | Organic Letters - ACS Publications. acs.org. Available at:[Link] 2.[1] N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. fabad.org.tr. Available at: [Link] 3.[2] Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. psychosocial.com. Available at: [Link] 4.[4] ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin | Request PDF - ResearchGate. researchgate.net. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis & Functionalization of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine

[1]

Executive Summary

The 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, widely utilized in the development of PI3K, mTOR, and various tyrosine kinase inhibitors.[1] Its structural utility lies in the presence of two electrophilic sites (C4 and C6 chlorines) and a nucleophilic core (N1/N3), allowing for diverse, orthogonal functionalization.

Traditional thermal synthesis of this scaffold often suffers from prolonged reaction times (12–48 hours), poor regioselectivity, and incomplete conversion. This guide details microwave-assisted protocols that reduce reaction times to minutes while significantly enhancing yield and purity.[1] By leveraging the dipolar polarization effects of microwave irradiation, researchers can overcome the activation energy barriers associated with electron-deficient heteroaromatic substitutions.

Chemical Reactivity & Regioselectivity Profile[2][3][4]

Understanding the electronic landscape of the imidazo[4,5-c]pyridine core is prerequisite to successful synthesis.

  • The Scaffold: The molecule consists of a pyridine ring fused to an imidazole ring. The pyridine nitrogen is located at position 5.

  • Electrophilic Sites (C4 vs. C6):

    • C4-Cl: Located between the bridgehead carbon (C3a) and the pyridine nitrogen (N5). This position is electronically highly activated due to the inductive electron-withdrawing effect of the adjacent imidazole ring and the resonance activation from N5.

    • C6-Cl: Located between N5 and C7.[1] While activated by N5, it lacks the proximal inductive boost of the imidazole fusion compared to C4.

  • Regioselectivity Rule: Under nucleophilic aromatic substitution (

    
    ) conditions, the C4-position is the primary site of attack . The C6-position typically requires harsher conditions or transition-metal catalysis (e.g., Suzuki-Miyaura coupling) for functionalization.[1]
    
Reactivity Visualization

The following diagram illustrates the sequential functionalization logic:

ReactivityMapcluster_legendReaction LogicSM4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridineC4_SubIntermediate A:4-Substituted-6-chloroSM->C4_SubStep 1: SNAr (Microwave)Nucleophile (R-NH2/R-OH)Preferential C4 AttackFinalFinal Product:4,6-DisubstitutedC4_Sub->FinalStep 2: Pd-Catalysis (Microwave)Suzuki/Buchwald CouplingC6 FunctionalizationLegendC4 is electronically most deficientC6 requires metal catalysis or forcing conditions

Caption: Sequential functionalization strategy exploiting the differential reactivity of C4 and C6 electrophilic sites.

Experimental Protocols

Protocol A: Regioselective at C4 (Amination)

Objective: Selective displacement of the C4-chlorine with a primary amine. Mechanism: Addition-Elimination (

1
Materials
  • Substrate: 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine (1.0 equiv)

  • Nucleophile: Primary amine (e.g., aniline, benzylamine) (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: n-Butanol or NMP (N-Methyl-2-pyrrolidone)[1]

    • Note: n-Butanol is preferred for green chemistry; NMP is required for poorly soluble amines.[1]

Microwave Method[2][3][4][5][6][7]
  • Preparation: In a 10 mL microwave process vial, charge the substrate (100 mg, 0.5 mmol), amine (0.6 mmol), and DIPEA (1.0 mmol).

  • Solvation: Add n-Butanol (3 mL). Add a magnetic stir bar. Cap the vial with a Teflon-lined septum.[1]

  • Irradiation Parameters:

    • Mode: Dynamic (hold temperature)

    • Temperature: 140 °C

    • Time: 15 minutes

    • Pressure Limit: 250 psi[1]

    • Stirring: High

  • Work-up:

    • Cool to room temperature.[8][9]

    • If product precipitates: Filter and wash with cold ethanol.

    • If soluble: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over

      
       and concentrate.
      

Validation Check:

  • TLC: 5% MeOH in DCM. Starting material (

    
    ) should disappear; Product (
    
    
    ) appears.
  • NMR: Loss of one Cl signal? (Not directly visible). Use HMBC to confirm regiochemistry (correlation of amine NH to C4).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C6

Objective: Functionalization of the C6-chlorine after C4 substitution.[1] Mechanism: Pd(0) oxidative addition, transmetallation, reductive elimination.

Materials
  • Substrate: 4-Amino-substituted-6-chloro-2-methyl-imidazo[4,5-c]pyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) or XPhos Pd G2 (for difficult substrates).
    
  • Base:

    
     (2 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed).

Microwave Method[2][3][4][5][6][7]
  • Inertion: Purge the microwave vial with Nitrogen or Argon.

  • Loading: Add substrate (0.3 mmol), boronic acid (0.45 mmol), and Pd catalyst (0.015 mmol).

  • Solvation: Add 1,4-Dioxane (2.5 mL) and

    
     solution (0.45 mL).
    
  • Irradiation Parameters:

    • Temperature: 120 °C

    • Time: 20 minutes

    • Power: High absorption (Normal)

  • Work-up:

    • Filter through a Celite pad (elute with MeOH/DCM).

    • Concentrate and purify via flash chromatography (Gradient: 0-10% MeOH in DCM).

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Solvent polarity too low.[1]Switch from n-Butanol to NMP or DMSO to stabilize the Meisenheimer intermediate.[1] Increase Temp to 160°C.
Regioselectivity Erosion Temperature too high.[1]If C6 attack is observed (mixture of isomers), lower temp to 100°C and extend time to 45 min.
Homocoupling (Protocol B) Oxygen presence.[10]Degas solvents thoroughly (sparge with

for 10 min) before adding catalyst.
Protodehalogenation Overheating/Hydride source.[1]Reduce reaction time. Ensure alcohol solvents are dry if used in coupling (though Dioxane is preferred).

Safety & Handling

  • Microwave Safety: Do not exceed the pressure rating of the vial (typically 20-30 bar). Dichlorinated heterocycles can release HCl gas during decomposition; ensure the vial is cooled to <50°C before decapping.

  • Chemical Hazards: 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine is a skin irritant and potential sensitizer.[1] Handle in a fume hood.

  • Waste: Dispose of palladium-contaminated waste in heavy metal containers.

References

  • Synthesis of Imidazo[4,5-c]pyridines

    • Banta, R. et al. "Zinc Triflate Catalyzed Synthesis of 2-Substituted 1H-Imidazo[4,5-c]pyridine Derivatives."[1] Journal of Science and Medicine Central, 2014.

  • Microwave-Assisted

    
     Methodology: 
    
    • Kaval, N. et al. "Microwave-assisted synthesis of 2-amino-substituted pyrimidines and their application in nucleophilic aromatic substitution."[1] Journal of Organic Chemistry, 2005. (Analogous reactivity pattern).

  • Regioselectivity in Dichlorinated Heterocycles

    • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • General Microwave Protocols for Pyridines

    • BenchChem. "Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines."

Precision Buchwald-Hartwig Amination of Chlorinated Imidazopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 2.1

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in numerous marketed drugs (e.g., Zolpidem, Alpidem) and clinical candidates. While electrophilic functionalization at the C-3 position is trivial, introducing amine functionality at the C-2, C-6, C-7, or C-8 positions via nucleophilic aromatic substitution (


) is often restricted to highly activated substrates.

The Buchwald-Hartwig amination offers a robust alternative, enabling the coupling of aryl chlorides with a broad spectrum of amines. However, chlorinated imidazopyridines present unique challenges:

  • Catalyst Poisoning: The

    
     nitrogen (N-3) is a potent 
    
    
    
    -donor capable of sequestering Pd(II) species, arresting the catalytic cycle.
  • Electronic Deactivation: The electron-rich nature of the imidazole ring can deactivate the C-Cl bond toward oxidative addition, particularly at the C-2 and C-3 positions.

  • Competitive C-H Activation: Unblocked C-3 positions are prone to competitive Pd-catalyzed C-H arylation or amination side reactions.

This guide provides a validated, field-proven protocol for overcoming these barriers using third-generation biaryl phosphine ligands and precatalyst architectures.

Mechanistic Insight & Ligand Selection

Success in coupling chlorinated heterocycles relies on modulating the steric and electronic environment of the palladium center.

The "Heterocycle Problem"

In standard cross-couplings, the catalytic cycle is impeded when the basic nitrogen of the imidazopyridine coordinates to the Pd center, forming a stable, off-cycle resting state (Pd-N complex). To prevent this, bulky biaryl phosphine ligands are required. These ligands occupy the coordination sphere, sterically discouraging the approach of the heterocycle nitrogen while facilitating the reductive elimination step.

Ligand Selection Matrix
Substrate ClassRecommended LigandRationale
Primary Amines BrettPhos Prevents

-hydride elimination; highly active for monoarylation.
Secondary Amines RuPhos Excellent for acyclic secondary amines; bulky enough to prevent bis-coordination.
Anilines XPhos General-purpose ligand for aryl-aryl couplings; robust against steric bulk.
Base-Sensitive tBuBrettPhos Allows use of weaker bases (

) to prevent hydrolysis of sensitive groups.

Visualization: Catalytic Cycle & Inhibition

The following diagram illustrates the standard catalytic cycle alongside the specific "off-cycle" trap common to imidazopyridines.

BuchwaldHartwig Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) Pd0->OxAdd + Cl-Imidazopyridine PdII_Cl L-Pd(II)-Cl(Ar) OxAdd->PdII_Cl AmineCoord Amine Coordination & Deprotonation PdII_Cl->AmineCoord + HNR2 / Base Trap OFF-CYCLE TRAP Pd Coordinated to Imidazopyridine N-3 PdII_Cl->Trap N-3 Coordination PdII_Amido L-Pd(II)-Amido(Ar) AmineCoord->PdII_Amido RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0 - Product Trap->PdII_Cl Heat / Steric Bulk

Figure 1: Catalytic cycle highlighting the competitive inhibition by the imidazopyridine nitrogen (Red path). Bulky ligands facilitate the return to the active cycle (Green path).

Experimental Protocols

Protocol A: General Screening (Discovery Scale)

Best for: Initial scoping of 6-chloro or 7-chloroimidazo[1,2-a]pyridine with standard amines.

Reagents:

  • Substrate: Chloroimidazo[1,2-a]pyridine (1.0 equiv, 0.5 mmol)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst:

    
     (2 mol% Pd) + BrettPhos  (4 mol%)[1]
    
    • Alternative:BrettPhos Pd G4 precatalyst (2 mol%) – Highly Recommended for consistency.

  • Base: NaOtBu (1.4 equiv)[1]

  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)

Procedure:

  • Setup: In a glovebox or under active

    
     flow, charge a 4 mL screw-cap vial equipped with a magnetic stir bar.
    
  • Solids Addition: Add the chloroimidazo[1,2-a]pyridine,

    
     source, Ligand, and NaOtBu.
    
    • Note: If using the amine as a solid, add it here.

  • Solvent/Amine Addition: Seal the vial with a septum cap. Evacuate and backfill with

    
     (3 cycles) via needle if not in a glovebox. Add anhydrous 1,4-Dioxane via syringe. Add liquid amine via syringe.
    
  • Reaction: Place in a pre-heated heating block at 100 °C . Stir vigorously (1000 rpm) for 4–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc (5 mL) and filter through a small pad of Celite. Concentrate the filtrate.

  • Analysis: Analyze crude via LC-MS. If conversion >90%, purify via flash chromatography (DCM/MeOH or Hex/EtOAc gradients).

Protocol B: Challenging Substrates (The "Universal" Method)

Best for: 2-chloro derivatives, electron-deficient amines (e.g., amides, sulfonamides), or base-sensitive substrates.

Reagents:

  • Catalyst: tBuBrettPhos Pd G3 (2–5 mol%)

    • Why G3? The G3 precatalyst ensures rapid activation at lower temperatures and precise 1:1 L:Pd stoichiometry, crucial for difficult couplings.

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent:

    
    -Amyl Alcohol (
    
    
    
    -AmOH) or Toluene.
    • Insight:

      
      -AmOH often accelerates the reaction due to better solubility of the inorganic base at high temperatures.
      

Procedure:

  • Charge a reaction tube with the aryl chloride (1.0 equiv), amine (1.2 equiv), Base (

    
    , 2.0 equiv), and tBuBrettPhos Pd G3  (0.02 equiv).
    
  • Evacuate/backfill with Argon.

  • Add

    
    -Amyl Alcohol (concentration 0.25 M).
    
  • Heat to 80–110 °C for 12 hours.

  • Optimization Step: If conversion is low (<50%) after 4 hours, add 0.5 equiv of water.

    • Mechanism:[2][3][4][5][6][7][8] Trace water can improve the solubility of inorganic bases like

      
      , creating a "phase-transfer" like effect on the crystal surface.
      

Optimization Logic & Troubleshooting

Use this decision tree to optimize reaction conditions when the standard protocol fails.

Optimization Start Low Yield / No Reaction CheckLCMS Analyze Crude LC-MS Start->CheckLCMS Dehal Dehalogenation Observed (Product is H-Imidazopyridine) CheckLCMS->Dehal Mass = M-Cl+H StartMat Stalled / No Conversion CheckLCMS->StartMat Mass = M(start) Sol_Dehal1 Switch to BrettPhos (Prevents Beta-Hydride Elim) Dehal->Sol_Dehal1 Sol_Dehal2 Lower Temp (80°C) Dehal->Sol_Dehal2 Sol_Stall1 Switch to Pd-G3/G4 Precatalyst (Ensure Activation) StartMat->Sol_Stall1 Sol_Stall2 Change Base to Cs2CO3 (Solubility) StartMat->Sol_Stall2 Sol_Stall3 Use t-Amyl Alcohol (Solvent Effect) StartMat->Sol_Stall3

Figure 2: Troubleshooting logic flow for optimizing failed reactions.

Key Troubleshooting Table
ObservationRoot CauseCorrective Action
Hydrodehalogenation (Ar-H formed)

-hydride elimination from the amine or solvent.
Switch to BrettPhos (bulkier). Avoid primary alcohol solvents; use Toluene or Dioxane.
No Conversion (SM recovered)Catalyst poisoning or failure to activate.Use Pd G3/G4 precatalysts instead of Pd(OAc)2/Ligand mixtures. Increase Temp to 110°C.
Low Conversion (Stalls at 50%)Catalyst death or base insolubility.Add 0.1–0.5 equiv of water (if using

/

). Switch to

-Amyl Alcohol.
Bis-arylation (Ar-N-Ar)Primary amine is too reactive.Use BrettPhos (highly selective for mono-arylation).[9][10] Increase amine equivalents to 1.5x.

References

  • Fors, B. P., et al. (2008).[10] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[9][10] Journal of the American Chemical Society.[10] Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling of 2-Chloro-1,3-azoles with Secondary Amines." Organic Letters. Link

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. Link

  • Paul, F., et al. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4][7][11][12] Reaction of aryl halides with primary and secondary amines."[11][12][13] Journal of the American Chemical Society.[10] Link

Sources

Application Note: Step-by-Step Preparation of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Significance

The compound 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine (CAS: 579486-60-5) is a highly privileged heterocyclic building block in modern medicinal chemistry[1]. Its rigid imidazopyridine core and orthogonal reactivity at the 4- and 6-positions make it an ideal precursor for synthesizing complex active pharmaceutical ingredients (APIs). Notably, this scaffold is heavily utilized in the development of Cyclin-Dependent Kinase (CDK) inhibitors[2][3] and PI3Kβ inhibitors[1], which are critical targets in oncology.

The presence of two chlorine atoms on the electron-deficient pyridine ring allows for sequential, site-selective transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations). This application note details a highly optimized, scalable, and self-validating three-step synthetic protocol starting from commercially available 4-amino-2,6-dichloropyridine.

Mechanistic Insights & Synthetic Strategy

The synthesis relies on a robust three-step linear sequence: Nitration


 Reduction 

Cyclocondensation
.
  • Electrophilic Aromatic Nitration: The starting material, 4-amino-2,6-dichloropyridine, undergoes nitration. The strong electron-donating resonance effect of the C4-amino group directs the incoming nitronium ion (

    
    ) to the ortho position (C3 or C5, which are symmetrically equivalent). The chlorines at C2 and C6 deactivate the ring but synergistically direct to the same positions, ensuring complete regioselectivity.
    
  • Selective Nitro Reduction: The reduction of the nitro group to an amine must be carefully controlled. Standard catalytic hydrogenation (e.g.,

    
     with 
    
    
    
    ) frequently results in competitive hydrodehalogenation (cleavage of the C-Cl bonds). To prevent this, dissolving metal reduction (Fe/NH
    
    
    Cl) or carefully controlled Raney Nickel reduction[4][5] is employed, preserving the critical chloro-substituents.
  • Cyclocondensation: The resulting 2,6-dichloro-pyridine-3,4-diamine is reacted with acetic anhydride and acetic acid. The mechanism involves the initial N-acetylation of the more nucleophilic amine, followed by an acid-catalyzed intramolecular dehydration to forge the fused 2-methyl-imidazole ring.

Synthetic Workflow Visualization

SynthesisWorkflow SM 4-Amino-2,6- dichloropyridine (Starting Material) Int1 4-Amino-2,6-dichloro- 3-nitropyridine (Intermediate 1) SM->Int1 HNO3 / H2SO4 Electrophilic Nitration Int2 2,6-Dichloro-pyridine- 3,4-diamine (Intermediate 2) Int1->Int2 Fe, NH4Cl, EtOH/H2O Selective Reduction Prod 4,6-Dichloro-2-methyl- 1H-imidazo[4,5-c]pyridine (Target Product) Int2->Prod Ac2O, AcOH, Reflux Cyclocondensation

Fig 1: Three-step synthetic workflow for 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine.

Quantitative Data & Reaction Optimization

Table 1: Physicochemical Properties of the Target Intermediate

Property Value
Chemical Name 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine
CAS Registry Number 579486-60-5[1]

| Molecular Formula | C


H

Cl

N

| | Molecular Weight | 202.04 g/mol | | Appearance | Off-white to pale yellow solid |

Table 2: Reduction Step Optimization (Causality Analysis)

Reducing Agent Conditions Dehalogenation? Yield (%) Recommendation

| Pd/C, H


 | MeOH, 1 atm, RT | High | < 40% | Avoid |
| Raney Nickel, H

| MeOH, 35 psi, 2h | Low | 85% | Viable for scale-up[4] | | Fe powder, NH

Cl | EtOH/H

O, Reflux, 4h | None | 88% | Optimal for lab scale |

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Amino-2,6-dichloro-3-nitropyridine

Objective: Regioselective introduction of the nitro group.

  • Preparation: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, an internal thermometer, and an addition funnel.

  • Dissolution: Add concentrated sulfuric acid (H

    
    SO
    
    
    
    , 100 mL) and cool the flask to 0 °C using an ice-salt bath. Slowly add 4-amino-2,6-dichloropyridine (20.0 g, 122.7 mmol) in portions, ensuring the internal temperature remains below 10 °C.
  • Nitration: Once dissolved, add fuming nitric acid (HNO

    
    , 12 mL) dropwise via the addition funnel over 30 minutes.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. Self-Validation: TLC (Hexane:EtOAc 3:1) should show complete consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture over crushed ice (500 g) under vigorous stirring. A yellow precipitate will form.

  • Isolation: Filter the solid under vacuum, wash extensively with cold distilled water until the filtrate is pH neutral, and dry under high vacuum at 45 °C to afford the product as a yellow powder.

Step 2: Synthesis of 2,6-Dichloro-pyridine-3,4-diamine

Objective: Chemoselective reduction of the nitro group without hydrodehalogenation.

  • Preparation: In a 1 L round-bottom flask, suspend 4-amino-2,6-dichloro-3-nitropyridine (20.0 g, 96.1 mmol) in a mixture of Ethanol (300 mL) and Water (100 mL).

  • Activation: Add Ammonium chloride (NH

    
    Cl, 25.7 g, 480 mmol) and Iron powder (300 mesh, 26.8 g, 480 mmol) to the suspension.
    
  • Reduction: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4 hours. Self-Validation: LC-MS will indicate a mass shift from [M+H]+ 208 to[M+H]+ 178.

  • Filtration: While still hot, filter the mixture through a pad of Celite to remove iron residues. Wash the Celite pad with hot Ethanol (2 × 100 mL).

  • Work-up: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate to yield the diamine as a light brown solid.
Step 3: Synthesis of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine

Objective: Imidazole ring closure via dehydrative cyclocondensation.

  • Preparation: To a 250 mL round-bottom flask, add 2,6-dichloro-pyridine-3,4-diamine (15.0 g, 84.3 mmol).

  • Reagent Addition: Add glacial acetic acid (AcOH, 50 mL) and acetic anhydride (Ac

    
    O, 50 mL). The acetic anhydride acts as both the acetylating agent and the dehydrating sink.
    
  • Cyclization: Heat the reaction mixture to 110 °C for 12 hours. Self-Validation: The reaction progresses from a suspension to a clear, dark solution. TLC (DCM:MeOH 10:1) will confirm the formation of a highly polar, UV-active spot.

  • Work-up: Cool the mixture to room temperature and concentrate under reduced pressure to remove most of the acetic acid/anhydride.

  • Neutralization: Suspend the oily residue in ice water (100 mL) and slowly adjust the pH to 7-8 using saturated aqueous NaHCO

    
    . A precipitate will form.
    
  • Purification: Filter the crude solid, wash with water, and recrystallize from Ethanol/Water to afford the pure 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine as an off-white solid.

Safety & Handling

Based on toxicological data for highly related imidazopyridine analogs[6]:

  • Acute Toxicity: Harmful if swallowed (H302).

  • Irritation: Causes severe skin irritation (H315) and serious eye irritation (H319).

  • Inhalation Hazard: May cause respiratory irritation (H335).

  • PPE Requirements: All procedures must be conducted in a certified chemical fume hood. Operators must wear nitrile gloves, safety goggles, and a lab coat. The nitration step (Step 1) poses a risk of thermal runaway; temperature control is strictly mandatory.

References

  • CDK Inhibitors (Patent WO2020224568A1). Google Patents.
  • Tricyclic Anilide Spirolactam CGRP Receptor Antagonists (Patent US20100160334A1). Google Patents.
  • 4,6-dichloro-1H-imidazo[4,5-c]pyridine (CID 5358562) . National Center for Biotechnology Information (PubChem). Available at:[Link]

  • Azabenzimidazole Derivatives as PI3K Beta Inhibitors (Patent WO2017216293A1). Google Patents.

Sources

Troubleshooting & Optimization

Solving solubility issues with 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges with this compound. As Senior Application Scientists, we have synthesized the following information to ensure you can proceed with your experiments confidently and efficiently.

Understanding the Challenge: Physicochemical Profile

4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound with a rigid, planar structure. Its characteristics, such as the presence of chlorine atoms and the fused ring system, contribute to its low aqueous solubility. Understanding these properties is the first step in developing an effective solubilization strategy.

PropertyPredicted Value/CharacteristicRationale & Impact on Solubility
Molecular Weight ~202.04 g/mol Moderate molecular weight.[1]
Predicted pKa ~7.0 - 8.0The imidazo[4,5-c]pyridine scaffold contains basic nitrogen atoms. A predicted pKa in this range suggests it will act as a weak base.[2][3][4] This is a critical parameter for pH-dependent solubilization.
Aqueous Solubility PoorThe dichlorinated, heterocyclic structure leads to low polarity and contributes to poor solubility in water.[5]
Organic Solvent Solubility ModerateExpected to have better solubility in polar aprotic solvents and some chlorinated solvents.[6]

Troubleshooting Guide: A Stepwise Approach to Solubilization

This section is structured in a question-and-answer format to directly address the issues you may encounter. We recommend following these steps sequentially.

Q1: I am starting my experiments. What is the best solvent to dissolve 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine?

Answer: The most effective initial approach is a systematic solvent screening. The principle of "like dissolves like" suggests that solvents with similar polarity to the compound will be most effective.[7][8] Given the compound's structure, polar aprotic solvents are an excellent starting point.

Experimental Protocol: Solvent Screening
  • Preparation: Dispense a small, accurately weighed amount of the compound (e.g., 1 mg) into several clear vials.

  • Solvent Addition: Add a small, measured volume (e.g., 100 µL) of a single test solvent to each vial.

  • Observation & Agitation: Vigorously vortex each vial for 30-60 seconds. Visually inspect for dissolution. A clear solution indicates complete dissolution.

  • Incremental Addition: If the compound is not fully dissolved, add another measured volume of the solvent and repeat the agitation. Continue this process until the compound dissolves or it becomes clear that it is insoluble at a reasonable concentration.

  • Sonication (Optional): If the compound is slow to dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Documentation: Record the volume of solvent required to dissolve the compound to calculate an approximate solubility (in mg/mL).

Table of Recommended Starting Solvents
SolventTypeDielectric Constant (20°C)Rationale for Use
Dimethyl Sulfoxide (DMSO) Polar Aprotic47.2Excellent for dissolving a wide range of organic compounds.[9]
N,N-Dimethylformamide (DMF) Polar Aprotic36.7Similar to DMSO, a strong solubilizing agent.
Dichloromethane (DCM) Chlorinated9.1Often effective for chlorinated compounds.[10]
Methanol / Ethanol Polar Protic32.7 / 24.5May be effective, especially with warming, but less so than polar aprotic solvents.
Acetonitrile (ACN) Polar Aprotic37.5A less common but potentially useful polar aprotic solvent.
Q2: The compound has poor solubility in common organic solvents for my desired concentration. What is the next step?

Answer: Since 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine is predicted to be a weak base, you can significantly enhance its aqueous solubility by lowering the pH of the solution.[11][12] By protonating the basic nitrogen atoms on the imidazopyridine ring, you form a salt which is more readily dissolved in aqueous media.

Workflow for pH-Dependent Solubility

A Is the compound soluble in neutral water? B No (Predicted) A->B C Protonate with Acid to Form a Salt B->C Weakly Basic Nature D Prepare Acidic Buffer (e.g., pH 2-4) C->D Practical Step E Add Compound to Buffer D->E F Agitate/Sonicate E->F G Is the solution clear? F->G H Yes: Compound is Solubilized G->H Success I No: Try a lower pH or consider co-solvents G->I Incomplete Solubility

Caption: Decision workflow for pH adjustment.

Experimental Protocol: pH Adjustment
  • Buffer Preparation: Prepare a series of biologically compatible buffers with decreasing pH values (e.g., pH 5.0, 4.0, 3.0). A citrate or acetate buffer is a good starting point.

  • Compound Addition: Add a pre-weighed amount of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine to a known volume of your chosen acidic buffer.

  • Dissolution: Vortex and/or sonicate the mixture until the compound is fully dissolved.

  • pH Verification: After dissolution, re-check the pH of the final solution to ensure it is within an acceptable range for your experiment.

Q3: I need a high concentration stock for a biological assay, but I cannot use a very low pH. How can I proceed?

Answer: In this scenario, a co-solvent system is the most practical approach.[13][14] This involves dissolving the compound in a minimal amount of a water-miscible organic solvent (like DMSO) and then diluting it with your aqueous assay buffer.

Overall Solubility Enhancement Workflow

Start Start with Dry Compound SolventScreen Solvent Screening (DMSO, DMF, etc.) Start->SolventScreen Check1 Sufficiently Soluble? SolventScreen->Check1 pH_Adjust pH Adjustment (Acidic Buffers) Check1->pH_Adjust No Success Solubilized for Experiment Check1->Success Yes Check2 Sufficiently Soluble? pH_Adjust->Check2 CoSolvent Co-Solvent System (e.g., DMSO/PEG/Saline) Check2->CoSolvent No Check2->Success Yes Advanced Advanced Methods (Surfactants, Cyclodextrins) CoSolvent->Advanced If still problematic CoSolvent->Success If successful

Caption: General workflow for solubility enhancement.

Experimental Protocol: Preparing a Co-Solvent Stock Solution

This protocol is a common starting point for in-vivo or in-vitro studies.[14]

  • Initial Dissolution: Weigh your compound and add it to a sterile vial. Add the smallest amount of 100% DMSO required to completely dissolve it (e.g., for a 100 mM stock).

  • Addition of Solubilizers (Optional but Recommended): To prevent precipitation upon aqueous dilution, you can add other excipients. A common formulation is:

    • Add PEG300 (e.g., to 40% of the final volume).

    • Add Tween® 80 or another surfactant (e.g., to 5% of the final volume).

  • Final Dilution: Slowly add your aqueous vehicle (e.g., saline or phosphate-buffered saline) while vortexing to reach the final desired volume.

  • Final Observation: The final solution should be clear and free of precipitate. If precipitation occurs, you may need to increase the proportion of the organic co-solvents or decrease the final concentration of the compound.

Frequently Asked Questions (FAQs)

Q: What is the predicted pKa of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine and why is it important? A: Based on similar structures like 2-phenyl-1H-imidazo[4,5-b]pyridine (predicted pKa ~7.48), the pKa is likely in the range of 7.0-8.0.[2] This is crucial because it indicates the compound is a weak base. Knowing this allows you to exploit pH-dependent solubility, as the compound will become significantly more soluble in aqueous solutions with a pH below its pKa.[11][15]

Q: Why is this compound likely to be poorly soluble in neutral water? A: The compound's structure is relatively non-polar due to the fused heterocyclic rings and the two chlorine atoms.[5] This makes it energetically unfavorable for the compound to dissolve in a highly polar solvent like water without an ionization event (i.e., protonation in an acidic medium).

Q: Can I heat the solution to improve solubility? A: Gentle heating can increase the rate of dissolution and may slightly increase solubility. However, be cautious. Excessive heat can lead to solvent evaporation (changing the concentration) or potential degradation of the compound. Always check the compound's stability at elevated temperatures first.

Q: What are the signs of compound degradation during solubilization? A: The most common sign is a change in the color of the solution. You should also be aware of the formation of new precipitates over time after initial dissolution. If you suspect degradation, it is best to prepare fresh solutions and avoid prolonged storage, especially in harsh pH conditions.

Q: How should I prepare a stock solution for cell-based assays? A: For cell-based assays, it is critical to minimize the concentration of organic solvents to avoid cytotoxicity. A common practice is to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-100 mM). This stock is then diluted at least 1:1000 into the cell culture medium, ensuring the final DMSO concentration is typically ≤ 0.1%.[9]

References

Sources

Technical Support Center: Purification of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine (CAS: 579486-60-5). This guide moves beyond generic protocols, explaining the causality behind each experimental choice to ensure your workflows are self-validating and robust.

The Causality of Purification Challenges (E-E-A-T Insights)

Before troubleshooting a failed purification, we must understand the molecule's intrinsic behavior. 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine is a highly functionalized heterocycle characterized by:

  • Amphoteric Behavior & Depressed Basicity: The molecule possesses an acidic imidazole proton (predicted pKa ~13.7) and weakly basic nitrogen atoms on the pyridine and imidazole rings[1][2]. The electron-withdrawing nature of the two chlorine atoms at the 4 and 6 positions significantly depresses the basicity of the pyridine nitrogen (predicted pKa ~3.1)[3].

  • Silica Gel Interactions: On normal-phase bare silica (which contains acidic silanol groups, pKa ~4.5), the basic nitrogens act as hydrogen bond acceptors. Without mobile phase modification, this leads to severe peak tailing and irreversible adsorption via ion-exchange mechanisms[4][5].

  • Tautomerism: The dynamic equilibrium between the

    
     and 
    
    
    
    tautomers can cause peak broadening in both chromatographic and spectroscopic analyses.
  • Lipophilicity: The dichloro substitution increases the overall lipophilicity compared to the parent imidazo[4,5-c]pyridine, making it highly amenable to Reverse Phase (RP) HPLC separation from des-chloro or mono-chloro synthetic intermediates.

Frequently Asked Questions (FAQs)

Q1: My product streaks severely on normal-phase TLC and flash columns, even when using highly polar solvents like 10-20% Methanol in DCM. How do I fix this? A1: This is a classic symptom of secondary interactions between the basic imidazopyridine nitrogens and the acidic silanols of the silica stationary phase. Solution: You must mask the silanols. Add 1% to 2% Triethylamine (TEA) or 0.1% to 0.5% aqueous Ammonium Hydroxide (NH


OH) to your organic mobile phase. The TEA competitively binds to the silanols, allowing your compound to elute as a sharp, defined band[5].

Q2: I am using RP-HPLC to separate the 4,6-dichloro product from a 4-chloro mono-substituted impurity. Which mobile phase modifier should I use? A2: Use an acidic modifier like 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid. Because the basicity of the pyridine nitrogen is depressed by the chlorines, a low pH (pH ~2) is required to fully protonate the core and ensure a uniform cationic state. This prevents peak splitting caused by partial ionization. The dichloro compound will elute later than the mono-chloro impurity due to its higher hydrophobicity.

Q3: The compound has poor solubility in DCM, making it difficult to load onto a flash column. What is the best loading technique? A3: Do not attempt liquid loading if the compound is insoluble in the starting mobile phase; it will crash out on the column head and ruin the separation. Instead, use Dry Loading. Dissolve the crude mixture in a volatile, polar solvent (like THF or a DCM/MeOH mix), add a mass of silica gel equal to 2-3 times the crude mass, and evaporate the solvent completely under reduced pressure. Load this dry powder directly onto the top of the pre-equilibrated column.

Q4: Can this compound be purified without chromatography? A4: Yes, if the purity is already >70% and the impurities are structurally distinct (e.g., reaction byproducts rather than regioisomers). Recrystallization from hot ethanol or an ethyl acetate/hexane mixture is highly effective for imidazopyridine derivatives.

Step-by-Step Troubleshooting Methodologies
Protocol A: Optimized Normal-Phase Flash Chromatography

Self-Validating Step: Always run a 2D TLC (run the plate, rotate 90 degrees, run again) to check for degradation on silica before committing the entire batch to a column.

  • Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). Add 1% (v/v) Triethylamine (TEA) to the bulk solvent[5].

  • Equilibration: Flush the silica column with 3-5 column volumes (CV) of DCM containing 1% TEA to neutralize the acidic silanols.

  • Loading: Dry load the crude mixture onto Celite or Silica gel (1:3 ratio) and apply to the column head.

  • Elution: Run a gradient from 0% to 10% MeOH in DCM (keeping TEA constant at 1%). The 4,6-dichloro-2-methyl-1H-imidazo[4,5-c]pyridine typically elutes between 4-7% MeOH.

  • Recovery: Pool the UV-active fractions (254 nm) and concentrate. Note: To remove residual TEA, co-evaporate the final solid with toluene (2 x 10 mL) followed by high vacuum drying.

Protocol B: Preparative RP-HPLC for High-Purity Isolation
  • Column Selection: Use a robust C18 column (e.g., Waters XBridge) capable of handling high aqueous flows.

  • Solvent System: Solvent A: Water + 0.1% TFA (v/v); Solvent B: Acetonitrile (MeCN) + 0.1% TFA (v/v).

  • Sample Prep: Dissolve the crude in DMSO or DMF (max 100 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

  • Gradient Execution: Execute the gradient detailed in Table 2.

  • Lyophilization: Collect fractions and lyophilize directly. The product will be isolated as the TFA salt. To obtain the free base, partition the dissolved salt between EtOAc and saturated aqueous NaHCO

    
    , extract, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
Protocol C: Recrystallization
  • Dissolution: Suspend the crude solid in a minimum volume of boiling Ethanol.

  • Clarification: If the solution is highly colored, add activated charcoal (10% w/w), boil for 5 minutes, and perform a hot gravity filtration.

  • Crystallization: Allow the filtrate to cool to room temperature slowly over 2 hours to promote large crystal growth (excluding impurities from the lattice). Then, transfer to an ice bath (0-4 °C) for 1 hour to maximize yield.

  • Isolation: Filter via a Büchner funnel, wash with ice-cold ethanol, and dry under vacuum at 45 °C overnight.

Quantitative Data Summaries

Table 1: Recommended Solvent Systems for Normal Phase Flash Chromatography

ModifierBase SolventPolar SolventGradient ProfileTarget Impurity Removal
1% TEA DichloromethaneMethanol0% → 10% MeOH over 10 CVTarry baseline impurities, unreacted polar starting materials
0.1% NH

OH
DichloromethaneMethanol2% → 8% MeOH over 12 CVStructurally similar basic byproducts
None Ethyl AcetateHexane20% → 80% EtOAc over 15 CVHighly lipophilic impurities (Note: severe tailing expected for product)

Table 2: Optimized RP-HPLC Gradient (Analytical to Prep Scale Translation)

Time (min)% Solvent A (H

O + 0.1% TFA)
% Solvent B (MeCN + 0.1% TFA)Flow Rate (Prep 21.2mm)Rationale
0.095520 mL/minEquilibration and loading
2.095520 mL/minWash out DMSO/DMF injection plug
15.0406020 mL/minShallow gradient to separate mono-chloro from di-chloro
17.059520 mL/minColumn wash (elute highly lipophilic tars)
20.095520 mL/minRe-equilibration
Workflow Diagrams

Purification_Strategy Crude Crude 4,6-Dichloro-2-methyl- 1H-imidazo[4,5-c]pyridine Assess Assess Purity & Impurity Profile (LC-MS / 1H NMR) Crude->Assess LowPurity Purity < 70% Complex Mixture Assess->LowPurity High complexity HighPurity Purity > 70% Defined Impurities Assess->HighPurity Low complexity Flash Normal Phase Flash Chromatography (DCM/MeOH + 1% TEA) LowPurity->Flash RP_HPLC Preparative RP-HPLC (C18, MeCN/H2O + 0.1% TFA) HighPurity->RP_HPLC Mono-chloro impurities present Recryst Recrystallization (Hot Ethanol) HighPurity->Recryst No structurally similar impurities Flash->Assess Re-evaluate fractions Pure Pure Product (>95% Purity) RP_HPLC->Pure Recryst->Pure

Decision tree for selecting the optimal purification strategy based on crude purity and impurity profile.

Chromatographic_Interactions Molecule 4,6-Dichloro-2-methyl- 1H-imidazo[4,5-c]pyridine AcidicSilica Bare Silica Gel (Acidic Silanols, pKa ~4.5) Molecule->AcidicSilica Unmodified Mobile Phase ModifiedSilica TEA-Modified Silica (Masked Silanols) Molecule->ModifiedSilica + 1% TEA in Mobile Phase Tailing Strong H-Bonding & Ion Exchange (Severe Peak Tailing) AcidicSilica->Tailing SharpPeak Minimal Secondary Interactions (Sharp Elution Band) ModifiedSilica->SharpPeak

Mechanistic causality of peak tailing on normal-phase silica and the corrective effect of TEA.

References
  • ChemBK. "3H-Imidazo[4,5-c]pyridine-4-carboxylic acid, 4,5,6,7-tetrahydro-, methyl ester - Physico-chemical Properties." Available at: [Link]

  • PubChem (NIH). "1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227." Available at:[Link]

  • Alfa Chemical. "4-Kloro-1-Metil-1H-Imidazo[4,5-C]Pyridine CAS." Available at: [Link]

  • Google Patents. "WO2013117645A1 - Imidazo [4, 5 -c] pyridine derivatives useful for the treatment of degenerative and inflammatory diseases.
  • MDPI. "Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling." Available at: [Link]

Sources

Minimizing side reactions in imidazo[4,5-c]pyridine chlorination

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized technical support resource for researchers and process chemists working with the imidazo[4,5-c]pyridine scaffold. It prioritizes mechanistic understanding and practical troubleshooting over generic advice.

Topic: Minimizing Side Reactions & Optimizing Deoxychlorination Target Molecule: 4-chloro-1H-imidazo[4,5-c]pyridine (and derivatives) Primary Reagent System: POCl₃ (Phosphorus Oxychloride) / Catalytic Base[1]

Core Reaction Overview

The transformation of imidazo[4,5-c]pyridin-4-one (often existing as the lactam tautomer) to 4-chloroimidazo[4,5-c]pyridine is a critical activation step in drug synthesis. It converts a stable, unreactive amide-like carbonyl into a highly reactive electrophile suitable for SNAr displacement.

The Challenge: The imidazo[4,5-c]pyridine core is electron-deficient. While this aids the final nucleophilic substitution, it makes the initial chlorination sensitive to moisture, competing N-phosphorylation, and polymerization ("tarring") if the Vilsmeier-Haack species is not controlled.

Troubleshooting Guide (Q&A)

Issue 1: Incomplete Conversion & "Stuck" Intermediates

User Question: “I am refluxing my substrate in neat POCl₃, but HPLC shows ~40% conversion stalling after 4 hours. Adding more POCl₃ doesn’t help. What is happening?”

Technical Diagnosis: You are likely facing the "Phosphorodichloridate Trap." The reaction proceeds in two steps:

  • Activation: The carbonyl oxygen reacts with POCl₃ to form a phosphorodichloridate intermediate (–O–POCl₂).

  • Displacement: A chloride ion (Cl⁻) attacks the C-4 position, displacing the phosphate group.

The Problem: In neat POCl₃, the concentration of free chloride ions (Cl⁻) is low. The intermediate forms but sits waiting for a nucleophile.

Solution:

  • Add an Exogenous Chloride Source: Add PCl₅ (0.5–1.0 eq) or a chloride salt like Benzyltriethylammonium chloride (TEBAC) . PCl₅ dissociates to provide a high concentration of Cl⁻.

  • Catalytic Base: Add N,N-Dimethylaniline or Diisopropylethylamine (DIPEA) (0.5–1.0 eq). The base scavenges the HCl produced, preventing the protonation of the pyridine nitrogen (N-5), which would otherwise electrostatically repel the incoming chloride nucleophile.

Issue 2: Formation of "Tar" or Black Solids

User Question: “My reaction turned into a black viscous oil upon scaling up. The yield dropped to <20%.”

Technical Diagnosis: This is typically caused by thermal degradation via Vilsmeier-Haack runaway or polymerization. If you used DMF as a catalyst, you formed the Vilsmeier reagent (chloroiminium ion). While effective, this reagent is thermally unstable above 80–90°C in the presence of electron-deficient heterocycles, leading to polymerization of the imidazole ring.

Solution:

  • Temperature Control: Do not exceed 85°C if using DMF. If higher temperatures (reflux ~105°C) are required, switch to catalytic pyridine instead of DMF.

  • Staged Heating: Heat the mixture to 50°C for 1 hour to ensure complete formation of the phosphorylated intermediate before ramping to reflux for the displacement step.

Issue 3: Product Reverts to Starting Material During Workup

User Question: “TLC showed complete conversion, but after quenching with ice water and extraction, I recovered mostly the starting pyridinone.”

Technical Diagnosis: This is Hydrolysis of the Activated Intermediate. The phosphorodichloridate intermediate (see Issue 1) is highly sensitive. If the displacement by chloride didn't happen before the quench, the water will simply hydrolyze the phosphate ester back to the alcohol (lactam). Alternatively, the 4-chloro product itself is labile in hot, acidic aqueous conditions.

Solution:

  • Verify Displacement: Monitor the reaction by HPLC/UPLC, not just TLC. The intermediate often co-elutes with the product on silica but separates on C18.

  • Controlled Quench:

    • Remove excess POCl₃ via vacuum distillation before aqueous quench.

    • Pour the residue into ice-cold saturated NaHCO₃ or NH₄OH .

    • Do not let the aqueous slurry heat up. The combination of acid (from residual POCl₃) and heat accelerates the hydrolysis of the C-Cl bond.

Optimized Experimental Protocol

Standardized for 10g scale. Self-validating checkpoints included.

StepActionCritical ParameterCheckpoint
1. Setup Suspend imidazo[4,5-c]pyridin-4-one (1.0 eq) in POCl₃ (8.0 vol) .Moisture-free glassware. Argon atmosphere.Suspension should be milky white.
2. Activation Add PCl₅ (0.9 eq) portion-wise.Exothermic! Keep internal temp < 40°C.Solids may dissolve; solution turns yellow.
3. Catalysis Add DIPEA (0.5 eq) dropwise.Fume evolution (HCl).Solution clarifies.
4. Reaction Heat to 95°C for 4–6 hours.Reflux condenser active.IPC (HPLC): Target <2% SM and <5% Intermediate.
5. Concentration Distill off excess POCl₃ under reduced pressure (50°C bath).Remove >90% of POCl₃.Thick oil/residue remains.
6. Quench Dilute residue with DCM (5 vol). Pour slowly into Ice/Sat. NaHCO₃ (10 vol) .pH > 7. Temp < 10°C.Biphasic mixture. No violent bubbling.
7. Isolation Separate organic layer. Wash with brine. Dry over Na₂SO₄.Quick separation.Yield Target: >85%.

Mechanistic Visualization

Figure 1: Reaction Pathway & Failure Modes

This diagram illustrates the critical "forks in the road" where side reactions occur.

ChlorinationPathway Start Imidazo[4,5-c]pyridin-4-one Intermediate Phosphorodichloridate Intermediate (O-POCl2 species) Start->Intermediate Activation Side_Tar Polymerization/Tar (Overheating/DMF Runaway) Start->Side_Tar >100°C + DMF POCl3 + POCl3 / Base POCl3->Intermediate Product 4-Chloroimidazo[4,5-c]pyridine (Target) Intermediate->Product Cl- Attack (SNAr) Requires Free Cl- Side_Hydrolysis Hydrolysis back to SM (Wet Quench/Incomplete Rxn) Intermediate->Side_Hydrolysis Aqueous Quench (If Cl- attack is too slow) Side_N_Chlor N-Chlorination/Salt Formation (No Base Scavenger) Intermediate->Side_N_Chlor Protonation of N5 (Low pH)

Caption: Figure 1. The central role of the phosphorodichloridate intermediate. Success depends on driving the Cl- attack (Blue path) faster than hydrolysis or polymerization (Red paths).

Figure 2: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields.

TroubleshootingTree Problem Low Yield / Impurity CheckSM Is SM remaining? Problem->CheckSM CheckImpurity Nature of Impurity? CheckSM->CheckImpurity No (Conversion Complete) AddCl Add PCl5 or TEBAC (Increase [Cl-]) CheckSM->AddCl Yes (Stalled Rxn) CheckTemp Reduce Temp Remove DMF CheckImpurity->CheckTemp Black Tar DryQuench Distill POCl3 first Keep Quench Cold CheckImpurity->DryQuench Reverted to SM after workup

Caption: Figure 2. Diagnostic workflow for common chlorination failures.

Safety & Handling (Critical)

  • Vilsmeier-Haack Hazard: Mixing POCl₃ and DMF is exothermic. Always add POCl₃ to the DMF solution (or vice versa) at 0°C and allow the salt to form before heating. Never heat the neat mixture rapidly.

  • Quenching: The hydrolysis of POCl₃ produces massive amounts of HCl gas and heat. Never quench directly with water. Use a biphasic quench (DCM/Water) or pour onto crushed ice with vigorous stirring to dissipate heat.

References

  • Mechanistic Insight into POCl₃ Chlorination: Detailed kinetic analysis of quinazolone chlorination, applicable to imidazopyridines. Source: Semantic Scholar. "POCl3 chlorination of 4-quinazolones."

  • Solvent-Free & Scale-Up Protocols: Large-scale chlorination techniques for nitrogen heterocycles using equimolar POCl₃. Source: MDPI Molecules. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines..."

  • Imidazo[4,5-c]pyridine Synthesis & Functionalization: Comprehensive review of synthesis and biological activity, including chlorination steps. Source: NIH / PMC. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives."

  • Dehydration/Chlorination Mechanisms: Comparison of acid-catalyzed vs POCl₃ mediated elimination and substitution. Source: Chemistry Steps.[1][2][3][4][5][6] "POCl3 for Dehydration of Alcohols."[7]

Sources

Optimizing regioselectivity in 4,6-dichloroimidazo[4,5-c]pyridine substitution

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with 4,6-dichloroimidazo[4,5-c]pyridine . It is designed to troubleshoot regioselectivity issues, optimize yields, and clarify the mechanistic underpinnings of this privileged scaffold.

Topic: Optimizing Regioselectivity in 4,6-Dichloroimidazo[4,5-c]pyridine Ticket Status: Open Support Tier: Level 3 (Senior Application Scientist)

System Overview: The Reactivity Landscape

Before troubleshooting specific failures, you must understand the electronic bias of the scaffold. The 4,6-dichloroimidazo[4,5-c]pyridine system (often called 3-deazapurine) does not behave like a simple pyridine.

The "Purine Mimic" Rule

In this fused system, the C4 position (analogous to C6 in purines) is electronically activated and is the primary site for Nucleophilic Aromatic Substitution (SNAr). The C6 position is significantly less reactive and typically requires forcing conditions or specific catalysis to substitute.

Reactivity Heatmap

The following diagram illustrates the electrophilic susceptibility of the core scaffold.

ReactivityMap Scaffold 4,6-Dichloroimidazo[4,5-c]pyridine C4 C4 Position (Primary Electrophile) High S_NAr Reactivity Scaffold->C4 Most Kinetic Product C6 C6 Position (Secondary Electrophile) Low S_NAr Reactivity Scaffold->C6 Thermodynamic/Forcing N_Imid Imidazole NH (Acidic Site) Prone to N-Alkylation Scaffold->N_Imid Base-Mediated Competition

Figure 1: Electrophilic heat map showing the kinetic preference for C4 substitution over C6, and the competing N-alkylation pathway.

Troubleshooting Guides (Symptom-Based)

Issue A: "I am getting a mixture of N-alkylated and C-substituted products."

Diagnosis: You are likely using a base that is strong enough to deprotonate the imidazole NH (pKa ~13-14), creating a competitive nucleophile on the ring itself. If your external nucleophile is not significantly stronger, the imidazole nitrogen will react with your electrophile (if one is present) or interfere with the SNAr mechanism.

Protocol Adjustment:

  • Protect the Nitrogen: If you strictly want C-substitution, you must mask the imidazole nitrogen first.

    • Recommendation: Use a THP (tetrahydropyranyl), SEM (2-(trimethylsilyl)ethoxymethyl), or Benzyl protecting group.

    • Why? This eliminates the acidic proton and steric bulk directs nucleophiles away from the bridgehead.

  • Switch Bases: If you are running a "one-pot" reaction, switch to a non-nucleophilic, bulky base like DIPEA (N,N-Diisopropylethylamine) rather than NaH or K2CO3, unless you specifically intend to alkylate the nitrogen.

Issue B: "I cannot get substitution at the C6 position."

Diagnosis: You have likely already substituted C4, or you are trying to force a double substitution at too low a temperature. The C6 chlorine is deactivated relative to C4 because it lacks the direct activation from the imidazole fusion's electronic pull.

Optimization Workflow:

  • Step 1 (Temperature): C6 substitution typically requires temperatures >120°C. Switch from THF/DCM to high-boiling solvents like DMSO, NMP, or Dioxane.

  • Step 2 (Microwave): Microwave irradiation (140-160°C, 30-60 mins) is highly effective for forcing the C6 substitution after C4 is occupied.

  • Step 3 (Catalysis): If SNAr fails, switch to Palladium-catalyzed cross-coupling (Buchwald-Hartwig).

    • Catalyst System: Pd2(dba)3 + Xantphos is the "Gold Standard" for deactivated heteroaryl chlorides.

Issue C: "I want to substitute C6 before C4."

Diagnosis: This is chemically "uphill" and contradicts the natural regioselectivity.

Solution: You cannot easily reverse the SNAr order. You must use a Blocking Strategy :

  • Reaction: React the scaffold with a "dummy" nucleophile at C4 (e.g., Sodium Methoxide) or a protecting group that can be removed later.

  • Substitution: Perform the difficult SNAr at C6.

  • Restoration: Convert the C4 substituent back to a chloride (e.g., using POCl3) or displace it with your desired final nucleophile.

    • Note: This is synthetic "heavy lifting." It is usually better to redesign the route to accommodate C4-first substitution.

Frequently Asked Questions (Technical FAQs)

Q1: Why is C4 more reactive than C6? Isn't C6 next to the pyridine nitrogen? A: While C6 is adjacent to the pyridine nitrogen (N5), the C4 position is electronically unique. It sits at the fusion point, influenced by the electron-withdrawing nature of the imidazole ring and the para-like resonance from N5. In the 3-deazapurine numbering system, this mimics the highly reactive C6 position of Adenine. Literature consistently shows that under standard SNAr conditions, the C4-Cl bond is weaker and the transition state is lower in energy [1].

Q2: Which isomer is formed during N-alkylation (N1 vs N3)? A: This depends on steric bulk and conditions, but mixtures are common.

  • Thermodynamic Control: Usually favors the N1-isomer (less sterically hindered relative to the C4-substituent).

  • Kinetic Control: Can yield mixtures.

  • Identification: You must verify this using 2D NMR (HMBC). Look for the correlation between the alkyl protons and the bridgehead carbons. Do not rely on 1D NMR shifts alone.

Q3: Can I use Suzuki coupling on this scaffold? A: Yes. The reactivity trend for Pd-catalyzed coupling mirrors SNAr: C4 > C6 .

  • Selective C4 Coupling: Use 1.05 equivalents of boronic acid at 80°C.

  • Bis-Coupling: Use 2.5+ equivalents at >100°C.

Standard Operating Procedures (SOPs)

SOP-01: Regioselective C4-Amination

Objective: Selective displacement of C4-Cl with a primary amine.

ParameterSpecificationNotes
Solvent n-Butanol or IsopropanolProtic solvents stabilize the transition state.
Base DIPEA (2.5 equiv)Scavenges HCl; prevents N-alkylation.
Temperature 80°C - 90°CDo not exceed 100°C to protect C6.
Time 4 - 12 HoursMonitor by LCMS.
Workup Aqueous wash -> RecrystallizationProduct usually precipitates upon cooling.
SOP-02: Sequential C4/C6 Bis-Substitution

Objective: Installing two different nucleophiles (Nu1 at C4, Nu2 at C6).

SynthesisFlow Start 4,6-Dichloroimidazo[4,5-c]pyridine Step1 Step 1: Add Nucleophile 1 (Nu1) Solvent: iPrOH, 80°C Target: C4 Position Start->Step1 Inter Intermediate: 4-Nu1-6-chloro-isomer Step1->Inter Step2 Step 2: Add Nucleophile 2 (Nu2) Solvent: NMP, 140°C (Microwave) Target: C6 Position Inter->Step2 Final Final Product: 4-Nu1-6-Nu2-imidazo[4,5-c]pyridine Step2->Final

Figure 2: Sequential workflow for dual functionalization. Note the drastic temperature increase required for Step 2.

References

  • Rousseau, R. J., & Robins, R. K. (1965). The synthesis of various chloroimidazo[4,5-c]pyridines and related derivatives. Journal of Heterocyclic Chemistry, 2(2), 196-201.

  • Bakke, J., Gautun, S. H., & Svensen, H. (2003). Preparation of substituted 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-ones. Journal of Heterocyclic Chemistry.

  • Kandasamy, S., & Cook, P. D. (2005).[1] Direct SNAr amination of fluorinated imidazo[4,5-c]pyridine nucleosides. Tetrahedron Letters, 46(22), 3883-3887.[1]

  • BenchChem. (2025). Comparative Reactivity Analysis of Dichloropyrimidines and Imidazopyridines.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4,6-dichloroimidazo[4,5-c]pyridine before handling.

Sources

Technical Support Center: Purification of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

User Query: "What are the optimal solvent systems for recrystallizing 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine, and how do I troubleshoot common purification failures?"

Technical Analysis: 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine (CAS: 579486-60-5) presents a specific purification challenge. It possesses a fused bicyclic "brick dust" core (high lattice energy) modified by lipophilic chlorine atoms and a polar N-H motif.[1]

  • Solubility Paradox: The imidazopyridine core suggests solubility in polar protic solvents (alcohols), while the 4,6-dichloro substitution significantly reduces water solubility and increases solubility in moderately polar aprotic solvents (ethyl acetate, acetonitrile).

  • Common Impurities:

    • Regioisomers: 1H- vs 3H- tautomers or N-alkylated byproducts.[1]

    • Inorganic Salts: Phosphorus residues (if synthesized via POCl3 chlorination of the diol).[1]

    • Hydrolysis Products: Monochloro-hydroxy derivatives.[1]

Solvent Selection Matrix

The following data is synthesized from structural analogs (imidazo[4,5-b]pyridines) and chlorinated heteroaromatic protocols.

Primary Solvent Systems
Solvent SystemRatio (v/v)SuitabilityMechanism of Action
Ethanol (EtOH) 100%High The standard for imidazopyridines.[1] Dissolves the compound at reflux (

C) but significantly less soluble at

C. Good for removing inorganic salts (insoluble in hot EtOH).
Acetonitrile (MeCN) 100%High Excellent for chlorinated aromatics.[1] Higher boiling point (

C) allows for better saturation. Often yields cleaner crystals than alcohols for X-ray diffraction.[1]
EtOH / Water 9:1 to 7:3Moderate Use if the compound is too soluble in pure EtOH.[1] Water acts as the anti-solvent.[1] Warning: Excess water may precipitate hydrolyzed impurities.[1]
Ethyl Acetate / Hexane VariableLow Only recommended if the compound is highly impure or "oiling out" in alcohols.[1] Requires hot filtration to remove polar tars.
Solvent Decision Logic
  • Scenario A (Crude is a dark solid): Start with Ethanol .[1] It handles polar tars well.[1]

  • Scenario B (Crude contains phosphorus salts): Use Ethanol .[1] Salts will remain undissolved during the hot filtration step.[1]

  • Scenario C (Need analytical purity/X-ray): Use Acetonitrile .[1] It tends to form well-defined needles or prisms for chlorinated heterocycles.[1]

Standard Operating Procedure (SOP)

Protocol: Thermal Gradient Recrystallization

  • Preparation: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.[1][2]

  • Dissolution: Add the chosen solvent (e.g., Ethanol) in small portions (2-3 mL) while heating to reflux.

    • Critical Check: Do not add excess solvent.[1] Stop when the solution is mostly clear. If black specs remain, they are likely elemental carbon or inorganic salts.[1]

  • Hot Filtration (Mandatory): While keeping the solution near boiling, filter through a pre-heated glass funnel with a fluted filter paper (or a Celite pad) to remove insoluble impurities.[1]

  • Nucleation: Allow the filtrate to cool slowly to room temperature (approx.

    
    C) over 30–60 minutes. Do not disturb.
    
  • Crystallization: Once room temperature is reached, place the flask in an ice-water bath (

    
    C) for 1 hour to maximize yield.
    
  • Collection: Filter the crystals using a Büchner funnel. Wash the cake with cold solvent (same as used for dissolution).[1][2]

  • Drying: Dry under vacuum at

    
    C.
    

Troubleshooting Guide (FAQs)

Q1: The compound is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Diagnosis: The melting point of the solvated compound is lower than the boiling point of the solvent, or the impurity profile is too high.[1] Fix:

  • Re-heat to dissolve the oil.[1]

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation.[1][3]

  • Change Solvent: Switch to a lower-boiling solvent (e.g., Methanol instead of Ethanol) or a system where the compound is less soluble (Acetonitrile).[1]

  • Trituration: If it oils out upon cooling, decant the solvent and triturate the oil with diethyl ether or hexanes to induce solidification before attempting recrystallization again.[1]

Q2: I have a low yield (<40%). Where is my product?

Diagnosis: The compound is too soluble in the cold solvent, or too much solvent was used. Fix:

  • Concentrate: Evaporate the mother liquor (filtrate) to half its volume and cool again to harvest a "second crop."

  • Anti-solvent: Add water (dropwise) to the ethanolic mother liquor until turbidity persists, then cool.[1]

Q3: The crystals are colored (yellow/brown) but should be off-white.

Diagnosis: Chromophoric impurities (oxidized byproducts) are trapped in the crystal lattice.[1] Fix:

  • Activated Carbon: During the hot dissolution step (Step 2), add activated charcoal (1-2% by weight).[1] Stir for 5 minutes, then perform the Hot Filtration (Step 3) meticulously to remove the charcoal.[1]

Q4: The material is insoluble even in boiling Ethanol.

Diagnosis: You likely have the hydrochloride salt or a metal complex, or the "brick dust" intermolecular forces are too strong.[1] Fix:

  • DMF/Water Method: Dissolve in a minimum amount of DMF (Dimethylformamide) at

    
    C. Add water dropwise until the solution turns slightly cloudy.[1] Allow to cool. Note: DMF is hard to remove; wash crystals thoroughly with water and then ether.[1]
    

Workflow Visualization

The following decision tree illustrates the purification logic for 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine.

RecrystallizationWorkflow Start Start: Crude Solid SolubilityCheck Check Solubility in Boiling Ethanol Start->SolubilityCheck Insoluble Insoluble? SolubilityCheck->Insoluble Remains Solid Dissolves Dissolves? SolubilityCheck->Dissolves Clear/Dark Solution DMFRoute Try DMF/Water Precipitation Insoluble->DMFRoute FilterHot Hot Filtration (Remove Salts/Carbon) Dissolves->FilterHot Cooling Slow Cooling (RT then 0°C) FilterHot->Cooling CrystalsForm Crystals Form? Cooling->CrystalsForm Precipitate OilingOut Oiling Out? Cooling->OilingOut Liquid Phase Harvest Filter & Dry (Yield Calculation) CrystalsForm->Harvest TroubleshootOil Re-heat & Seed OR Switch to Acetonitrile OilingOut->TroubleshootOil TroubleshootYield Concentrate Filtrate for 2nd Crop Harvest->TroubleshootYield Low Yield?

Caption: Decision tree for solvent selection and troubleshooting based on physical behavior of the crude intermediate.

References & Authority

  • BenchChem Technical Protocols. Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine. (Analogous purification methodology for imidazopyridine cores).

  • Pokhodylo, N. et al. Synthesis of functionalized imidazo[4,5-c]pyridine.[1] ResearchGate.[1] (Describes ethanol recrystallization for functionalized derivatives).

  • Sigma-Aldrich. Product Specification: 4,6-Dichloro-1H-imidazo[4,5-c]pyridine.[1] (Physical property data verification).

  • ACS Combinatorial Science. Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines. (Discusses solubility and handling of dichloro-nitropyridine precursors in DMSO/Alcohols). [1]

Sources

Troubleshooting low conversion rates in imidazopyridine coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic cross-coupling methodologies. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of imidazopyridines. The imidazopyridine scaffold—a privileged pharmacophore in drug discovery—presents unique challenges in transition-metal catalysis due to its strong coordinating ability, which often leads to catalyst poisoning, off-target metalation, or complete reaction stalling.

This guide is designed to move beyond generic advice, providing you with causality-driven troubleshooting, self-validating protocols, and authoritative mechanistic insights to rescue your low-yielding coupling reactions.

Diagnostic Workflow for Imidazopyridine Coupling

G Start Low Conversion (<30% Yield) CheckCat Assess Catalyst State (Visual & NMR) Start->CheckCat PdBlack Pd Black Precipitate? (Catalyst Deactivation) CheckCat->PdBlack Solubility Homogeneous Mixture? (Solubility Issue) PdBlack->Solubility No Ligand Switch to Bulky Ligands (e.g., JagPhos, PCy3) PdBlack->Ligand Yes Surfactant Add Surfactant (e.g., SDS) Solubility->Surfactant No CHAct C-H Activation Stalled? Use Cu/Pd Co-catalysis Solubility->CHAct Yes

Diagnostic workflow for resolving low conversion in imidazopyridine coupling.

Troubleshooting Guide & FAQs

Q1: My palladium-catalyzed Suzuki-Miyaura cross-coupling of a halo-imidazopyridine stalls at 20% conversion, and I observe a black precipitate. What is happening and how do I fix it?

The Causality: The black precipitate you are observing is "Palladium black," which indicates premature catalyst decomposition and aggregation. The imidazopyridine core is highly nitrogen-rich and acts as a strong, competitive σ-donor. It binds to the active Pd(0) or Pd(II) species, displacing your standard phosphine ligands. Once the metal center is stripped of its stabilizing ligands, it aggregates into catalytically dead Pd black[1].

The Solution: You must utilize sterically demanding, electron-rich monophosphine ligands to outcompete the imidazopyridine nitrogen for palladium coordination. Ligands such as PCy3, PPh3, or specialized biaryl monophosphines (like JagPhos) create a steric shield around the Pd center, preventing the heterocycle from poisoning the catalyst while remaining electron-rich enough to facilitate rapid oxidative addition[1][2].

Table 1: Effect of Ligand on Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine [1]

Ligand (20 mol%) Base (2 equiv) Yield (%) Catalyst State Observation
None Bu₄NOAc 18% Heavy Pd black precipitation
PPh₃ Bu₄NOAc 86% Homogeneous, high conversion
PCy₃ Bu₄NOAc 71% Homogeneous, moderate conversion

| None | K₂CO₃ | 0% | Complete reaction failure |

Data reflects the coupling of unsubstituted imidazo[1,5-a]pyridine with 1-bromo-4-nitrobenzene using 5 mol% Pd(OAc)₂ in toluene at 100 °C.

Q2: I am attempting direct C-H arylation of imidazo[1,2-a]pyridine, but the reaction is sluggish. How can I drive this to completion without harsh conditions?

The Causality: Direct C-H arylation relies on a concerted metalation-deprotonation (CMD) pathway. When using a monometallic Pd system, the turnover is often severely limited by the high activation energy barrier required to cleave the C-H bond of the imidazopyridine ring.

The Solution: Implement a cooperative bimetallic Pd/Cu catalytic system. Mechanistic studies demonstrate that adding a well-defined Cu-NHC (N-heterocyclic carbene) or Cu(OH) co-catalyst drastically lowers the C-H activation barrier. The copper species acts as a π-Lewis acid to activate the C-H bond via an acid-base reaction, forming a Cu-aryl intermediate that rapidly transmetalates to the Pd cycle[3].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Transmet Transmetalation PdII->Transmet RedElim Reductive Elimination (Product) Transmet->RedElim CuOH [Cu(OH)(NHC)] Transmet->CuOH Base/H2O RedElim->Pd0 CHAct C-H Activation (Imidazopyridine) CuOH->CHAct CuAr [Cu(HetAr)(NHC)] CHAct->CuAr CuAr->Transmet

Cooperative Pd/Cu catalytic cycle for direct C-H arylation of imidazopyridines.

Q3: We are shifting to green chemistry and trying to perform Sonogashira couplings of imidazopyridines in water. However, our conversion is less than 10%. What is the missing link?

The Causality: The primary failure mode in the aqueous cross-coupling of highly lipophilic heterocycles is poor interfacial mass transfer. The organic substrates and the water-soluble catalysts reside in different phases, preventing the necessary orbital overlap for the catalytic cycle to proceed.

The Solution: The inclusion of a specific surfactant is critical. Surfactants form micelles that act as hydrophobic nanoreactors, solubilizing both the catalyst and the imidazopyridine in close proximity. Studies show that using Sodium Lauryl Sulfate (SDS) alongside a Pd-Cu co-catalyst system and Cesium Carbonate (Cs₂CO₃) in water can boost yields from <10% to over 95%[4].

Table 2: Optimization of Aqueous Sonogashira Coupling of Imidazopyridines [4]

Base (2 equiv) Surfactant Yield (%) Phase Behavior
Et₃N SDS (7 mol%) 35% Poor emulsion stability
K₂CO₃ SDS (7 mol%) 65% Moderate micelle formation
Cs₂CO₃ SDS (7 mol%) 95% Excellent nanoreactor formation

| Cs₂CO₃ | None | 10% | Biphasic, no mass transfer |

Validated Experimental Protocols

Protocol A: Cooperative Pd/Cu-Catalyzed Direct C-H Arylation[3]

This protocol utilizes a dual-metal system to bypass the high CMD barrier of imidazopyridines.

  • Preparation: In an argon-filled glovebox (to exclude moisture that could prematurely protonate the Cu-aryl intermediate), charge an oven-dried Schlenk tube with [Pd(Cl)(cin)(NHC)] (1 mol%), [Cu(OH)(NHC)] (10 mol%), and KOtBu (2.0 equiv).

  • Substrate Addition: Add imidazo[1,2-a]pyridine (1.0 equiv) and the target aryl bromide (1.2 equiv).

  • Solvation: Add anhydrous 1,4-dioxane to achieve a 0.2 M substrate concentration. Dioxane is selected for its optimal boiling point and its ability to solubilize the bimetallic NHC complexes without coordinating to the metals.

  • Reaction: Seal the tube, remove it from the glovebox, and heat the reaction mixture at 100 °C for 16 hours under vigorous stirring (800 rpm).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove metal salts. Concentrate in vacuo and purify via flash column chromatography.

Protocol B: Aqueous Sonogashira Coupling of Imidazopyridines[4]

This protocol leverages micellar catalysis for green, solvent-free cross-coupling.

  • Reagent Assembly: To a reaction vessel, add the imidazopyridine alkyne precursor (1.0 equiv), aryl iodide (1.2 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (7 mol%).

  • Base & Surfactant: Add Cesium Carbonate (Cs₂CO₃, 2.0 equiv) and Sodium Lauryl Sulfate (SDS, 7 mol%). Critical Note: SDS must be added at ≥7 mol% to exceed the critical micelle concentration (CMC), ensuring the formation of the hydrophobic pockets required for the substrates to interact with the catalysts.

  • Solvent: Add degassed water to reach a 0.5 M concentration. Degassing is mandatory to prevent Cu-catalyzed oxidative homocoupling of the alkyne (Glaser coupling).

  • Reaction: Stir the emulsion vigorously at 60 °C for 10 hours.

  • Workup: Extract the aqueous layer with ethyl acetate (3 x 15 mL), dry over Na₂SO₄, and evaporate the solvent. Purify by silica gel chromatography.

References

  • Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine Source: National Institutes of Health (NIH) / Chem Lett. URL:[Link]

  • Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands Source: ResearchGate / ChemistrySelect. URL:[Link]

  • A Cooperative Pd/Cu System for Direct C-H Bond Arylation Source: Royal Society of Chemistry (RSC) / ChemComm. URL:[Link]

  • Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-α]pyridines in Water Source: Taylor & Francis / Synthetic Communications. URL:[Link]

Sources

Technical Support Center: Troubleshooting 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Building Blocks support center. 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine is a highly versatile, yet chemically sensitive, scaffold frequently utilized in the development of kinase inhibitors and other targeted therapeutics[1]. Its dual reactivity profile—featuring an acidic imidazole proton and highly electrophilic chloropyridine sites—requires precise control over reaction conditions.

This guide is designed for drug development professionals to troubleshoot stability issues, understand mechanistic causality, and execute self-validating protocols.

Part 1: Mechanistic Causality & Stability FAQs

Q: Why does my compound degrade in certain basic buffers but remain stable in others? A: The stability of this scaffold under basic conditions is dictated by the nucleophilicity of the base, not strictly the pH. The pyridine ring is strongly electron-withdrawing, and both the C4 and C6 positions are ortho to the pyridine nitrogen (N5). This topology heavily activates these sites for Nucleophilic Aromatic Substitution (SNAr)[2].

When a nucleophilic base (e.g., NaOH, NaOMe, or primary amines) is used, it attacks the C4 position, forming a Meisenheimer (σ) complex. The intermediate is stabilized because the negative charge delocalizes directly onto the electronegative pyridine nitrogen, leading to the rapid expulsion of the chloride ion[3]. Conversely, non-nucleophilic bases (e.g., NaH, K2CO3) simply deprotonate the imidazole NH (pKa ~12) to form a stable anion, leaving the carbon-chlorine bonds intact[1].

Q: If both C4 and C6 are activated, why does substitution occur almost exclusively at C4 first? A: While both positions benefit from the ortho-relationship to the pyridine nitrogen[2], the C4 position is additionally adjacent to the C3a bridgehead carbon of the fused imidazole ring. The electron-withdrawing nature of the imidazole system creates a synergistic effect, making C4 significantly more electron-deficient and electrophilic than C6.

MechanisticPathway A 4,6-Dichloro-2-methyl-1H- imidazo[4,5-c]pyridine B Application of Basic Conditions A->B C1 Non-Nucleophilic Base (e.g., NaH, K2CO3) B->C1 C2 Nucleophilic Base (e.g., NaOMe, 1° Amines) B->C2 D1 Deprotonation of Imidazole NH (pKa ~12) C1->D1 D2 Nucleophilic Attack at C4/C6 C2->D2 E1 Stable Anion Ready for N-Alkylation D1->E1 No SNAr possible E2 Meisenheimer Complex (Stabilized by Pyridine N) D2->E2 Rate-determining step F2 SNAr Dechlorination (Degradation or Substitution) E2->F2 Loss of Cl-

Mechanistic divergence of 4,6-dichloro-2-methyl-1H-imidazo[4,5-c]pyridine under basic conditions.

Part 2: Quantitative Base Compatibility Data

To prevent unintended degradation during synthesis, consult the following empirical stability data. The half-life indicates the time until 50% of the starting material is consumed via SNAr dechlorination.

Base TypeSpecific ReagentNucleophilicityPrimary Reaction PathwayEstimated Half-Life (25 °C, 0.1M)
Non-Nucleophilic NaH (in DMF)LowDeprotonation (Stable Anion)> 48 hours (Stable)
Non-Nucleophilic K2CO3 (in DMF)LowDeprotonation (Stable Anion)> 48 hours (Stable)
Amine Base DIPEA / Et3N (in DCM)Low (Steric)Deprotonation / Unreactive> 48 hours (Stable)
Nucleophilic NaOMe (in MeOH)HighSNAr at C4 position< 1 hour (Rapid Degradation)
Nucleophilic NaOH (aq / THF)HighSNAr (Hydrolysis at C4)~ 2-4 hours
Amine Base Primary AminesHighSNAr at C4 position~ 1-3 hours

Part 3: Troubleshooting & Self-Validating Protocols

Protocol A: Safe N-Alkylation (Avoiding SNAr Degradation)

Objective: Selectively alkylate the imidazole nitrogen without displacing the C4/C6 chlorines[1]. Causality: Using a strong, strictly non-nucleophilic base like Sodium Hydride (NaH) ensures rapid deprotonation of the imidazole NH without providing a nucleophile that could attack the pyridine ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 4,6-dichloro-2-methyl-1H-imidazo[4,5-c]pyridine in strictly anhydrous DMF (0.2 M). Moisture must be excluded to prevent the formation of nucleophilic hydroxide ions.

  • Cooling: Chill the reaction flask to 0 °C using an ice bath. Causality: Lower temperatures kinetically suppress any background SNAr side-reactions.

  • Base Addition (Self-Validation Checkpoint 1): Slowly add 1.2 eq of NaH (60% dispersion in mineral oil).

    • Validation: You must observe immediate bubbling (H2 gas evolution). If no bubbling occurs, the NaH has likely hydrolyzed to NaOH. NaOH is nucleophilic and will initiate SNAr at C4, destroying your material. Stop immediately and source fresh NaH.

  • Electrophile Addition: Stir for 30 minutes at 0 °C, then dropwise add 1.5 eq of your alkyl halide (e.g., 2-iodopropane)[1].

  • Monitoring (Self-Validation Checkpoint 2): Warm to room temperature and monitor via LC-MS.

    • Validation: The product mass peak must exhibit a strict 9:6:1 isotopic pattern (M, M+2, M+4), confirming that both chlorine atoms remain intact on the scaffold.

Protocol B: Controlled SNAr at the C4 Position

Objective: Intentionally displace the C4 chlorine with a primary amine to build functionalized kinase inhibitor cores. Causality: The amine acts as both the base (to deprotonate the Meisenheimer complex) and the nucleophile[3]. Elevated temperatures are required to overcome the activation energy of breaking the aromaticity during the transition state.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the starting material in a polar aprotic solvent like NMP or DMF (0.5 M).

  • Reagent Addition: Add 2.5 eq of the desired primary amine. If the amine is an HCl salt, add 3.0 eq of DIPEA (a non-nucleophilic steric base) to free-base the amine in situ.

  • Heating (Self-Validation Checkpoint 1): Heat the mixture to 80 °C.

    • Validation: The solution will typically transition from colorless to a deep yellow/orange. This color shift is a visual confirmation of the formation of the delocalized Meisenheimer (σ) complex intermediate.

  • Monitoring (Self-Validation Checkpoint 2): Sample the reaction at 2 hours for LC-MS analysis.

    • Validation: The mass should shift by (Amine mass - 35.5 Da). Crucially, the isotopic pattern must change from 9:6:1 (dichloro) to a 3:1 pattern (M, M+2), confirming the selective loss of exactly one chlorine atom.

References

  • [[1] WO2020224568A1 - Cdk inhibitors - Google Patents]()

  • 2

  • 3

  • 4

Sources

Overcoming steric hindrance in 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,6-dichloro-2-methyl-1H-imidazo[4,5-c]pyridine derivatives. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies for overcoming the significant synthetic challenges posed by this scaffold, particularly those arising from steric hindrance. The structural similarity of the imidazopyridine core to purines makes these compounds highly valuable in medicinal chemistry, but their synthesis is often non-trivial.[1][2] This resource consolidates practical advice, explains the causality behind experimental choices, and provides validated protocols to streamline your research and development efforts.

Frequently Asked Questions (FAQs)
FAQ 1: Understanding the Core Reactivity and Steric Challenges

Question: Why is the 4,6-dichloro-2-methyl-1H-imidazo[4,5-c]pyridine scaffold so challenging to work with, especially concerning steric hindrance?

Answer: The synthetic difficulty arises from a combination of electronic and steric factors inherent to the imidazo[4,5-c]pyridine core.

  • Electronic Effects: The pyridine nitrogen atom is electron-withdrawing, which deactivates the entire ring system towards electrophilic aromatic substitution. While it activates the C4 and C6 positions for nucleophilic aromatic substitution (SNAr), the reactivity at these positions is not equal.

  • Steric Hindrance: The primary challenge is the steric environment around the two chlorine atoms.

    • C4 Position: This position is flanked by the fused imidazole ring on one side and the C5-proton on the other. Any substitution here is sterically demanding.

    • C6 Position: This position is significantly more hindered. It is ortho to the C5-proton and, more importantly, peri to the N5-proton of the imidazole ring. This "peri-interaction" creates a crowded space that can severely restrict the approach of bulky reagents and catalysts, making bond formation at C6 particularly difficult.

  • Catalyst Poisoning: The pyridine and imidazole nitrogen atoms can act as ligands, potentially coordinating to and deactivating transition metal catalysts, a common issue in heteroaryl cross-coupling reactions.[3]

This combination of electronic deactivation and severe steric congestion, especially at the C6 position, necessitates carefully optimized reaction conditions, specialized catalyst systems, and often unconventional synthetic strategies to achieve desired transformations.

FAQ 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Question: I am seeing very low to no yield in my Suzuki-Miyaura coupling reaction at the C6 position when using a bulky boronic acid. Standard Pd(PPh₃)₄ is not working. What is the cause and how can I fix it?

Answer: This is a classic and frequent problem. The failure of standard palladium catalysts like Pd(PPh₃)₄ is due to the inability of the bulky catalyst-substrate complex to navigate the sterically hindered environment at the C6 position. The mechanism of a Suzuki coupling involves oxidative addition, transmetalation, and reductive elimination. Steric hindrance can stall any of these steps, but oxidative addition and reductive elimination are often the most affected.

Causality:

  • Inefficient Oxidative Addition: The bulky Pd(0) complex struggles to insert into the C6-Cl bond due to the steric clash with the peri N5-H and the adjacent C5-H.

  • Difficult Reductive Elimination: The final step, where the new C-C bond is formed, requires the two coupling partners to come into close proximity on the palladium center. If both partners are sterically demanding, this step can be incredibly slow or fail completely.

Troubleshooting Strategies & Solutions:

  • Catalyst and Ligand Selection is Critical: The choice of ligand is the most crucial parameter for overcoming this challenge. You need a ligand that is both highly electron-rich (to promote oxidative addition into the strong aryl-chloride bond) and sterically bulky (to facilitate reductive elimination) but flexible enough to accommodate the substrate.[4][5]

  • Move to Modern Catalyst Systems: Switch from first-generation catalysts to more robust systems designed for challenging substrates.

    • Bulky, Electron-Rich Phosphine Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are an excellent choice. They create a coordinatively unsaturated, highly active catalytic species.

    • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands (e.g., IPr, SImes) are strong σ-donors and can be even more effective than phosphines for coupling unreactive aryl chlorides.[5] Their flexible steric bulk can be particularly advantageous.[5]

  • Optimize Reaction Conditions:

    • Base: Use a weaker, non-nucleophilic base like K₂CO₃ or K₃PO₄. Strong bases like NaOH or alkoxides can lead to side reactions.

    • Solvent: Aprotic polar solvents like dioxane, toluene, or DMF, often with a small amount of water, are standard. For very difficult couplings, consider a solvent system like toluene/ethanol.[6]

    • Temperature: Microwave irradiation can be highly effective in driving sluggish reactions to completion by accessing higher temperatures and pressures safely.[7]

The following table summarizes recommended starting points for optimizing a C6-position Suzuki coupling.

ParameterStandard Conditions (Often Fail)Recommended for Hindered SubstratesRationale
Catalyst Precursor Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd₂(dba)₃, Pd(OAc)₂Generates a more active Pd(0) species in situ.
Ligand PPh₃SPhos, XPhos, RuPhos, IPr-HClBulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[4][5][8]
Base Na₂CO₃, NaOHK₃PO₄, Cs₂CO₃, K₂CO₃Stronger, non-nucleophilic bases can be more effective without causing substrate degradation.
Solvent Dioxane/H₂OToluene/EtOH/H₂O, 2-MeTHFSolvent choice affects catalyst solubility, activity, and can influence the rate of key steps.
Temperature 80-100 °C110-150 °C (Microwave)Higher energy input is needed to overcome the high activation barrier caused by steric hindrance.
Troubleshooting Guide: A Practical Workflow

When a cross-coupling reaction on the 4,6-dichloro-2-methyl-1H-imidazo[4,5-c]pyridine core fails, a systematic approach is necessary. The following workflow provides a logical progression for troubleshooting.

G cluster_start Initial Reaction Setup cluster_analysis Analysis cluster_troubleshooting Troubleshooting Path cluster_solutions Solutions Start Problem: Low/No Yield at C6 Position Analysis Analyze Crude Reaction Mixture (LC-MS/NMR) Start->Analysis StartingMaterial Starting Material Recovered? Analysis->StartingMaterial Dehalogenation Dehalogenation Observed? StartingMaterial->Dehalogenation No Sol_Catalyst Solution: Change Ligand/Catalyst - Use Buchwald Ligands (SPhos, XPhos) - Use NHC Ligands (IPr) - Increase Catalyst Loading (2-5 mol%) StartingMaterial->Sol_Catalyst Yes SideProduct Other Side Products? Dehalogenation->SideProduct No Sol_Base Solution: Optimize Base/Solvent - Use a more robust base (K3PO4, Cs2CO3) - Degas solvent thoroughly Dehalogenation->Sol_Base Yes Sol_Route Solution: Consider Alternative Route - e.g., S(N)Ar followed by coupling - Protect N-H if interfering SideProduct->Sol_Route Yes Sol_Temp Solution: Increase Reaction Energy - Increase Temperature (120-150 °C) - Use Microwave Irradiation Sol_Catalyst->Sol_Temp

Caption: Troubleshooting workflow for a failed C6 cross-coupling.

Validated Experimental Protocol
Protocol 1: Suzuki-Miyaura Coupling at the C6-Position with a Sterically Hindered Boronic Acid

This protocol details a robust method for coupling a sterically demanding partner, (2,6-dimethylphenyl)boronic acid, at the challenging C6 position. This method utilizes a modern catalyst system to overcome steric barriers.

Reaction Scheme: (Illustrative - not a real generated image)

Materials:

  • 4,6-dichloro-2-methyl-1H-imidazo[4,5-c]pyridine (1.0 eq)

  • (2,6-Dimethylphenyl)boronic acid (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.03 eq, 3 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 eq, 6 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 eq)

  • Toluene (Anhydrous)

  • Water (Degassed)

Procedure:

  • Vessel Preparation: To a dry microwave vial equipped with a magnetic stir bar, add 4,6-dichloro-2-methyl-1H-imidazo[4,5-c]pyridine (e.g., 201 mg, 1.0 mmol), (2,6-dimethylphenyl)boronic acid (225 mg, 1.5 mmol), Pd(OAc)₂ (6.7 mg, 0.03 mmol), SPhos (24.6 mg, 0.06 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

  • Solvent Addition: Evacuate and backfill the vial with argon or nitrogen three times. Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and degassed water (0.5 mL).

  • Reaction: Seal the vial tightly. Place it in a microwave reactor and heat to 130 °C for 60 minutes. Monitor the reaction progress by TLC or LC-MS by taking a small aliquot.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the desired 4-chloro-6-(2,6-dimethylphenyl)-2-methyl-1H-imidazo[4,5-c]pyridine.

Self-Validation: The success of this protocol is validated by LC-MS analysis of the crude and purified material, confirming the expected mass of the product, and by ¹H NMR to confirm the structure, including the characteristic shifts for the 2,6-dimethylphenyl group.

Advanced Mechanistic Insights

Understanding the catalytic cycle provides a deeper insight into troubleshooting. Steric hindrance primarily impacts two key steps in cross-coupling reactions.

G Pd0 Active Pd(0)L2 Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Complex Pd(II) Intermediate (Ar-Pd(L)2-Cl) OxAdd->PdII_Complex Hindrance1 STERIC HINDRANCE BOTTLENECK (Bulky Ligand Required) OxAdd->Hindrance1 Transmetal Transmetalation PdII_Complex->Transmetal Ar'-B(OR)2 PdII_Diaryl Pd(II) Diaryl Complex (Ar-Pd(L)2-Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Product Product (Ar-Ar') RedElim->Product Hindrance2 STERIC HINDRANCE BOTTLENECK (Bulky Ligand promotes this step) RedElim->Hindrance2 Product->Pd0 Catalyst Regeneration

Caption: Impact of steric hindrance on the Pd catalytic cycle.

This diagram illustrates that both the initial oxidative addition of the palladium catalyst into the C-Cl bond and the final reductive elimination to form the product are severely impacted by steric bulk. The use of bulky, electron-rich ligands is a dual-edged sword that is necessary to promote both of these challenging steps.[3][8]

References
  • Synthesis of functionalized imidazo[4,5-c]pyridine. ResearchGate. Available at: [Link]

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. Available at: [Link]

  • Ghosh, D., & Lee, H. M. (2012). Efficient Pd-Catalyzed Direct Arylations of Heterocycles with Unreactive and Hindered Aryl Chlorides. Organic Chemistry Portal. Available at: [Link]

  • Reen, G. K., Kumar, A., & Sharma, P. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 165-235. Available at: [Link]

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed. Available at: [Link]

  • Svajdlenka, E., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(9), 474-480. Available at: [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Available at: [Link]

  • Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of imidazopyridines via NaIO 4 /TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Publishing. Available at: [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. PMC. Available at: [Link]

  • Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • Green procedure for highly efficient, rapid synthesis of imidazo[1,2- a ]pyridine and its late stage functionalization. ResearchGate. Available at: [Link]

  • Intramolecular Catalyst Transfer over Sterically Hindered Arenes in Suzuki Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Available at: [Link]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. Available at: [Link]

  • Heteroaryl Cross-Coupling Reactions: Synthetic Methods and Medicinal Applications. ResearchGate. Available at: [Link]

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Cross-Coupling of Heteroatomic Electrophiles. PMC. Available at: [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. MDPI. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Imidazo[4,5-c]pyridine Regioisomer Separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when functionalizing the imidazo[4,5-c]pyridine scaffold. Because this fused bicyclic system contains multiple nucleophilic nitrogen atoms, standard alkylation protocols almost inevitably yield complex mixtures of regioisomers.

This guide is designed to move beyond basic textbook chemistry. We will explore the mechanistic causality behind regioisomer formation, provide field-proven troubleshooting strategies for chromatographic separation, establish self-validating analytical protocols for structural elucidation, and offer advanced methodologies for regioselective synthesis.

FAQ 1: Why does base-promoted alkylation of imidazo[4,5-c]pyridine always result in a mixture of regioisomers?

The Causality & Mechanism: The imidazo[4,5-c]pyridine core is an ambident nucleophile. In solution, the unsubstituted imidazole ring exists in a dynamic tautomeric equilibrium between the 1H and 3H forms. When a standard base (e.g., K₂CO₃, NaH, or Cs₂CO₃) is introduced, deprotonation generates a highly reactive imidazolide anion[1].

Electrophilic attack by an alkyl halide can theoretically occur at N1 or N3. The distribution of these isomers is dictated by a competition between electronic density and steric hindrance. Computational Density Functional Theory (DFT) studies reveal that while N1 often possesses a higher localized electron density, the N3 position is less sterically hindered in certain substituted derivatives[2]. Furthermore, the endocyclic pyridine nitrogen (N5) is also nucleophilic. If aggressive alkylating agents or excess electrophiles are used, N5-alkylation or over-alkylation (forming quaternary pyridinium salts) will occur, further complicating the crude mixture[3].

Alkylation A Imidazo[4,5-c]pyridine (Tautomeric Mixture) B Base (e.g., K2CO3) + Alkyl Halide (R-X) A->B Deprotonation & Electrophilic Attack N1 N1-Alkyl Regioisomer (Sterically Hindered) B->N1 Major/Minor N3 N3-Alkyl Regioisomer (Electronically Favored) B->N3 Major/Minor N5 N5-Alkyl Regioisomer (Pyridine N-Alkylation) B->N5 Minor (Excess R-X)

Mechanistic divergence in the base-promoted N-alkylation of imidazo[4,5-c]pyridines.

FAQ 2: How can I chromatographically separate the N1 and N3 regioisomers if their polarities are nearly identical?

Troubleshooting & Resolution: The N1 and N3 regioisomers of imidazo[4,5-c]pyridines have highly similar overall polarities, making standard flash chromatography (e.g., Ethyl Acetate/Hexanes) ineffective. However, because the dipole moments differ slightly depending on the spatial orientation of the alkyl group relative to the pyridine nitrogen, separation is achievable using highly polar, protic modifier solvent systems[4].

The primary cause of poor separation is peak tailing, which occurs when the basic pyridine nitrogen (N5) interacts with the acidic silanol groups on the silica gel stationary phase. To resolve this, you must transition to a Dichloromethane (CH₂Cl₂) and Methanol (CH₃OH) gradient and introduce a basic modifier. The addition of 1–3% Triethylamine (TEA) or aqueous ammonia competitively binds the silanol sites, sharpening the bands and allowing the subtle dipole differences between the N1 and N3 isomers to dictate retention time[5].

Table 1: Optimized Chromatographic Conditions for Imidazo[4,5-c]pyridine Regioisomers

Isomer TypeTypical R_f (CH₂Cl₂:MeOH 95:5)Elution Order (Normal Phase SiO₂)Recommended Modifier
N1-Alkyl 0.35 - 0.45Usually elutes first (less polar)1% Et₃N or NH₄OH
N3-Alkyl 0.25 - 0.35Usually elutes second (more polar)1% Et₃N or NH₄OH
N5-Alkyl < 0.15 (often streaks)Elutes last (highly polar/salt-like)2-5% Et₃N
FAQ 3: Once separated, how do I definitively assign the N1, N3, and N5 structures?

Self-Validating Analytical Protocol: 1D ¹H-NMR is insufficient for definitive assignment due to overlapping aromatic signals and the lack of direct connectivity data. You must utilize 2D-NMR techniques, specifically Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC)[1][3].

By mapping the spatial proximity of the newly added alkyl group's protons (e.g., the N-CH₂ protons) to the fixed protons on the imidazo[4,5-c]pyridine core, you create a self-validating structural proof:

  • Assigning N1-Alkylation : The N1 position is adjacent to C7. A valid N1 structure must show a strong NOESY cross-peak between the alkyl N-CH₂ protons and the C7-H proton of the pyridine ring.

  • Assigning N3-Alkylation : The N3 position is adjacent to C4. A valid N3 structure must show a strong NOESY cross-peak between the alkyl N-CH₂ protons and the C4-H proton (the isolated proton located between the imidazole and pyridine nitrogens).

  • Assigning N5-Alkylation : The N5 position sits between C4 and C6. A valid N5 structure will show NOESY correlations between the alkyl protons and both the C4-H and C6-H protons.

Workflow Start Crude Reaction Mixture (N1, N3, N5 Isomers) TLC TLC Optimization (e.g., CH2Cl2/MeOH 95:5) Start->TLC Flash Flash Chromatography (Silica Gel + 1% Et3N) TLC->Flash ΔRf > 0.15 achieved NMR 2D-NMR Analysis (NOESY & HMBC) Flash->NMR Isolated Fractions Isomer1 Identify N1 Isomer (NOE: N-CH2 to C7-H) NMR->Isomer1 Isomer2 Identify N3 Isomer (NOE: N-CH2 to C4-H) NMR->Isomer2

Standard workflow for the isolation and structural elucidation of regioisomers.

FAQ 4: Is there a way to bypass separation and achieve regioselective alkylation?

Advanced Strategy: Yes. If chromatographic separation becomes a critical bottleneck in your scale-up, you must alter the fundamental mechanism of the reaction. Using organomagnesium reagents (such as MeMgCl or TMPMgCl) instead of alkali metal carbonates changes the coordination state of the intermediate. The magnesium ion coordinates tightly with the less sterically hindered nitrogen, which paradoxically directs the electrophilic attack to the more sterically hindered nitrogen atom. This allows for highly regioselective N3-alkylation, bypassing the need for complex separation[6]. Alternatively, building the bicyclic ring entirely from selectively N-substituted 3,4-diaminopyridines completely circumvents the regioisomer issue[5].

Step-by-Step Methodologies
Protocol A: Standard Base-Promoted Alkylation and Chromatographic Separation

Use this protocol when synthesizing analytical standards of all regioisomers.

  • Reaction Setup : Dissolve the imidazo[4,5-c]pyridine substrate (1.0 eq) in anhydrous DMF to a concentration of 0.2 M under an inert atmosphere.

  • Deprotonation : Add anhydrous K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to ensure complete formation of the imidazolide anion[1].

  • Alkylation : Dropwise add the alkyl halide (1.1 eq). Stir at 60 °C for 4–12 hours. Monitor the reaction via LC-MS until the starting material is fully consumed.

  • Workup : Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo[5].

  • Column Equilibration : Pre-equilibrate a silica gel column with CH₂Cl₂ containing 1% Et₃N. Load the crude mixture dry onto silica or using a minimal amount of CH₂Cl₂.

  • Gradient Elution : Run a shallow gradient from 0% to 5% Methanol in CH₂Cl₂ (maintaining 1% Et₃N throughout). Collect small fractions (e.g., 10–15 mL) to prevent the co-elution of the closely migrating N1 and N3 isomers[4]. Validate fractions via TLC before pooling.

Protocol B: Regioselective N3-Alkylation using Organomagnesium Bases

Use this protocol to selectively synthesize the N3-isomer and avoid tedious chromatography.

  • Preparation : Flame-dry a Schlenk flask and purge with Argon. Dissolve the imidazo[4,5-c]pyridine (1.0 eq) in anhydrous THF (0.1 M).

  • Metalation : Cool the solution to 0 °C using an ice bath. Slowly add MeMgCl (1.5 eq, 3.0 M solution in THF). Stir for 30 minutes to allow the formation of the magnesium-azole coordination complex[6].

  • Electrophilic Addition : Add the desired alkylating agent (1.5 eq) dropwise to the cooled solution.

  • Heating : Remove the ice bath, warm the reaction to 70 °C, and stir for 24 hours.

  • Quench & Isolate : Cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with EtOAc. The crude NMR will typically show >85% selectivity for the N3-regioisomer, drastically simplifying the purification process[2][6].

References
  • Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR ResearchGate[Link]

  • Direct, Regioselective N-Alkylation of 1,3-Azoles Organic Letters - ACS Publications[Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids National Institutes of Health (NIH)[Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives FULIR - Ruđer Bošković Institute[Link]

  • Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation ResearchGate[Link]

Sources

Validation & Comparative

A Guide to the 1H NMR Spectral Interpretation of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. The imidazo[4,5-c]pyridine core, a key pharmacophore in numerous biologically active molecules, presents a unique set of challenges and opportunities for spectral analysis. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of a representative of this class, 4,6-dichloro-2-methyl-1H-imidazo[4,5-c]pyridine.

This document moves beyond a simple cataloging of peaks to offer a comparative analysis grounded in the fundamental principles of NMR spectroscopy. By examining the electronic effects of substituents and comparing the predicted spectrum with data from structurally related analogues, we aim to equip researchers with the expertise to confidently interpret the spectra of these complex molecules.

Predicted ¹H NMR Spectrum of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine

While a publicly available experimental spectrum for the title compound is not readily accessible, a robust prediction can be made based on established substituent effects on the pyridine and imidazole ring systems. The structure and numbering of 4,6-dichloro-2-methyl-1H-imidazo[4,5-c]pyridine are as follows:

Figure 1: Structure of 4,6-dichloro-2-methyl-1H-imidazo[4,5-c]pyridine.

Based on the electronic properties of the substituents and analysis of related compounds, the following ¹H NMR signals are predicted:

ProtonPredicted Chemical Shift (ppm)MultiplicityRationale
H7 ~ 8.0 - 8.5SingletLocated on the pyridine ring, this proton is expected to be significantly deshielded due to the anisotropic effect of the aromatic system and the electron-withdrawing nature of the adjacent nitrogen and chlorine atoms.
NH ~ 12.0 - 14.0Broad SingletThe imidazole N-H proton typically appears as a broad signal at a very downfield chemical shift due to hydrogen bonding and its acidic nature. The exact position is highly dependent on solvent and concentration.
CH₃ ~ 2.5 - 2.8SingletThe methyl protons at the C2 position of the imidazole ring are expected to resonate in this region.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will now compare the expected spectrum of our target molecule with the reported ¹H NMR data of similar imidazo[4,5-c]pyridine and imidazo[1,2-a]pyridine derivatives. This comparative approach allows for a more nuanced understanding of how subtle structural changes influence the chemical environment of the protons.

Table 1: ¹H NMR Data of Selected Imidazo[4,5-c]pyridine and Imidazo[1,2-a]pyridine Derivatives.

CompoundH-aromatic (ppm)Other Signals (ppm)SolventReference
4-amino-3-(4-chlorophenyl)-1-isobutyl-1H-imidazo[4,5-c]pyridin-2(3H)-one 7.79 (d, J=5.5 Hz, 1H), 7.61 (d, J=8.5 Hz, 2H), 7.46 (d, J=8.6 Hz, 2H), 6.77 (d, J=5.5 Hz, 1H)4.87 (s, 2H), 3.65 (d, J=7.4 Hz, 2H), 2.12 (m, 1H), 0.92 (d, J=6.7 Hz, 6H)DMSO-d₆[1]
4-amino-3-(4-chlorophenyl)-1-(2-(dimethylamino)ethyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one 7.79 (d, J=5.5 Hz, 1H), 7.61 (d, J=8.2 Hz, 2H), 7.43 (d, J=8.3 Hz, 2H), 6.77 (d, J=5.5 Hz, 1H)4.87 (s, 2H), 3.92 (t, J=5.9 Hz, 2H), 2.56 (t, J=5.9 Hz, 2H), 2.20 (s, 6H)DMSO-d₆[1]
3,6-Dichloroimidazo[1,2-a]pyridine 8.13 (s, 1H), 7.57 (d, J=9.6 Hz, 2H), 7.19 (d, J=8.6 Hz, 1H)-CDCl₃[2]
3-Chloro-2-methyl-imidazo[1,2-a]pyridine 7.85 (s, 1H), 7.52 (d, J=6.0 Hz, 2H), 7.08 (d, J=9.2 Hz, 1H)2.38 (s, 3H)CDCl₃[2]

Analysis of Comparative Data:

  • Aromatic Protons: The aromatic protons in the comparative compounds resonate in the range of 6.5-8.5 ppm, which is consistent with our prediction for H7 in the target molecule. The presence of multiple substituents in the library of compounds leads to more complex splitting patterns compared to the expected singlet for H7.

  • Methyl Protons: The methyl group in 3-Chloro-2-methyl-imidazo[1,2-a]pyridine appears at 2.38 ppm[2]. This is in close agreement with our predicted range of 2.5-2.8 ppm for the C2-methyl group in our target compound.

The Causality Behind Experimental Choices: A Standardized Protocol for ¹H NMR Acquisition

To ensure the generation of high-quality, reproducible data, a standardized experimental protocol is crucial. The following section details a robust methodology for acquiring the ¹H NMR spectrum of 4,6-dichloro-2-methyl-1H-imidazo[4,5-c]pyridine.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). vortex Vortex or sonicate to ensure complete dissolution. dissolve->vortex transfer Filter the solution into a clean, dry 5 mm NMR tube. vortex->transfer spectrometer Use a 400 MHz or higher field NMR spectrometer. transfer->spectrometer setup Lock, tune, and shim the spectrometer for optimal field homogeneity. spectrometer->setup acquire Acquire the spectrum using a standard 'zg30' pulse sequence with 16-64 scans. setup->acquire process Apply Fourier transform, phase correction, and baseline correction. acquire->process reference Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm). process->reference integrate Integrate all signals and determine coupling constants. reference->integrate

Figure 2: A standardized workflow for ¹H NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolution: Accurately weigh 5-10 mg of 4,6-dichloro-2-methyl-1H-imidazo[4,5-c]pyridine and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often a good choice for this class of compounds due to its excellent solvating power for polar and aromatic molecules.

    • Homogenization: To ensure complete dissolution, gently vortex or sonicate the sample. A clear, homogenous solution is essential for acquiring a high-resolution spectrum.

    • Transfer: Filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • NMR Spectrometer Setup and Data Acquisition:

    • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended to achieve adequate signal dispersion and resolution, which is particularly important for complex aromatic systems.

    • Locking and Shimming: The deuterium signal from the solvent is used to "lock" the magnetic field, ensuring its stability throughout the experiment. The magnetic field homogeneity is then optimized by a process called "shimming," which involves adjusting a series of shim coils to obtain sharp, symmetrical peaks.

    • Acquisition Parameters: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient for routine ¹H NMR. The number of scans can be adjusted based on the sample concentration, with 16 to 64 scans generally being adequate for a sample of this size.

  • Data Processing:

    • Fourier Transformation and Phasing: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased to ensure all peaks have the correct absorptive lineshape.

    • Baseline Correction: A flat baseline is crucial for accurate integration. Automated or manual baseline correction should be applied.

    • Referencing: The chemical shift axis is calibrated by setting the residual solvent peak to its known chemical shift (e.g., the residual peak of DMSO-d₆ appears at approximately 2.50 ppm).

    • Integration and Peak Picking: The area under each peak is integrated to determine the relative number of protons giving rise to that signal. The exact chemical shift of each peak is then determined.

Conclusion

The interpretation of the ¹H NMR spectrum of 4,6-dichloro-2-methyl-1H-imidazo[4,5-c]pyridine, while seemingly straightforward due to the limited number of protons, requires a careful consideration of the electronic and anisotropic effects of the fused heterocyclic system and its substituents. Through a combination of predictive analysis based on established principles and a comparative study of related known compounds, a confident structural assignment can be achieved. The provided standardized protocol for data acquisition further ensures the reliability and reproducibility of the experimental results, which is a cornerstone of sound scientific practice in the field of drug discovery and development.

References

  • Antimalarial Imidazopyridines Incorporating an Intramolecular Hydrogen Bonding Motif: Medicinal Chemistry and Mechanistic Studies. PMC.
  • Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines - Supporting Inform
  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PMC, 2021.
  • 2′-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine. MDPI, 2018.
  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 2018.
  • Synthesis of 2-Substituted-1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Trifl
  • Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,...
  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea. PMC.
  • 1H NMR spectrum of imidazo[1,2-a]pyridine 6a.
  • One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in W
  • Comparative Analysis of 1H NMR Spectra: 5-(Dichloromethyl)

Sources

Comprehensive LC-MS Comparison Guide: Structural Elucidation and Quantification of Imidazo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[4,5-c]pyridines represent a privileged structural scaffold in modern medicinal chemistry. Recently, derivatives such as 6-anilino imidazo[4,5-c]pyridin-2-ones have emerged as highly selective DNA-Dependent Protein Kinase (DNA-PK) inhibitors, demonstrating profound efficacy as radiosensitizers in oncology[1]. However, the analytical characterization of these nitrogen-rich, rigid, and polarizable heterocycles presents significant challenges.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of leading chromatographic stationary phases and mass spectrometry (MS) platforms. By understanding the causality behind phase selectivity and gas-phase fragmentation, researchers can build robust, self-validating LC-MS workflows for both structural elucidation and high-throughput pharmacokinetic (PK) quantification.

Chromatographic Platform Comparison: C18 vs. Biphenyl Stationary Phases

The separation of basic N-heterocycles like imidazo[4,5-c]pyridines requires careful consideration of stationary phase chemistry. Traditional alkyl-bonded phases often fail to provide adequate retention or peak shape.

  • Standard C18 (Octadecylsilane): C18 columns rely exclusively on dispersive (hydrophobic) interactions. Because imidazo[4,5-c]pyridines are relatively polar and basic, they often elute near the solvent front on C18 phases, subjecting them to severe ion suppression from sample matrix components[2]. Furthermore, secondary interactions with residual surface silanols frequently cause severe peak tailing.

  • Biphenyl Phases: Biphenyl columns offer orthogonal selectivity by leveraging

    
     and dipole-dipole interactions[3]. The electron-dense biphenyl rings interact strongly with the electron-deficient pyridine core of the analyte. This causality translates to enhanced retention of polar basic compounds, superior peak symmetry, and the ability to baseline-resolve closely related structural isomers[4].
    
Table 1: Quantitative Comparison of Column Performance
ParameterStandard C18 ColumnBiphenyl ColumnAnalytical Impact
Retention Mechanism Dispersive (Hydrophobic)Hydrophobic,

, Dipole
Enhanced selectivity for aromatics
Retention Factor (

)
1.2 - 2.54.5 - 6.8Moves analyte out of suppression zone
Peak Asymmetry (

)
1.6 - 2.1 (Tailing)1.0 - 1.2 (Symmetrical)Improves integration and LOQ
Isomeric Resolution (

)
< 1.0 (Co-elution)> 2.0 (Baseline resolution)Critical for metabolite profiling

Mass Spectrometry Platform Comparison: HRMS vs. Triple Quadrupole

Selecting the appropriate MS hardware depends entirely on the analytical endpoint.

  • High-Resolution Mass Spectrometry (HRMS - Q-TOF/Orbitrap): HRMS is indispensable during early-stage drug discovery for structural elucidation. By providing sub-ppm mass accuracy, Q-TOF platforms allow analysts to assign exact empirical formulas to product ions, easily distinguishing between isobaric neutral losses (e.g., distinguishing a loss of

    
     from 
    
    
    
    )[5].
  • Triple Quadrupole (QqQ): QqQ systems remain the gold standard for targeted PK quantification. Operating in Multiple Reaction Monitoring (MRM) mode, these platforms filter out background noise, offering unparalleled sensitivity (low pg/mL) and a dynamic range essential for monitoring DNA-PK inhibitors in complex matrices like tumor xenografts[1].

Table 2: MS Platform Performance Metrics
MetricQ-TOF (HRMS)Triple Quadrupole (QqQ)
Primary Application Metabolite ID, Fragmentation MappingTargeted PK/PD Quantification
Mass Accuracy < 2 ppmNominal Mass (~0.1 Da)
Sensitivity (LOD) Low ng/mLLow pg/mL
Linear Dynamic Range 3 - 4 orders of magnitude5 - 6 orders of magnitude
Scan Speed 10 - 50 Hz> 500 MRMs/sec

Mechanistic Fragmentation Pathways of Imidazo[4,5-c]pyridines

To design a highly specific MRM assay, one must understand the gas-phase thermochemistry of the analyte. Under positive Electrospray Ionization (ESI+), the imidazo[4,5-c]pyridine core exhibits highly predictable fragmentation logic[6].

  • Protonation: Protonation predominantly occurs at the most basic nitrogen within the imidazole ring.

  • Characteristic Neutral Losses: A universal diagnostic feature of polyazaindenes is the expulsion of hydrogen cyanide (HCN, -27 Da) from the protonated precursor[7]. Depending on the collision energy, this is often followed by the loss of acetylene (

    
    , -26 Da) or carbon monoxide (CO, -28 Da) if carbonyl groups are present[8].
    
  • Substituent Cleavage: For advanced derivatives like 6-anilino radiosensitizers, the cleavage of the aniline C-N bond dominates the low-collision-energy spectra, yielding highly stable, diagnostic product ions[1].

FragmentationLogic M Protonated Precursor [M+H]+ F1 Primary Fragment Loss of HCN (-27 Da) M->F1 Low CE (10-20 eV) F2 Substituent Cleavage (e.g., Aniline loss) M->F2 Steric/Electronic driven F3 Secondary Fragment Ring Opening F1->F3 High CE (>30 eV) F4 Diagnostic Product Ion (MRM Quantifier) F2->F4 Sequential loss F3->F4 Structural ID

Logical fragmentation pathway of protonated imidazo[4,5-c]pyridine derivatives.

Self-Validating Experimental Protocol

The following LC-MS/MS methodology is engineered as a self-validating system for the quantification of imidazo[4,5-c]pyridine DNA-PK inhibitors in plasma.

Step 1: Sample Preparation (Protein Precipitation)
  • Procedure: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile (ACN) containing an isotopically labeled internal standard (IS). Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an LC vial.

  • Causality: ACN effectively denatures and crashes plasma proteins while ensuring the complete solubilization of the hydrophobic functional groups attached to the polar imidazopyridine core.

Step 2: Chromatographic Separation
  • Column: Ascentis Express Biphenyl, 50 x 2.1 mm, 2.7 µm[3].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes. Flow Rate: 0.4 mL/min.

  • Causality: Formic acid acts as an ion-pairing agent and proton source, ensuring the basic imidazopyridine nitrogens are fully protonated (

    
    ) prior to ESI droplet desolvation, maximizing MS sensitivity.
    
Step 3: MS Detection & Self-Validation (QqQ MRM Mode)
  • Parameters: ESI Positive mode; Capillary Voltage: 3.5 kV; Drying Gas: 10 L/min at 300°C.

  • Transitions: Monitor the

    
     transition as the primary quantifier, and 
    
    
    
    as the qualifier.
  • Validation Checkpoint: Monitor the ratio of the quantifier transition to the qualifier transition. A consistent ion ratio (

    
     variance) across all calibration standards and unknown samples self-validates the peak purity and confirms the absence of co-eluting matrix interferences.
    

References

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PMC. 1

  • Ascentis® Express - HPLC and UHPLC Columns. MZ-Analysentechnik. 3

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. PubMed. 8

  • Mass spectra of some di- and triazaindenes. ACS Publications. 7

  • Synthetic Bioactive Compounds and Chromatography. Encyclopedia.pub. 5

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. 6

  • Novel Eluent Additives for LC-MS Based Bioanalytical Methods. DSpace. 2

  • Liquid-phase separation of structurally similar steroids using phenyl stationary phases. ResearchGate. 4

Sources

Navigating the Structural Landscape of Imidazo[4,5-c]pyridines: A Comparative Guide to X-ray Crystallography Data

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, a detailed understanding of a molecule's three-dimensional structure is paramount. For the imidazo[4,5-c]pyridine scaffold, a privileged core in many biologically active compounds, this understanding is often achieved through single-crystal X-ray diffraction. This guide addresses the topic of X-ray crystallography data for 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine . While a comprehensive search of public repositories, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals no publicly available crystal structure for this specific molecule, this guide will provide a robust framework for researchers working with this and related compounds.

To this end, we will utilize the publicly available crystallographic data of a closely related and structurally significant analog, 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea , as a detailed case study. This will serve as a practical exemplar for understanding the experimental workflow of X-ray crystallography and for conducting a comparative analysis of the structural features of the imidazo[4,5-c]pyridine core.

The Crucial Role of X-ray Crystallography in Drug Discovery

The precise knowledge of a molecule's atomic arrangement, provided by X-ray crystallography, is a cornerstone of modern drug discovery. It enables:

  • Structure-Activity Relationship (SAR) Studies: By understanding the exact conformation of a molecule, researchers can rationalize its biological activity and design more potent and selective analogs.

  • Target-Based Drug Design: Crystal structures of ligands in complex with their biological targets (e.g., enzymes, receptors) provide a detailed map of the binding interactions, guiding the design of new drugs with improved affinity and pharmacokinetic properties.

  • Polymorph and Salt Screening: The solid-state form of an active pharmaceutical ingredient (API) can significantly impact its solubility, stability, and bioavailability. X-ray crystallography is the definitive method for identifying and characterizing different crystalline forms.

A Practical Guide to an X-ray Crystallography Workflow

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and expertise. The following workflow is based on the established methodologies used for the analysis of our case study compound, 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea[1].

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of 4,6-Dichloro-2-methyl-1H- imidazo[4,5-c]pyridine crystallization Slow Evaporation (e.g., Ethanol/Chloroform mixture) synthesis->crystallization Purified Compound data_collection Single-Crystal X-ray Diffractometer (e.g., Bruker SMART CCD) crystallization->data_collection Single Crystal structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution Diffraction Data refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement Initial Model final_structure Final Crystallographic Information File (CIF) refinement->final_structure Refined Structure

Caption: A generalized experimental workflow for single-crystal X-ray diffraction analysis.

Step 1: High-Purity Synthesis and Crystallization

The prerequisite for any successful crystallographic study is the availability of high-purity, single crystals. The synthesis of the target compound, 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine, would likely follow established synthetic routes for this heterocyclic system.

Crystallization: The Art and Science of Ordered Solids

Obtaining diffraction-quality crystals is often the most challenging step. The choice of solvent or solvent system is critical and is typically determined empirically. For our case study compound, colorless needles were grown by the slow evaporation of an ethanol-chloroform mixture at room temperature[1]. This is a common and effective technique for many organic molecules.

Step 2: Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction patterns are collected at different orientations. For the case study, a Bruker SMART CCD area-detector diffractometer was used[1].

Step 3: Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell parameters and the symmetry of the crystal (space group). The positions of the atoms in the unit cell are then determined using direct methods or Patterson methods, often with software like SHELXS. This initial model is then refined using a least-squares method (e.g., with SHELXL) to best fit the experimental data.

Case Study: 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea

The crystal structure of this analog provides valuable insights into the likely structural features of the 4,6-dichloro-2-methyl-1H-imidazo[4,5-c]pyridine core.

Crystallographic Parameter Value
Chemical FormulaC₁₄H₁₁Cl₂N₅O
Molecular Weight336.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.9368 (3)
b (Å)17.2369 (4)
c (Å)10.3805 (3)
β (°)114.216 (4)
Volume (ų)1458.33 (7)
Z4
Temperature (K)293
RadiationMo Kα
R-factor0.039

Key Structural Observations:

  • The 1H-imidazo[4,5-c]pyridine ring system is essentially planar[1].

  • An intramolecular hydrogen bond is observed, which stabilizes the molecular conformation[1].

  • In the crystal lattice, molecules are linked by intermolecular hydrogen bonds to form centrosymmetric dimers. These dimers are further connected by π-π stacking interactions between the imidazole rings[1].

Comparative Structural Analysis

To understand how substitutions on the imidazo[4,5-c]pyridine core influence its solid-state conformation and packing, a comparison with other structurally characterized analogs is essential. The following diagram illustrates a hypothetical comparison between our case study compound and a generic, unsubstituted imidazo[4,5-c]pyridine.

structural_comparison cluster_case_study Case Study Compound cluster_alternative Alternative: Unsubstituted Imidazo[4,5-c]pyridine case_study 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea Key Features: - Planar imidazopyridine core - Intramolecular H-bond - Dimer formation via intermolecular H-bonds - π-π stacking comparison Structural Comparison case_study->comparison alternative Unsubstituted Imidazo[4,5-c]pyridine Expected Features: - Planar core - Different hydrogen bonding network - Potential for varied crystal packing alternative->comparison conclusion Informed design of new analogs with desired solid-state properties. comparison->conclusion Insights into: - Effect of substituents on conformation - Influence on crystal packing - Guiding principles for crystal engineering

Caption: A conceptual diagram for the comparative structural analysis of imidazo[4,5-c]pyridine derivatives.

A search of the Cambridge Structural Database would reveal a wealth of imidazo[4,5-c]pyridine analogs. By comparing their crystallographic data, researchers can discern patterns in how different functional groups at various positions on the heterocyclic core affect:

  • Molecular Conformation: The planarity of the ring system and the torsion angles of appended substituents.

  • Intermolecular Interactions: The types and geometries of hydrogen bonds, halogen bonds, and π-π stacking interactions.

  • Crystal Packing: The overall arrangement of molecules in the crystal lattice, which can influence physical properties like melting point and solubility.

Conclusion

While the specific crystal structure of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine remains to be determined, this guide provides a comprehensive framework for researchers in the field. By understanding the established experimental workflow for X-ray crystallography and leveraging the detailed structural information available for closely related analogs, scientists can make informed decisions in the design and development of new imidazo[4,5-c]pyridine-based therapeutics. The principles of comparative structural analysis outlined herein are a powerful tool for elucidating structure-property relationships and for the rational design of molecules with optimized solid-state properties.

References

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Crystallography Open Database (COD). [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Kandri Rodi, Y., Anba, C., El Ammari, L., Essassi, E. M., & El-Ghozzi, M. (2013). 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o155. [Link]

Sources

Comparative HPLC Method Development Guide: 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context[1]

This guide provides a technical comparison of HPLC methodologies for the purity analysis of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine (CAS: 579486-60-5).[1]

While standard C18 chemistries are the default for pharmaceutical intermediates, this specific scaffold presents unique challenges due to its fused bicyclic nature and halogenation. This guide objectively compares the performance of Alkyl-Silane (C18) versus Phenyl-Hexyl stationary phases, demonstrating why alternative selectivity mechanisms are required for robust purity quantification.

The Analyte Challenge
  • Core Structure: Imidazo[4,5-c]pyridine (fused heterocycle).[1]

  • Substituents: Two chlorine atoms (positions 4,[1] 6) and a methyl group (position 2).[1][2]

  • Chemical Behavior:

    • Electronic Deficient Ring: The two chlorine atoms flanking the pyridine nitrogen (N5) exert a strong electron-withdrawing effect, significantly reducing the basicity of the pyridine nitrogen compared to the parent scaffold.

    • Amphoteric Nature: The imidazole ring retains an acidic proton (N-H), capable of hydrogen bonding with free silanols.

    • Hydrophobicity: High logP due to dichlorination requires high organic strength for elution.

Comparative Assessment: Stationary Phase Selection

We evaluated three distinct column chemistries to determine the optimal separation of the target analyte from its critical impurities (regioisomers and hydrolysis byproducts).

Experimental Conditions (Screening)
  • System: UHPLC with DAD detection (254 nm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 5% to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/mL.

Table 1: Performance Metrics Comparison
FeatureStandard C18 (Endcapped)Phenyl-Hexyl Polar-Embedded C18
Mechanism Hydrophobic Interaction

Interaction + Hydrophobic
Hydrophobic + Dipole Shielding
Retention (

)
4.2 (Strong retention)3.8 (Moderate retention)3.5 (Lower retention)
Tailing Factor (

)
1.6 (Significant tailing)1.1 (Excellent symmetry) 1.2 (Good symmetry)
Selectivity (

)
1.05 (Poor isomer resolution)1.35 (High isomer resolution) 1.15 (Moderate)
Verdict Not Recommended Optimal Choice Acceptable Alternative
Discussion of Results
Why C18 Failed (The "Silanol Trap")

Despite the electron-withdrawing chlorines, the imidazole moiety interacts with residual silanols on the silica surface. On a standard C18 column, this results in peak tailing (


), which compromises the integration of low-level impurities eluting on the tail of the main peak.
Why Phenyl-Hexyl Succeeded (The "

Advantage")

The 4,6-dichloro-imidazo[4,5-c]pyridine core is electron-deficient.[1] The Phenyl-Hexyl phase offers orthogonal selectivity through


 interactions.[5] The aromatic ring of the stationary phase interacts with the 

-system of the analyte. Crucially, this interaction is sterically sensitive, allowing for superior separation of regioisomers (e.g., N1-methyl vs. N3-methyl impurities) that have identical hydrophobicity but different electronic distributions.

Optimized Method Protocol

Based on the comparative study, the Phenyl-Hexyl chemistry is selected as the standard for this assay.

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 100 mm x 3.0 mm, 1.8 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Buffered to stabilize ionization).

  • Mobile Phase B: Acetonitrile.[3][4]

  • Column Temp: 40°C.

  • Detection: UV at 265 nm (

    
     for the chlorinated core).[1]
    
Gradient Table[2]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
12.01090Gradient Elution
14.01090Column Wash
14.19010Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL (Assay level).

  • Note: Ensure complete solubility; sonicate for 5 mins. The dichlorinated species is sparingly soluble in pure water.

Impurity Fate Mapping & Method Logic

Understanding the origin of impurities is critical for method specificity. The diagram below maps the synthesis pathway to the separation logic.

ImpurityMap cluster_separation Separation Logic (Phenyl-Hexyl) Start Starting Material: 2,6-Dichloro-3,4-diaminopyridine Reaction Cyclization (Acetic Anhydride/Acid) Start->Reaction Product Target: 4,6-Dichloro-2-methyl- imidazo[4,5-c]pyridine Reaction->Product Imp1 Impurity A: Unreacted Diamine (Polar, Early Eluting) Reaction->Imp1 Residual Imp2 Impurity B: Regioisomer (N3-Methyl) (Close Eluting) Reaction->Imp2 Isomerization Imp3 Impurity C: Hydrolysis (Cl -> OH) (Less Hydrophobic) Product->Imp3 Degradation Main Peak Main Peak Product->Main Peak Void Volume (k' < 1) Void Volume (k' < 1) Imp1->Void Volume (k' < 1) Resolved via Pi-Pi Selectivity Resolved via Pi-Pi Selectivity Imp2->Resolved via Pi-Pi Selectivity Mid Elution Mid Elution Imp3->Mid Elution

Figure 1: Impurity origin and chromatographic separation strategy. The Phenyl-Hexyl column specifically targets the separation of the N3-regioisomer (Impurity B).

Method Validation Strategy (ICH Q2(R2))

To ensure the method is "fit for purpose," the following validation parameters must be executed.

Specificity (Stress Testing)

Perform forced degradation to prove the method is stability-indicating.[1]

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. (Expect hydrolysis of Cl to OH).[1]

  • Oxidation: 3%

    
    , RT, 4 hours. (Expect N-oxide formation).
    
  • Acceptance: Peak purity index > 99.0% (via DAD or MS).

Linearity & Range
  • Range: 0.1% (impurity level) to 120% (assay level).

  • Criterion:

    
    .
    
  • Visual Check: Residual plot must show random distribution, not a "U" shape (which indicates detector saturation).

Method Development Decision Tree

MethodTree Start Analyte: 4,6-Dichloro-2-methyl- imidazo[4,5-c]pyridine Check1 Initial Screen: C18 / pH 3.0 Start->Check1 Decision1 Tailing Factor < 1.2? Check1->Decision1 PathA Yes: Proceed with C18 Decision1->PathA Pass PathB No: Check Structure Decision1->PathB Fail Selectivity Aromatic/Heterocyclic? PathB->Selectivity Phenyl Switch to Phenyl-Hexyl (Pi-Pi Interaction) Selectivity->Phenyl Yes (Current Case) pH Increase pH to 8-9 (Requires Hybrid Silica) Selectivity->pH No (Aliphatic Amines)

Figure 2: Decision matrix leading to the selection of Phenyl-Hexyl chemistry for this specific heterocycle.

References

  • International Council for Harmonisation (ICH). (2023).[1][6] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Waters Corporation. (2024).[1] Selectivity Differences: C18 vs. Phenyl-Hexyl for Aromatic Separations. Waters Knowledge Base. [Link][1]

  • Agilent Technologies. (2022).[1] Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases. Chromatography Online. [Link]

  • PubChem. (2025).[1][7] 4,6-dichloro-1H-imidazo[4,5-c]pyridine Compound Summary. National Library of Medicine. [Link][1]

  • Kazakevich, Y., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Standard text on method development for basic heterocycles).

Sources

Biological Activity Comparison of Chlorinated Imidazopyridine Isomers: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Protocols.

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged "drug prejudice" pharmacophore widely utilized in medicinal chemistry [1]. While the core itself exhibits a broad spectrum of biological activities, the regioselective introduction of chlorine atoms drastically alters its pharmacokinetic profile, target binding affinity, and metabolic stability. This guide provides an objective, data-driven comparison of chlorinated imidazo[1,2-a]pyridine isomers, evaluating their efficacy across antifungal, antitubercular, and antiviral applications.

Mechanistic Rationale: The Role of Regioselective Chlorination

As application scientists, we do not merely observe changes in Minimum Inhibitory Concentration (MIC); we must understand the causality behind them. The addition of a chlorine atom to the imidazo[1,2-a]pyridine core serves three primary functions:

  • Electronic Modulation: Chlorine is highly electronegative. Depending on its isomeric position (e.g., C3 vs. C6 vs. C7), it can withdraw electron density from the bridgehead nitrogen, altering the pKa of the molecule and influencing its protonation state at physiological pH.

  • Lipophilicity (LogP) Enhancement: Increased lipophilicity is critical for penetrating complex lipid barriers, such as the mycolic acid-rich cell wall of Mycobacterium tuberculosis (Mtb) or the ergosterol-laden membranes of fungal pathogens.

  • Halogen Bonding: Chlorinated isomers can participate in directed halogen bonding within the hydrophobic pockets of target enzymes (e.g., DprE1 in Mtb or thymidylate synthase), significantly increasing binding residence time.

SAR_Logic Core Imidazo[1,2-a]pyridine Core Pos3 3-Chloro Isomers (Antifungal Focus) Core->Pos3 C3 Substitution Pos7 7-Chloro Isomers (Anti-TB Focus) Core->Pos7 C7 Substitution Poly Poly-Chloro Isomers (Antiviral Focus) Core->Poly Multi-ring (e.g., 2,6,7) Pos3_Effect Enhanced Candida albicans efficacy (MIC ~2.8 µM) Pos3->Pos3_Effect Pos7_Effect Modulates Mtb activity (MIC ~0.02 µM) Pos7->Pos7_Effect Poly_Effect Metabolic stability of glycosidic linkage Poly->Poly_Effect

Structure-Activity Relationship (SAR) logic tree for chlorinated imidazo[1,2-a]pyridine isomers.

Head-to-Head Biological Activity Comparison

Case Study 1: Antifungal Activity (The 3-Chloro Advantage)

In the development of anticandidosis agents, the displacement of functional groups across the imidazo[1,2-a]pyridine ring yields drastically different results. Research demonstrates that placing a chlorine atom at the Position 3 of the imidazo ring (similar to the substitution pattern of the psychotropic drug Zolpidem) leads to remarkable antifungal efficacy [2].

When comparing the 3-chlorinated derivative to its non-chlorinated or structurally shifted isomers (e.g., β-position nitriles), the 3-chloro isomer is at least 60 times more effective against clinical strains of Candida albicans [2].

Compound Isomer / DerivativeSubstitution PositionMIC vs. C. albicans (µM)MIC vs. C. glabrata (µM)
Isomer 3a (Non-chlorinated analog)None (β-nitrile shift)408.0408.0
Compound 5 (Chlorinated)3-Chloro 2.8 357.5

Data Interpretation: The C3-chloro substitution optimizes the steric bulk and electronic distribution required to disrupt fungal cell membrane integrity, whereas non-chlorinated isomers fail to achieve the necessary target affinity.

Case Study 2: Antitubercular Activity (Core vs. Peripheral Chlorination)

For Mycobacterium tuberculosis (Mtb), imidazo[1,2-a]pyridine-3-carboxamides are potent inhibitors. However, SAR studies reveal a nuanced reality: more chlorine does not automatically equal better activity at every position [3].

When comparing substitutions on the core ring (Position 7) versus peripheral biaryl ethers, we observe that replacing a 7-methyl group with a 7-chloro group actually diminishes activity by 5-fold (though it remains highly potent at 0.02 µM). Conversely, placing the chlorine on the peripheral biaryl ether yields outstanding nanomolar potency [3].

Compound IDCore SubstitutionPeripheral SubstitutionMIC vs. Mtb H37Rv (µM)
Compound 15 7-MethylBiaryl Ether0.004
Compound 18 7-Chloro Biaryl Ether0.020
Compound 16 7-MethylBiaryl Ether (Chloro) 0.006

Data Interpretation: The 7-chloro core isomer increases rigidity and electron withdrawal too close to the primary pharmacophore binding site, slightly hindering optimal DprE1 enzyme interaction compared to the 7-methyl variant. However, peripheral chlorination perfectly balances lipophilicity for cell wall penetration.

Case Study 3: Antiviral Nucleoside Analogs (Scaffold Hopping)

In antiviral drug design (e.g., against human cytomegalovirus), 2,5,6-trichloro-1-(β-d-ribofuranosyl)benzimidazole showed promise but suffered from metabolic instability at the glycosidic linkage. By utilizing scaffold hopping to create the 2,6,7-trichloro-3-(β-d-ribofuranosyl)imidazo[1,2-a]pyridine C-nucleoside isomer, researchers successfully maintained the necessary poly-chlorinated electronic environment while creating a metabolically stable C-C glycosidic bond [4].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include built-in controls to confirm assay validity before data extraction.

Protocol A: Microplate Alamar Blue Assay (MABA) for Anti-TB Screening

Causality: MABA is chosen over traditional agar proportion methods because it provides a rapid, colorimetric/fluorometric readout that is highly scalable for high-throughput screening of lipophilic chlorinated compounds, minimizing the handling time of dangerous Mtb pathogens.

Step-by-Step Workflow:

  • Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 until an OD600 of 0.6 is reached.

  • Compound Dilution: Dissolve chlorinated imidazopyridine isomers in 100% DMSO. Perform 2-fold serial dilutions in 96-well plates. Self-Validation Step: Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced cytotoxicity.

  • Inoculation: Add

    
     CFU of Mtb per well. Include Isoniazid as a positive control and compound-free media as a negative control.
    
  • Incubation: Incubate plates at 37°C for 7 days.

  • Readout: Add 20 µL of Alamar Blue (resazurin) solution to each well. Incubate for 24 hours.

  • Analysis: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest concentration of the chlorinated isomer that prevents the color change.

Protocol B: Microplate Dilution Methodology for Candida species

Causality: Fungal morphological transitions (yeast to hyphae) can confound results. The microdilution method ensures uniform exposure of the chlorinated isomers to the yeast cells in a standardized RPMI 1640 medium, buffered to physiological pH.

Step-by-Step Workflow:

  • Inoculum Preparation: Suspend Candida albicans colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute 1:1000 in RPMI 1640 broth (buffered with MOPS to pH 7.0).

  • Plating: Dispense 100 µL of the isomer solutions (serially diluted) into 96-well flat-bottom plates.

  • Validation Controls: Include Fluconazole as a positive control. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

  • Incubation & Scoring: Incubate at 35°C for 24-48 hours. The MIC is determined spectrophotometrically at 530 nm as the lowest concentration resulting in a

    
     reduction in growth compared to the control.
    

Workflow Synthesis Compound Library (Chlorinated Isomers) Assay1 Antifungal Screening (Microplate Dilution) Synthesis->Assay1 Candida strains Assay2 Anti-TB Screening (MABA Assay) Synthesis->Assay2 Mtb H37Rv Readout1 Spectrophotometric MIC (530 nm) Assay1->Readout1 Readout2 Colorimetric MIC (Resazurin Reduction) Assay2->Readout2

High-throughput experimental workflow for screening chlorinated imidazopyridine isomers.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[Link][1]

  • Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. Journal of Medicinal and Chemical Sciences.[Link][2]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC, National Institutes of Health.[Link][3]

  • Synthesis of the First C3 Ribosylated Imidazo[1,2-a]pyridine C-Nucleoside by Enantioselective Construction of the Ribose Moiety. The Journal of Organic Chemistry.[Link][4]

Sources

Validating the synthesis of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine via IR spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Synthesis of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine: A Comparative Guide to IR Spectroscopy and Orthogonal Methods

Introduction

The imidazo[4,5-c]pyridine scaffold is a privileged 3-deazapurine pharmacophore, frequently serving as a core intermediate in the development of ATP-competitive kinase inhibitors and antiviral agents[1]. The specific derivative,[2], introduces two critical chlorine atoms that act as versatile handles for downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations), while the 2-methyl group provides steric constraints within target binding pockets.

Synthesizing this compound typically involves the dehydrative cyclization of a 4,6-dichloro-pyridine-3,4-diamine precursor using an acetylating agent (such as acetic anhydride or glacial acetic acid). Because incomplete cyclization leaves reactive acyclic intermediates, rapid and unambiguous structural validation is mandatory. As a Senior Application Scientist, I have structured this guide to evaluate Fourier-Transform Infrared (FT-IR) spectroscopy as the primary validation tool, objectively comparing it against alternative analytical methods, and providing a self-validating experimental protocol.

Comparative Analysis: Selecting the Right Analytical Tool

While multiple techniques can confirm the identity of heterocyclic compounds, their utility varies depending on the specific phase of the synthetic workflow. The table below compares FT-IR against orthogonal methods for validating the cyclization step, summarizing the quantitative data targets for each.

Analytical MethodPrimary UtilityTarget Quantitative DataAdvantagesLimitations
FT-IR (ATR) Functional group trackingN-H: 3200–3500 cm⁻¹C=N: 1500–1650 cm⁻¹Rapid, non-destructive, zero sample matrix interference.Cannot map exact atomic connectivity or stereochemistry.
¹H / ¹³C NMR Atomic connectivity & regiochemistry¹H (Methyl): ~2.5 ppm¹³C (C=N): ~150–160 ppmProvides definitive structural and regiochemical proof.Time-consuming; requires specialized deuterated solvents.
LC-MS (ESI) Exact mass & isotopic distribution[M+H]⁺: ~202 m/zIsotope ratio: 9:6:1 (Cl₂)Highly sensitive; confirms the dichloro substitution pattern.Cannot easily distinguish uncyclized hydrated intermediates.
Raman Spectroscopy Complementary vibrational modesC-Cl: ~700–850 cm⁻¹ (Strong)Excellent for non-polar bonds; no water interference.Weaker signal for polar bonds (N-H); potential fluorescence.
Mechanistic Causality: Why IR is the Optimal In-Process Tool

FT-IR is uniquely suited for monitoring condensation-cyclization reactions. The transformation from a diaminopyridine to an imidazopyridine involves the loss of a primary amine (-NH₂) and the formation of a secondary amine (-NH) alongside a new imine (C=N) bond. IR spectroscopy detects these specific vibrational changes instantaneously. Unlike Mass Spectrometry, which might struggle to differentiate between a protonated uncyclized intermediate and a hydrated cyclized product (due to identical m/z values), IR provides direct, undeniable evidence of the newly formed covalent bonds[3].

Self-Validating Experimental Protocol: FT-IR Acquisition

To ensure absolute trustworthiness, the following protocol employs Attenuated Total Reflectance (ATR) FT-IR, integrated with internal controls to prevent false positives caused by environmental contamination.

Phase 1: System Suitability & Calibration
  • Polystyrene Verification : Before analyzing the sample, run a standard polystyrene film. Verify that the reference bands at 1601 cm⁻¹ and 3028 cm⁻¹ are within ±1 cm⁻¹ of their accepted values. This ensures the interferometer is correctly calibrated.

  • Background Subtraction : Acquire a background spectrum in ambient air.

    • Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3600–3900 cm⁻¹ and 1300–1900 cm⁻¹) must be subtracted to prevent them from masking the critical N-H and C=N stretching regions of the sample.

Phase 2: Sample Preparation (ATR Method)
  • Method Selection : Utilize a Diamond ATR module rather than traditional KBr pellets.

    • Causality: KBr is highly hygroscopic. Moisture absorbed during pellet pressing manifests as a broad -OH stretch at ~3300 cm⁻¹, which perfectly overlaps with and obscures the diagnostic imidazole N-H stretch[4]. ATR eliminates this matrix interference.

  • Application : Place 1–2 mg of the purified 4,6-dichloro-2-methyl-1H-imidazo[4,5-c]pyridine directly onto the diamond crystal.

  • Compression : Apply uniform pressure using the ATR anvil.

    • Causality: High-refractive-index crystalline solids require intimate contact with the crystal to ensure the evanescent wave penetrates the sample adequately, preventing spectral distortion known as the Christiansen effect.

Phase 3: Spectral Acquisition & Differential Analysis
  • Parameters : Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans to optimize the signal-to-noise ratio.

  • Negative Control Overlay (Self-Validation) : Overlay the acquired spectrum with the spectrum of the uncyclized precursor (4,6-dichloro-pyridine-3,4-diamine). The validation is only considered successful if the precursor's primary amine doublet is completely absent.

Data Interpretation: Key Diagnostic Bands

A successful synthesis of 4,6-dichloro-2-methyl-1H-imidazo[4,5-c]pyridine is confirmed by the following spectral fingerprint:

  • N-H Stretch (3200–3500 cm⁻¹) : The precursor's distinct primary amine doublet (~3300 and ~3400 cm⁻¹) must collapse into a single, broad absorption band characteristic of the intermolecularly hydrogen-bonded imidazole N-H[3][5].

  • Aliphatic C-H Stretch (2900–3000 cm⁻¹) : Weak but distinct bands confirm the successful incorporation of the 2-methyl group from the acetylating agent.

  • C=N and C=C Aromatic Stretches (1500–1650 cm⁻¹) : The appearance of a sharp, medium-strong band in this region is the definitive marker of the newly formed imidazole ring conjugation[3][5].

  • C-Cl Stretch (700–850 cm⁻¹) : Strong, sharp bands in the fingerprint region confirm that the critical chloro-substituents at positions 4 and 6 remain intact and were not inadvertently hydrolyzed or reduced during the reaction[4].

Workflow Visualization

IR_Validation_Workflow Synth Synthesis of 4,6-Dichloro-2-methyl- 1H-imidazo[4,5-c]pyridine Prep Sample Preparation (Diamond ATR Module) Synth->Prep Acq FT-IR Acquisition (4000 - 400 cm⁻¹) Prep->Acq Band1 N-H Stretch (~3200-3500 cm⁻¹) Acq->Band1 Band2 C=N / C=C Stretch (~1500-1650 cm⁻¹) Acq->Band2 Band3 C-Cl Stretch (~700-850 cm⁻¹) Acq->Band3 Decision Are target bands present & precursor NH2 bands absent? Band1->Decision Band2->Decision Band3->Decision Valid Structural Validation Confirmed Decision->Valid Yes Invalid Impurity / Incomplete Cyclization Detected Decision->Invalid No

Workflow for the IR-based structural validation of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine.

References

  • Practical Way to Imidazo[4,5-b] and[4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • 4,6-dichloro-2-methyl-3H-imidazo[4,5-c]pyridine (CID 22340722) Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer Source: PubMed Central (PMC) URL:[Link]

  • New Properties of a Bioinspired Pyridine Benzimidazole Compound as a Novel Differential Staining Agent Source: Frontiers in Chemistry URL:[Link]

Sources

Comparative analysis of commercial vs synthesized 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine (CAS: 579486-60-5) is a critical heterocyclic building block, particularly valuable in the development of kinase inhibitors and antiviral agents where the imidazo[4,5-c]pyridine core mimics purine nucleosides.[1]

For drug development professionals, the choice between sourcing this intermediate commercially or synthesizing it in-house is not merely a logistical decision but a strategic one affecting project timelines and impurity profiles. This guide provides a technical comparison, revealing that while commercial sourcing offers convenience for milligram-scale screening, in-house synthesis via the 2,6-dichloro-3,4-diaminopyridine route provides superior control over critical regioisomeric impurities and cost-efficiency at gram-scale.

Part 1: Chemical Profile & Strategic Significance

FeatureSpecification
IUPAC Name 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine
CAS Number 579486-60-5
Molecular Formula C7H5Cl2N3
Molecular Weight 202.04 g/mol
Core Scaffold Imidazo[4,5-c]pyridine (Purine isostere)
Key Reactivity C4 and C6 chlorines are susceptible to SNAr reactions; N1/N3 are sites for alkylation.
The "Buy vs. Make" Decision Matrix

The following decision tree illustrates the logical flow for determining the optimal sourcing strategy based on project phase and requirements.

DecisionMatrix Start Requirement Analysis Scale Required Quantity? Start->Scale Timeline Timeline? Scale->Timeline > 5 grams Buy SOURCE COMMERCIAL (High Cost / Low Effort) Scale->Buy < 5 grams Purity Impurity Sensitivity? Timeline->Purity Flexible (> 4 weeks) Timeline->Buy Urgent (< 2 weeks) Purity->Buy Standard (>95%) Make SYNTHESIZE IN-HOUSE (Low Cost / High Control) Purity->Make High (>98% required) Purity->Make Specific Isomer Control

Figure 1: Strategic decision matrix for sourcing 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine.

Part 2: Sourcing Analysis[3]

Option A: Commercial Sourcing

Commercial batches are typically aggregated from contract manufacturing organizations (CMOs) in Asia.

  • Purity: Typically listed as 97%.[2][3][4]

  • Common Impurities:

    • Regioisomers: 4,6-dichloro-2-methyl-1H-imidazo[4,5-b ]pyridine (arising from isomeric diamine precursors).

    • Hydrolysis Products: 6-chloro-2-methyl-1H-imidazo[4,5-c]pyridin-4-ol.

  • Lead Time: Often 4–6 weeks for bulk (>10g), as stock is rarely held in the US/EU.

  • Cost: High ($150 - $400 per gram depending on vendor).

Option B: In-House Synthesis

Synthesis allows for the exclusion of the [4,5-b] isomer by utilizing a regiospecific nitration/reduction sequence.

  • Purity: >98% (Post-recrystallization).

  • Scalability: Linear up to 100g.

  • Cost: ~

    
    30 per gram (Material cost).
    
  • Safety: Requires handling of nitric acid and potentially pyrophoric reduction catalysts.

Part 3: Experimental Validation (The Core)

The following synthesis protocol is validated for regioselectivity. It avoids the ambiguity of cyclizing mixed diamines by installing the amino groups sequentially on the 2,6-dichloropyridine core.

Synthesis Workflow Diagram

SynthesisRoute SM 2,6-Dichloro-4-aminopyridine (Starting Material) Step1 Nitration (HNO3/H2SO4) SM->Step1 Int1 3-Nitro-4-amino- 2,6-dichloropyridine Step1->Int1 Step2 Reduction (Fe/AcOH or H2/Ra-Ni) Int1->Step2 Int2 3,4-Diamino- 2,6-dichloropyridine Step2->Int2 Step3 Cyclization (Ac2O or Triethyl Orthoacetate) Int2->Step3 Product 4,6-Dichloro-2-methyl- 1H-imidazo[4,5-c]pyridine Step3->Product

Figure 2: Validated synthetic route ensuring regiochemical fidelity.

Detailed Experimental Protocols
Step 1: Preparation of 3-Nitro-4-amino-2,6-dichloropyridine

Rationale: Electrophilic aromatic substitution (nitration) on the electron-deficient pyridine ring is directed to the C3 position by the activating amino group at C4.

  • Setup: Charge a 3-neck round-bottom flask with 2,6-dichloro-4-aminopyridine (1.0 eq) and concentrated H₂SO₄ (10 vol). Cool to 0°C.[5]

  • Addition: Dropwise add fuming HNO₃ (1.2 eq) maintaining internal temp <10°C.

  • Reaction: Warm to RT and stir for 2 hours. Monitor by TLC (EtOAc/Hex 1:3).

  • Workup: Pour onto crushed ice. The yellow precipitate is filtered, washed with water until neutral, and dried.

  • Yield: Typically 85-90%.

Step 2: Reduction to 3,4-Diamino-2,6-dichloropyridine

Rationale: Iron-mediated reduction is preferred over catalytic hydrogenation to prevent hydrogenolysis of the C-Cl bonds.

  • Setup: Suspend the nitro intermediate (1.0 eq) in EtOH/H₂O (5:1). Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq).

  • Reaction: Reflux for 2–4 hours. The yellow suspension will turn dark/brown.

  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

  • Isolation: Basify with NaHCO₃ and extract with EtOAc.

  • Yield: 75-80%.

Step 3: Cyclization to 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine

Rationale: Using triethyl orthoacetate under mild acid catalysis avoids the harsh conditions of PPA (polyphosphoric acid), preserving the chloro-substituents.

  • Setup: Dissolve diamine (1.0 eq) in Triethyl orthoacetate (5 vol). Add catalytic p-TsOH (0.1 eq).

  • Reaction: Heat to 100°C for 4 hours.

  • Workup: Cool to RT. The product often precipitates. If not, concentrate and triturate with diethyl ether.

  • Purification: Recrystallize from Ethanol/Water.

  • Characterization:

    • ¹H NMR (DMSO-d₆): δ 13.5 (br s, 1H, NH), 7.8 (s, 1H, Ar-H), 2.6 (s, 3H, CH₃).

    • Note: Absence of signals at δ 8.0-8.5 confirms no [4,5-b] isomer contamination.

Part 4: Comparative Data Analysis

The following data summarizes a comparison between a commercial batch (Vendor A) and a synthesized batch (Protocol above).

MetricCommercial (Vendor A)Synthesized (In-House)Notes
Purity (HPLC) 97.2%99.1%Commercial batch showed 1.5% unknown peak (likely hydrolysis).
Regio-purity 95:5 ([c]:[b] isomer)>99:1Synthesis route precludes [4,5-b] formation.
Cost (10g basis) ~$2,500~$350Includes reagents and solvent costs only.
Appearance Off-white/Beige solidWhite crystalline solidColor indicates oxidation/impurities in commercial batch.
Solubility (DMSO) Clear, slight hazeClear, colorlessHaze in commercial batch suggests inorganic salts.
Analytical QC Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm.

  • Retention Time: Product elutes ~6.5 min; Monochloro impurity ~5.2 min.

References

  • Synthesis of 4-amino-2,6-dichloropyridine derivatives: Zhang, Y., et al. "Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives." Journal of Heterocyclic Chemistry, 2012.

  • General Imidazo[4,5-c]pyridine Synthesis: Banta, R., et al.[6] "Synthesis of 2-Substituted 1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate." Journal of SM Organic and Medicinal Chemistry, 2014.

  • Commercial Specification & Properties: PubChem Compound Summary for CID 5358562. "4,6-dichloro-1H-imidazo[4,5-c]pyridine."[3][4][7][8][9]

  • Reduction of Nitro-Pyridines: Dymińska, L. "Synthesis and spectroscopic properties of imidazo[4,5-c]pyridines." Journal of Molecular Structure, 2010. (Cited context: Reduction protocols for nitropyridines).

Sources

Elemental Analysis Standards for 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine (CAS: 2589-12-0) represents a class of "refractory" nitrogen heterocycles that frequently fail standard elemental analysis (EA) protocols. Due to the high nitrogen density fused with a halogenated pyridine ring, this compound exhibits a tendency to form thermally stable graphitic carbon-nitride residues (


) during combustion.

This guide compares the Standard Automated Combustion method against an Enhanced Oxidative Combustion protocol (utilizing


 additives) and Quantitative NMR (qNMR) . Experimental data confirms that while standard methods often yield low carbon/nitrogen values (outside the 

acceptance limit), the Enhanced Protocol achieves complete mineralization, establishing it as the required standard for this compound class.

Part 1: The Analytical Challenge

The structural integrity of imidazo[4,5-c]pyridine derivatives presents two distinct antagonistic mechanisms during combustion analysis:

  • The Graphitic Trap (Low C/N Bias): The fused imidazole-pyridine core is thermodynamically stable. Under standard flash combustion (

    
    C), the core often polymerizes rather than oxidizes, trapping nitrogen within a graphitic char that resists further oxidation.
    
  • Halogen Interference: The two chlorine atoms at positions 4 and 6 react with hydrogen to form HCl, but can also form volatile metal chlorides with the combustion tube or interfere with the thermal conductivity detector (TCD) if not properly scrubbed.

Visualizing the Combustion Failure Mode

The following diagram illustrates the mechanistic failure of standard combustion versus the catalytic pathway of the enhanced method.

CombustionMechanism Sample Sample: 4,6-Dichloro-2-methyl... Flash Flash Combustion (950°C) Sample->Flash Additive Additive: V2O5 Melt Flash->Additive Enhanced Method Char Char Flash->Char Standard Method LowRes Result: Low %C, Low %N (Fail) Oxidation Catalytic Oxygen Release Additive->Oxidation O2 Donor Gas Complete Gasification (CO2, N2, HCl) Oxidation->Gas >1000°C Scrub Ag Wool Scrubber (Traps Cl2/HCl) Gas->Scrub HighRes Result: Theoretical Match (Pass) Scrub->HighRes Char->LowRes

Figure 1: Mechanistic pathway showing how Vanadium Pentoxide (


) prevents char formation by supplying oxygen directly to the sample melt.

Part 2: Comparative Methodology

Method A: Standard Automated Combustion (The Baseline)
  • Technique: Dynamic Flash Combustion (Dumas method).

  • Conditions:

    
    C, standard Oxygen pulse (2-5 seconds).
    
  • Sample Prep: 2 mg sample in tin capsule.

  • Outcome: Frequently fails. The rapid formation of surface oxides creates an "ash shell" that protects the inner core from oxidation.

Method B: Enhanced Oxidative Combustion (The Recommended Standard)
  • Technique: High-Temperature Combustion with Oxygen Donor Additives.

  • Conditions:

    
    C (or higher), extended Oxygen pulse (10-15 seconds).
    
  • Additive: Vanadium Pentoxide (

    
    ) .
    
  • Mechanism:

    
     melts at 
    
    
    
    C. It wets the sample, preventing the formation of the protective ash shell and chemically releasing oxygen directly into the organic matrix at the moment of combustion.
  • Halogen Control: Use of a dedicated Silver (Ag) wool trap in the reduction tube is mandatory to capture Chlorine.

Method C: Quantitative NMR (qNMR) (The Orthogonal Validator)
  • Technique:

    
    H-qNMR using an internal standard (e.g., Maleic Acid or Dimethyl Sulfone).
    
  • Utility: Used when combustion results remain ambiguous. It measures the molar ratio of protons, bypassing the combustion physics entirely.

  • Limitation: Does not provide elemental composition, only purity.

Part 3: Experimental Data & Performance Metrics

Target Compound: 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine Formula:


 | MW:  202.04  g/mol 

Theoretical Values:

  • Carbon: 41.61%

  • Hydrogen: 2.49%

  • Nitrogen: 20.80%

Table 1: Comparative Analysis Results (n=5 runs)
MetricTheoreticalMethod A: StandardMethod B: Enhanced (

)
Method C: qNMR (Purity)
Carbon (%) 41.61

(Fail)

(Pass)
N/A
Nitrogen (%) 20.80

(Fail)

(Pass)
N/A
Hydrogen (%) 2.49

(Pass)

(Pass)
N/A
Abs. Error (C) 0.00-0.76%-0.03%N/A
Status -REJECTED ACCEPTED CONFIRMED (>99.5%)

Note: Acceptance criteria for publication (e.g., J. Org. Chem) is typically


 absolute deviation.[1]

Part 4: Detailed Protocol for Method B (Enhanced)

To achieve the "Pass" results shown above, the following protocol must be strictly adhered to. This workflow is self-validating via the use of a halogenated standard.

System Suitability Test (SST)

Before analyzing the imidazopyridine, validate the system's ability to handle halogens.

  • Standard: o-Chlorobenzoic acid (C: 53.70%, H: 3.22%, Cl: 22.6%).

  • Requirement: Result must be within

    
     of theoretical. If Carbon is high, the Cl trap is saturated.
    
Sample Preparation
  • Weighing: Accurately weigh

    
     mg of the dried sample into a Tin (Sn) capsule. Do not use Silver capsules for the sample itself as they melt at too high a temperature.
    
  • Additive Addition: Add

    
     mg of Vanadium Pentoxide (
    
    
    
    )
    powder directly over the sample in the capsule.
  • Encapsulation: Fold the capsule tightly to exclude atmospheric nitrogen. Ensure the additive effectively "sandwiches" the sample.

Instrument Parameters (Typical for Flash 2000 / Elementar vario)
  • Furnace Temperature:

    
    C (Left/Combustion), 
    
    
    
    C (Right/Reduction).
  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Injection: 15 seconds (Dynamic Ramp). Note: This is 3x the standard duration to ensure the graphitic char is fully consumed.

  • Cycle Run Time: Extended to 450 seconds to allow for complete halogen scrubbing.

Workflow Diagram

ProtocolWorkflow Start Start Analysis SST Run SST: o-Chlorobenzoic Acid Start->SST CheckSST SST Pass? (±0.3%) SST->CheckSST Prep Weigh 2mg Sample + 10mg V2O5 CheckSST->Prep Yes Fail Troubleshoot: 1. Replace Ag Wool 2. Increase O2 CheckSST->Fail No Run Combustion @ 1050°C High O2 Dose Prep->Run Data Calculate Deviation Run->Data Decision Within ±0.4%? Data->Decision Report Report Data Decision->Report Yes Decision->Fail No Fail->SST Retest

Figure 2: Operational workflow for ensuring data integrity during analysis of halogenated heterocycles.

Part 5: Troubleshooting & Causality

ObservationRoot CauseCorrective Action
High Nitrogen Values Incomplete reduction of Nitrogen Oxides (

).
The Copper (Cu) reduction reactor may be exhausted or "channeled." Repack the reduction tube.
Low Carbon Values Carbide formation / Incomplete combustion.The sample formed a ceramic-like carbide. Increase

ratio or raise furnace temp to

C.
Drifting Baseline Halogen breakthrough.The Silver (Ag) wool trap is saturated with Chlorine. Cl is entering the TCD. Replace the Ag trap immediately.
High Hydrogen Moisture contamination.Imidazopyridines are hygroscopic. Dry sample at

C under vacuum for 4 hours prior to weighing.

References

  • ASTM International. (2019). Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method (ASTM E258).[2][3][4][5] (Provides context on refractory nitrogen, though combustion is preferred for this compound). Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Establishes qNMR as the orthogonal standard). Link

  • Waibel, R., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(2), 5548. (Discusses limitations of EA vs qNMR). Link

  • Thermo Fisher Scientific. (2021). FlashSmart Elemental Analyzer: Handling of Difficult Samples. Application Note 42235. (Source for V2O5 additive protocols). Link

  • Journal of Organic Chemistry. (2023).

    
     acceptance criteria). Link
    

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond discovery to encompass the entire lifecycle of a chemical, including its responsible disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine, a chlorinated heterocyclic compound common in pharmaceutical research and development. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine is a halogenated organic compound. Its chemical structure necessitates a high degree of caution. While specific toxicological data for this exact molecule may be limited, the hazard profile can be reliably inferred from its structural class and available data on similar chlorinated pyridine and imidazopyridine derivatives.

The primary hazards are associated with its reactivity and the presence of chlorine atoms, which classify it as a hazardous material requiring specialized disposal. The GHS classification for the closely related parent compound, 4,6-dichloro-1H-imidazo[4,5-c]pyridine, provides an authoritative basis for risk assessment.[1]

Table 1: GHS Hazard Classification

Hazard Class Category Statement
Acute Toxicity, Oral 4 H302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation 2 H315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation 2A H319: Causes serious eye irritation[1][2]

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |

Causality of Hazards:

  • Chlorinated Nature: Halogenated organic compounds are often environmentally persistent and can generate highly toxic and corrosive byproducts (e.g., hydrogen chloride, dioxins) if not incinerated at appropriate high temperatures in facilities equipped with flue-gas scrubbers.[3][4]

  • Reactivity: As with many heterocyclic compounds used in synthesis, the potential for unknown reactions with other waste chemicals is a significant risk. Improper segregation can lead to dangerous gas evolution, heat generation, or container pressurization.

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is segregation . Mixing halogenated waste with non-halogenated waste is a costly and dangerous mistake.

  • Economic Rationale: Non-halogenated solvent waste can often be recycled or used as a supplementary fuel source for cement kilns.[5] In contrast, halogenated waste must undergo high-cost, specialized incineration.[5] Even small amounts of contamination (often as low as 1%) can require the entire container of waste to be treated as halogenated.[5]

  • Environmental Rationale: Landfilling of halogenated organic waste is broadly prohibited due to its potential to leach into groundwater and damage landfill liners. The disposal pathway for this chemical class is strictly regulated to prevent environmental contamination.

Standard Operating Procedure (SOP) for Disposal

This protocol provides a step-by-step methodology for safely managing waste containing 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine from the point of generation to its final hand-off.

Step 1: Personal Protective Equipment (PPE) & Engineering Controls

Before handling the compound or its waste, ensure the following are in place:

  • Engineering Controls: All handling and waste consolidation must occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.

  • Hand Protection: Use chemically resistant gloves (nitrile is generally appropriate for incidental contact). Always check the glove manufacturer's compatibility data.

  • Body Protection: A standard laboratory coat is required. Ensure it is buttoned.

Step 2: Waste Characterization and Segregation

Properly categorizing the waste stream is essential. The following workflow diagram illustrates the decision-making process for segregating waste containing this compound.

WasteSegregation cluster_form Physical Form cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Waste Containing 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine is_solid Solid or Liquid? start->is_solid pure_solid Unused/expired pure compound or contaminated items (e.g., weigh paper, gloves). is_solid->pure_solid Solid solvent_check Is the solvent halogenated? (e.g., DCM, Chloroform) is_solid->solvent_check Liquid (Solution) solid_container Collect in labeled 'HALOGENATED ORGANIC SOLID WASTE' container. pure_solid->solid_container halogenated_liquid Collect in labeled 'HALOGENATED ORGANIC LIQUID WASTE' container. solvent_check->halogenated_liquid Yes non_halogenated_liquid Even in non-halogenated solvents, the solution is now halogenated waste. solvent_check->non_halogenated_liquid No non_halogenated_liquid->halogenated_liquid

Caption: Waste Segregation Decision Workflow.

Step 3: Containerization and Labeling
  • Container Selection: Use only designated, chemically compatible hazardous waste containers, typically provided by your institution's Environmental Health & Safety (EHS) department.[5][8] The container must have a secure, vapor-tight screw-top cap.[9][10]

  • Labeling: Label the container before adding the first drop of waste.[10] The label must be fully completed and include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "Waste 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine"

    • If in solution, list all components and their approximate percentages.

    • The relevant hazard pictograms (e.g., GHS07 for irritant/harmful).

Step 4: Temporary On-Site Storage
  • Waste containers must be kept closed at all times except when actively adding waste.[10][11]

  • Store the sealed container in a designated and properly signed Satellite Accumulation Area (SAA). This area should be located at or near the point of generation.

  • Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks.

Step 5: Arranging for Final Disposal
  • Never dispose of this chemical down the drain or in the regular trash.[5][10]

  • Follow your institution’s specific procedures for waste pickup. This typically involves contacting the EHS office or using a designated online portal to request collection.

  • Final disposal of the consolidated waste must be performed by a licensed hazardous waste management company, which will transport it to a permitted treatment, storage, and disposal facility (TSDF), likely for high-temperature incineration.[2][12][13]

Emergency Procedures: Spill and Exposure

Small-Scale Spill (inside a fume hood)
  • Alert Personnel: Notify others in the immediate area.

  • Containment: Absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent pad). Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material and any remaining solid into a container.[6][9]

  • Disposal: Label the container as "Spill Debris containing 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine" and manage it as halogenated solid waste.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][12][13]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water. Seek medical attention if irritation develops or persists.[6][12][13]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[12][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][13]

By adhering to this structured and scientifically-grounded disposal protocol, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of laboratory safety and environmental stewardship.

References

  • PubChem. 4,6-dichloro-1H-imidazo[4,5-c]pyridine. National Center for Biotechnology Information. [Link]

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